molecular formula C12H9F B019388 2-Fluorobiphenyl CAS No. 321-60-8

2-Fluorobiphenyl

Cat. No.: B019388
CAS No.: 321-60-8
M. Wt: 172.2 g/mol
InChI Key: KLECYOQFQXJYBC-UHFFFAOYSA-N
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Description

2-Fluorobiphenyl is generally catabolized by C. elegans, resulting in hydroxylated products. The investigation of the metabolism of this compound by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons has been reported.>This compound is a white to off white powder. It is catabolized by C. elegans, yielding hydroxylated products. The metabolism of this compound by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons was studied.>This compound appears as colorless crystals.

Properties

IUPAC Name

1-fluoro-2-phenylbenzene
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InChI

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
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InChI Key

KLECYOQFQXJYBC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F
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Molecular Formula

C12H9F
Record name 2-FLUOROBIPHENYL
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DSSTOX Substance ID

DTXSID5047744
Record name 2-Fluorobiphenyl
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Molecular Weight

172.20 g/mol
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Physical Description

2-fluorobiphenyl appears as colorless crystals., Colorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

478 °F at 760 mmHg (NTP, 1992)
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Density

1.2452 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name 2-FLUOROBIPHENYL
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CAS No.

321-60-8
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Melting Point

164.3 °F (NTP, 1992)
Record name 2-FLUOROBIPHENYL
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Foundational & Exploratory

2-Fluorobiphenyl synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Fluorobiphenyl: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a key intermediate in the production of various pharmaceuticals and functional materials. The document details the mechanisms and experimental protocols for the most effective cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, Hiyama, and Kumada couplings, as well as the Ullmann reaction.

Overview of Synthesis Pathways

The synthesis of this compound predominantly relies on transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecular synthesis. The choice of a specific pathway often depends on the availability of starting materials, desired yield, and tolerance to specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to several powerful methods for forming the biaryl bond in this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyl (B1667301) derivatives due to the stability and low toxicity of the boronic acid reagents. The reaction couples an organoboron compound (e.g., 2-fluorophenylboronic acid) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base.[1][2]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[3][4] This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base.[5] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield this compound and regenerate the Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Ar-Ar' This compound Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Coupling Catalytic Cycle

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is known for its high reactivity and functional group tolerance.

Mechanism: The mechanism is similar to other palladium-catalyzed couplings.[4] It starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent step is transmetalation, where the organozinc reagent transfers its organic group to the palladium center.[7] Finally, reductive elimination of the diorganopalladium complex affords the biaryl product and regenerates the catalyst.[7]

Negishi_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-ZnX) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Ar-Ar' This compound Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

Negishi Coupling Catalytic Cycle

Stille Coupling

The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium.[8] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[8]

Mechanism: The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst.[9] This is followed by transmetalation with the organostannane. The final step is reductive elimination, which forms the C-C bond of the biaryl and regenerates the Pd(0) catalyst.[9]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-SnR3) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Ar-Ar' This compound Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

Stille Coupling Catalytic Cycle

Hiyama Coupling

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide.[10] A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source or a base, to facilitate the transmetalation step.[1]

Mechanism: The mechanism follows the general cross-coupling pathway.[10] After the initial oxidative addition of the organic halide to Pd(0), the organosilane is activated to form a hypervalent silicon species. This activated species then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting diorganopalladium(II) intermediate yields the biaryl product.[10]

Hiyama_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-SiR3 / Activator) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Ar-Ar' This compound Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

Hiyama Coupling Catalytic Cycle

Kumada Coupling

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile in a nickel- or palladium-catalyzed reaction with an organic halide.[11][12] The high reactivity of Grignard reagents can be both an advantage and a limitation, as it may lead to lower functional group tolerance.[13]

Mechanism: The catalytic cycle is analogous to other cross-coupling reactions.[14] It involves the oxidative addition of the organic halide to the low-valent metal center (Ni or Pd), followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to form the C-C bond.[14]

Kumada_Coupling M(0)L2 Pd(0)L2 or Ni(0)L2 Ar-M(II)(L2)-X Ar-M(II)(L2)-X M(0)L2->Ar-M(II)(L2)-X Oxidative Addition (Ar-X) Ar-M(II)(L2)-Ar' Ar-M(II)(L2)-Ar' Ar-M(II)(L2)-X->Ar-M(II)(L2)-Ar' Transmetalation (Ar'-MgX) Ar-M(II)(L2)-Ar'->M(0)L2 Ar-Ar' This compound Ar-M(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

Kumada Coupling Catalytic Cycle

Copper-Catalyzed Reaction

Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides.[15][16] Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, but modern variations have been developed with catalytic amounts of copper and milder conditions.[17]

Mechanism: The mechanism of the Ullmann reaction is still debated. One proposed pathway involves the formation of an organocopper intermediate via oxidative addition of the aryl halide to a Cu(I) species.[18] A second oxidative addition or a related process leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the biaryl product and a Cu(I) species.[18][19]

Ullmann_Reaction Cu(I)X Cu(I)X Ar-Cu(III)(X)-Ar' Ar-Cu(III)(X)-Ar' Cu(I)X->Ar-Cu(III)(X)-Ar' Oxidative Addition (Ar-X, Ar'-X) Ar-Cu(III)(X)-Ar'->Cu(I)X Ar-Ar' This compound Ar-Cu(III)(X)-Ar'->Ar-Ar' Reductive Elimination

References

Spectroscopic Profile of 2-Fluorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorobiphenyl (CAS No. 321-60-8), a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.54m-Aromatic Protons
7.45 - 7.40m-Aromatic Protons
7.36m-Aromatic Protons
7.29m-Aromatic Protons
7.19m-Aromatic Protons
7.14m-Aromatic Protons

Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.2 (d, J = 245.5 Hz)C-F
135.8Aromatic C
131.2 (d, J = 8.1 Hz)Aromatic CH
129.6Aromatic C
129.5Aromatic CH
128.9Aromatic CH
128.2Aromatic CH
124.5 (d, J = 3.7 Hz)Aromatic CH
123.4 (d, J = 14.2 Hz)Aromatic C
115.8 (d, J = 22.1 Hz)Aromatic CH

Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H Stretch
1580MediumAromatic C=C Stretch
1480StrongAromatic C=C Stretch
1450StrongAromatic C=C Stretch
1230StrongC-F Stretch
750StrongOrtho-disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
172100[M]⁺ (Molecular Ion)
17136.8[M-H]⁺
17023.5[M-2H]⁺ or [M-H-H]⁺
152-[M-HF]⁺
151-[M-H-HF]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

2.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Data Processing: Fourier transformation of the Free Induction Decay (FID) with a line broadening of 0.3 Hz. The spectrum is referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Data Processing: Fourier transformation of the FID with a line broadening of 1.0 Hz. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Mode: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Processing: The spectrum is background-corrected using a scan of the empty ATR crystal.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40 - 500

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC, which separates the compound before it enters the MS source.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process FID & Assign Peaks NMR->Process_NMR Process_IR Identify Functional Groups IR->Process_IR Process_MS Analyze Fragmentation & Determine M.W. MS->Process_MS Structure Confirm Structure of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure Fragmentation_Pathway M [C₁₂H₉F]⁺˙ m/z = 172 (Molecular Ion) M_minus_H [C₁₂H₈F]⁺ m/z = 171 M->M_minus_H - H˙ M_minus_HF [C₁₂H₈]⁺˙ m/z = 152 M->M_minus_HF - HF M_minus_2H [C₁₂H₇F]⁺˙ m/z = 170 M_minus_H->M_minus_2H - H˙ M_minus_H_HF [C₁₂H₇]⁺ m/z = 151 M_minus_H->M_minus_H_HF - HF

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluorobiphenyl, a key intermediate in the synthesis of various organic compounds, including the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479). This document details the compound's structural and physicochemical characteristics, spectroscopic data, and reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and explores its relevance in drug development through its role in the synthesis of Flurbiprofen and its metabolic pathways. Visualizations of key biological pathways and experimental workflows are provided to facilitate understanding.

Physical and Chemical Characteristics

This compound is a fluorinated aromatic hydrocarbon. It presents as colorless to off-white crystals under standard conditions.[1] Its core structure consists of two phenyl rings linked by a carbon-carbon single bond, with a fluorine atom substituted at the ortho position of one of the rings.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₉F[1][2]
Molecular Weight 172.20 g/mol [1][2]
Melting Point 71-74 °C[3][4][5][6][7]
Boiling Point 248 °C (at 760 mmHg)[1][3][4][5][6][7]
Density 1.245 g/cm³[1][6][7]
Appearance Colorless to off-white crystals[1]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform (B151607), and methanol.[3][6][7][8][9]
Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table provides a summary of its key spectral features.

Spectroscopic TechniqueKey Features and Parameters
¹H NMR Spectra typically recorded in CDCl₃. Chemical shifts are influenced by the fluorine substituent and the biphenyl (B1667301) ring system.[10]
¹³C NMR Spectra typically recorded in CDCl₃. The carbon attached to the fluorine atom shows a characteristic coupling (¹JCF).[3][4]
Infrared (IR) Spectroscopy C-F stretching and aromatic C-H and C=C stretching vibrations are prominent. Samples can be prepared as KBr pellets or as a melt.[3]
Mass Spectrometry (MS) The molecular ion peak (m/z) is observed at approximately 172. GC-MS is a common analytical method.
Reactivity and Stability

This compound is a stable compound under normal conditions.[6][7][8] It is incompatible with strong oxidizing agents.[6][7][8] As a simple aromatic halogenated organic compound, it is generally unreactive.[8][11] However, it can undergo electrophilic substitution reactions, though the fluorine atom can influence the regioselectivity of these reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and can be employed for the synthesis of this compound.

Materials:

Procedure:

  • To a dry round-bottom flask, add 2-bromofluorobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Flush the flask with nitrogen or argon for 10-15 minutes.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Synthesis of this compound via Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides an alternative route to unsymmetrical biaryls.[7]

Materials:

Procedure:

  • Prepare a solution of 2-fluoroaniline in hydrochloric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a two-phase system of benzene and an aqueous sodium hydroxide solution.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture.

  • Continue stirring at low temperature for several hours.

  • Separate the organic layer, wash it with dilute acid and then water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.[12][13]

  • If colored impurities are present, a small amount of activated charcoal can be added.

  • Hot filter the solution to remove any insoluble impurities.[12]

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.[12][13]

  • Further cool the flask in an ice bath to maximize crystal formation.[12]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[12][13]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12][13]

  • Dry the crystals to obtain pure this compound.

Analytical Methods
  • ¹H and ¹³C NMR:

    • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10]

    • Transfer the solution to an NMR tube.

    • Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed.[14]

    • Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[14][15][16][17][18]

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[19][20][21][22][23]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.[20][21][22][23]

    • Place the pellet in the IR spectrometer and acquire the spectrum.

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).[24]

  • Employ a temperature program, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at a rate of 10 °C/min.[25]

  • The mass spectrometer can be operated in electron ionization (EI) mode.

Role in Drug Development and Biological Interactions

This compound is a crucial building block in the synthesis of Flurbiprofen, a widely used NSAID.[5][9] Understanding its role in this context provides insight into its importance in medicinal chemistry.

Synthesis of Flurbiprofen

The synthesis of Flurbiprofen often involves the use of a this compound derivative as a key intermediate. The general workflow involves introducing a propionic acid moiety to the 4-position of the this compound core.

Flurbiprofen_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2_Fluorobiphenyl_Derivative This compound Derivative (e.g., 4-bromo-2-fluorobiphenyl) Coupling Coupling Reaction (e.g., with a propionate (B1217596) synthon) 2_Fluorobiphenyl_Derivative->Coupling Step 1 Modification Functional Group Modification/Hydrolysis Coupling->Modification Step 2 Flurbiprofen Flurbiprofen Modification->Flurbiprofen Step 3

Caption: A simplified workflow for the synthesis of Flurbiprofen from a this compound derivative.

Mechanism of Action of Flurbiprofen and the Prostaglandin (B15479496) Pathway

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[26] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][8][11][26]

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flurbiprofen Flurbiprofen (from this compound) Flurbiprofen->COX1 Inhibition Flurbiprofen->COX2 Inhibition

Caption: The prostaglandin synthesis pathway and the inhibitory action of Flurbiprofen.

Metabolism of Fluorinated Biphenyls

The metabolism of halogenated biphenyls, including fluorinated derivatives, is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[27] Studies on 4-halobiphenyls have shown that hydroxylation is a major metabolic pathway.[27] For 4-fluorobiphenyl, metabolism leads to the formation of hydroxylated metabolites.[27] The introduction of a fluorine atom can influence the rate and regioselectivity of metabolism, a key consideration in drug design to enhance metabolic stability.[28]

Metabolism_Pathway 2FB This compound CYP450 Cytochrome P450 (e.g., in liver) 2FB->CYP450 Phase I Metabolism Metabolites Hydroxylated Metabolites CYP450->Metabolites Excretion Excretion Metabolites->Excretion

Caption: A simplified overview of the metabolic pathway of this compound.

Conclusion

This compound is a compound of significant interest due to its well-defined physical and chemical properties and its crucial role as a synthetic intermediate in the pharmaceutical industry. This guide has provided a detailed summary of its characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of its involvement in the synthesis of Flurbiprofen and its metabolic considerations highlights its importance in the field of drug development. The provided data and visualizations serve as a valuable resource for researchers and scientists working with this compound.

References

Solubility of 2-Fluorobiphenyl in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in common organic solvents. Due to its application as a synthesis intermediate for active pharmaceutical ingredients (APIs) like Flurbiprofen and in the development of microporous organic polymers, understanding its solubility is critical for process optimization, formulation, and analytical method development.[1]

Solubility Data

Comprehensive quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments have been reported across various chemical data sources. This information is crucial for initial solvent screening and selection in a laboratory setting. The available data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubilityReference(s)
Polar Protic Alcohol (general)Soluble[2][3][4][5]
MethanolSlightly Soluble[3][4]
Polar Aprotic DichloromethaneSoluble*[6]
Nonpolar / Weakly Polar Ether (general)Soluble[2][3][4][5]
ChloroformSlightly Soluble[3][4]
Aqueous WaterInsoluble[2][3][4][5][7][8]

*Inferred from its use as a solvent in a commercial analytical standard solution.

Overall, this compound is described as having moderate solubility in organic solvents.[9]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[10]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., ethanol, acetone, toluene)

  • Analytical balance

  • Scintillation vials or flasks with airtight seals

  • Constant temperature orbital shaker or water bath.[11][12]

  • Centrifuge or filtration apparatus with solvent-compatible syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis.[13][14][15]

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[10]

    • Record the exact mass of the added solid.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the samples at a constant speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[12]

    • Allow the system to equilibrate for a sufficient period, typically between 24 and 72 hours. To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[10]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand at the experimental temperature to let the excess solid settle.

    • Carefully separate the solid phase from the saturated liquid phase (supernatant). This is a critical step and can be achieved by:

      • Centrifugation: Centrifuge the vial to pellet the undissolved solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. It is recommended to pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites on the filter membrane.[10]

  • Analysis:

    • Immediately after separation, accurately dilute a known aliquot of the clear supernatant with the appropriate solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15]

    • Prepare a calibration curve using standards of known this compound concentrations to ensure accurate quantification.

  • Calculation:

    • Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent.

    • Express the final result in appropriate units, such as mg/mL, g/L, or mol/L.

    • The entire experiment should be performed in triplicate to ensure the reproducibility of the results.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G Workflow for Isothermal Equilibrium Solubility Determination cluster_main start Start prep 1. Preparation Add excess this compound to solvent in a sealed vial. start->prep equil 2. Equilibration Agitate mixture at a constant temperature. prep->equil check Has Equilibrium Been Reached? equil->check check->equil No   sep 3. Phase Separation Centrifuge or filter to remove undissolved solid. check->sep  Yes analysis 4. Analysis Quantify concentration in the supernatant (e.g., HPLC, UV-Vis). sep->analysis end End (Solubility Value Obtained) analysis->end

Isothermal Shake-Flask Method Workflow

References

2-Fluorobiphenyl: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluorobiphenyl is a fluorinated aromatic compound with the chemical formula C₁₂H₉F.[1][2] It is a white to off-white crystalline solid at room temperature.[2] Structurally, it consists of two benzene (B151609) rings linked by a single bond, with a fluorine atom substituted at the ortho position of one of the rings.[2] This fluorine substitution imparts unique physicochemical properties that make this compound a valuable building block in organic synthesis and a useful tool in analytical chemistry.[3] It is particularly noted for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), and its application as an internal standard in chromatographic analysis.[3][4]

Core Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 321-60-8[2]
Molecular Formula C₁₂H₉F[1][2]
Molecular Weight 172.20 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 71-74 °C
Boiling Point 248 °C
Density 1.245 g/cm³[5]
Solubility Insoluble in water; Soluble in alcohol and ether.[4]
Flash Point >230 °F[6]

Applications in Research and Development

This compound is a versatile compound with significant applications in both synthetic and analytical chemistry.

1. Intermediate for Active Pharmaceutical Ingredients (APIs): The this compound scaffold is a key structural motif in several pharmaceutical compounds. Its most prominent application is in the synthesis of Flurbiprofen, a widely used NSAID.[3] The fluorine atom can influence the metabolic stability and binding affinity of the final drug molecule.[3]

2. Organic Synthesis Building Block: Beyond its use in specific API syntheses, this compound serves as a versatile building block in broader organic synthesis. It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex fluorinated biphenyl (B1667301) derivatives.[7] These derivatives are of interest in materials science and medicinal chemistry.

3. Internal Standard in Analytical Chemistry: Due to its chemical stability and the fact that it does not naturally occur in most environmental or biological samples, this compound is frequently used as an internal standard for the analysis of organic pollutants by gas chromatography-mass spectrometry (GC-MS).[4] Its distinct mass spectrum and retention time allow for accurate quantification of analytes in complex matrices.[8]

Experimental Protocols

Synthesis of 2-(this compound-4-yl)propionitrile (A Precursor to Flurbiprofen)

This protocol is adapted from a patented method for the synthesis of Flurbiprofen.[9] It describes the palladium-catalyzed decarboxylative coupling of 4-bromo-2-fluorobiphenyl (B126189) with potassium 2-cyanopropionate.

Materials:

  • 4-bromo-2-fluorobiphenyl (10.04 g, 40 mmol)

  • Potassium 2-cyanopropionate (6.58 g, 48 mmol)

  • Diallylpalladium(II) chloride (0.0146 g, 0.040 mmol)

  • 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (Xantphos) (0.0693 g, 0.120 mmol)

  • Mesitylene (B46885) (40 mL)

  • 100 mL Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Schlenk line (for inert atmosphere)

Procedure:

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add diallylpalladium(II) chloride, Xantphos, 4-bromo-2-fluorobiphenyl, and potassium 2-cyanopropionate.

  • Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of nitrogen, add 40 mL of mesitylene to the flask.

  • Place the flask in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography to yield 2-(this compound-4-yl)propionitrile as a white crystalline solid.

Use of this compound as an Internal Standard in GC-MS Analysis

This section outlines a general procedure for using this compound as an internal standard for the quantification of semi-volatile organic compounds in an environmental sample (e.g., soil extract).

Materials:

  • Sample extract (e.g., in dichloromethane)

  • This compound standard solution of known concentration (e.g., 100 µg/mL in dichloromethane)

  • Calibration standards containing known concentrations of the analytes of interest and a fixed concentration of this compound.

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a known volume of the sample extract, add a precise volume of the this compound internal standard solution.

  • Calibration: Prepare a series of calibration standards containing varying, known concentrations of the target analytes and the same fixed concentration of this compound as in the samples.

  • GC-MS Analysis: Inject the prepared samples and calibration standards into the GC-MS system. Operate the instrument in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both the analytes and this compound.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Calculate the average RF for each analyte across the calibration range.

    • For each sample, quantify the concentration of the analyte using the following formula: Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * Average RF)

Visualizations

Synthesis_of_Flurbiprofen_Precursor Synthesis of 2-(this compound-4-yl)propionitrile reagent1 4-Bromo-2-fluorobiphenyl catalyst Pd Catalyst + Xantphos Ligand reagent1->catalyst reagent2 Potassium 2-cyanopropionate reagent2->catalyst solvent Mesitylene, 140 °C, 20h catalyst->solvent product 2-(this compound-4-yl)propionitrile solvent->product Decarboxylative Coupling

Caption: Synthetic pathway for a Flurbiprofen precursor.

Internal_Standard_Workflow GC-MS Workflow using this compound as Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Environmental Sample (e.g., Soil Extract) spike Spike Sample with IS sample->spike is_stock This compound (IS) Stock Solution is_stock->spike gcms GC-MS Analysis (SIM Mode) spike->gcms cal_standards Prepare Calibration Standards (Analytes + IS) cal_standards->gcms rf_calc Calculate Relative Response Factors (RF) gcms->rf_calc quant Quantify Analytes in Sample rf_calc->quant

Caption: Workflow for internal standard-based GC-MS analysis.

References

The Synthetic Versatility of 2-Fluorobiphenyl: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluorobiphenyl is a fluorinated aromatic compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, characterized by the presence of a fluorine atom at the ortho position of one of the phenyl rings, impart distinct reactivity and properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The fluorine substituent can modulate the electronic properties of the biphenyl (B1667301) system, enhance metabolic stability, and influence the conformation of the molecule, making it a valuable synthon for medicinal chemists and material scientists.[2] This technical guide provides an in-depth overview of the key applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Core Applications in Cross-Coupling Reactions

This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of biaryl compounds. This compound and its derivatives can participate as either the halide or the boronic acid partner.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2-fluorobenzenePhenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane (B91453)909High[1]
24-Bromo-2-fluorobiphenyl4-Vinylphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O11024Good[3][4]
3This compound-4-boronic acid4-ChloroanisolePd₂(dba)₃ (1.5), Ligand (3.0)KFDioxane110-78
4This compound-4-boronic acid3-ChloropyridinePd₂(dba)₃ (1.5), Ligand (3.0)KFDioxane110-85

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with a (Hetero)aryl Halide

This protocol is a representative example of the conditions often employed for Suzuki-Miyaura couplings involving fluorinated heteroaryl boronates, which can be adapted for this compound derivatives.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), the (hetero)aryl halide (1.0 mmol, 1.0 equiv.), and potassium fluoride (B91410) (3.0 mmol, 3.0 equiv.).

  • Catalyst Solution: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the appropriate phosphine (B1218219) ligand (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.

  • Reaction Assembly: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe. Add the catalyst solution via syringe. Replace the septum with a Teflon screw cap and seal the vessel tightly.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition aryl_boronic Ar'-B(OR)2 aryl_boronic->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is instrumental in preparing aryl amines, which are prevalent in pharmaceuticals and organic materials.

Quantitative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuToluene (B28343)Reflux694[5]
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene10024High[6]
32-BromotolueneMorpholine(NHC)Pd(allyl)Cl-NaOtBuDioxane1000.599[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This general protocol can be adapted for the amination of this compound derivatives.

  • Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Reagent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (4.22 mmol, 1.0 equiv.) and the amine (6.33 mmol, 1.5 equiv.) in one portion.

  • Reaction Execution: Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water (10 mL). Wash the organic layer with water (10 mL) and brine (10 mL), then dry over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex Ar-Pd(II)-NHR'R'' amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The fluorine atom in this compound can act as a moderate directing group.

General Principle of Directed ortho-Metalation

DoM_Principle start Arene with DMG lithiation ortho-Lithiation start->lithiation intermediate Aryllithium Intermediate lithiation->intermediate electrophile_quench Quench with Electrophile (E+) intermediate->electrophile_quench product ortho-Functionalized Arene electrophile_quench->product organolithium R-Li organolithium->lithiation electrophile E+ electrophile->electrophile_quench

General workflow for Directed ortho-Metalation (DoM).

Experimental Considerations for DoM of this compound

  • Base: Strong alkyllithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are typically used.[8]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are common.

  • Temperature: Reactions are usually conducted at low temperatures (-78 °C) to control reactivity and prevent side reactions.

  • Electrophiles: A wide range of electrophiles can be used to trap the aryllithium intermediate, including aldehydes, ketones, carbon dioxide, alkyl halides, and silyl (B83357) chlorides.[8]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. This compound can undergo acylation, typically at the para position of the unsubstituted ring due to steric hindrance from the ortho-fluoro substituent.

Experimental Protocol: Friedel-Crafts Acylation

This is a general procedure that can be adapted for the acylation of this compound.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic compound (e.g., this compound, 0.050 mol) and a solvent such as methylene (B1212753) chloride.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice/water bath and add anhydrous aluminum chloride (AlCl₃, 0.055 mol, 1.1 equiv) portion-wise.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 0.055 mol, 1.1 equiv) dropwise over 10 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice (approx. 25 g) and concentrated HCl (15 mL). Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with methylene chloride.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄. Remove the solvent by rotary evaporation and purify the product by distillation or recrystallization.[9]

Synthesis of Bioactive Molecules and Advanced Materials

Synthesis of Flurbiprofen

This compound is a key precursor in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[8]

Synthetic Pathway to Flurbiprofen

Flurbiprofen_Synthesis start 4-Bromo-2-fluorobiphenyl grignard_formation Mg, THF start->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent coupling Sodium 2-bromopropionate, CoCl₂ grignard_reagent->coupling sodium_salt Sodium 2-(this compound-4-yl)propionate coupling->sodium_salt acidification HCl sodium_salt->acidification flurbiprofen Flurbiprofen acidification->flurbiprofen

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobiphenyl is a fluorinated aromatic compound utilized as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. An understanding of its thermal stability and degradation profile is critical for ensuring safe handling, processing, and storage, as well as for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, known hazardous decomposition products, and postulated degradation pathways based on studies of analogous halogenated biphenyls. Standardized experimental protocols for thermal analysis are also detailed to facilitate further research and characterization.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before assessing its thermal stability. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₉F[1]
Molecular Weight 172.20 g/mol [1]
Appearance White to off-white crystalline powder/crystals[2]
Melting Point 71-74 °C (lit.)
Boiling Point 248 °C (lit.)
Solubility Insoluble in water; Soluble in alcohol and ether

Thermal Stability and Decomposition

Hazardous Decomposition Products

Safety data sheets consistently report that the thermal decomposition of this compound can generate hazardous substances. These products are formed from the breakdown of the biphenyl (B1667301) structure and the release of the fluorine substituent.

Decomposition ProductChemical FormulaHazard
Carbon MonoxideCOToxic, flammable gas
Carbon DioxideCO₂Asphyxiant at high concentrations
Hydrogen FluorideHFHighly toxic and corrosive gas

It is crucial to handle this compound in well-ventilated areas and to take appropriate precautions to avoid thermal decomposition. In the event of a fire, self-contained breathing apparatus should be used to protect against the inhalation of these toxic fumes.

Proposed Thermal Degradation Pathway

The precise mechanism of thermal degradation for this compound has not been explicitly detailed in the available literature. However, by drawing parallels with studies on the thermal decomposition of chlorinated biphenyls, a plausible degradation pathway can be proposed. The process is likely initiated by the cleavage of the C-F bond, which is the weakest bond in the molecule, followed by a series of radical reactions.

Thermal_Degradation_of_2_Fluorobiphenyl 2FB This compound Radicals Formation of Fluorobiphenyl Radical and Fluorine Radical 2FB->Radicals C-F Bond Cleavage Heat High Temperature Heat->Radicals Abstraction Hydrogen Abstraction by Fluorine Radical Radicals->Abstraction Rearrangement Radical Rearrangement & Recombination Radicals->Rearrangement HF Hydrogen Fluoride (HF) Abstraction->HF Products Formation of Complex Degradation Products (e.g., larger PAHs, soot) Rearrangement->Products Oxidation Oxidation (in presence of air) Rearrangement->Oxidation Oxidized_Products Carbon Monoxide (CO) Carbon Dioxide (CO2) Oxidation->Oxidized_Products

Caption: Proposed thermal degradation pathway for this compound.

Studies on 4-chlorobiphenyl (B17849) have shown that thermal decomposition can lead to the formation of chlorophenols, chlorobenzenes, and even polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) at high temperatures.[3] By analogy, the pyrolysis of this compound could potentially lead to the formation of fluorinated phenols, benzenes, and dibenzofurans, although this has not been experimentally confirmed.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and degradation of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound place Place in TGA crucible (e.g., alumina) weigh->place load Load crucible into TGA instrument purge Purge with inert gas (e.g., Nitrogen at 20-50 mL/min) load->purge program Set temperature program: - Equilibrate at 30 °C - Ramp to 600 °C at 10 °C/min purge->program run Initiate TGA run record Record mass loss vs. temperature run->record plot Plot TGA curve (% weight vs. Temp) record->plot determine Determine onset of decomposition (T_onset) plot->determine

Caption: General experimental workflow for TGA analysis.

For a more in-depth analysis of the evolved gases during decomposition, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[4][5] This would allow for the real-time identification of the gaseous decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, phase transitions, and can also indicate decomposition through exothermic or endothermic events.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis weigh_dsc Weigh 2-5 mg of This compound encapsulate Encapsulate in a hermetically sealed aluminum pan weigh_dsc->encapsulate load_dsc Place sample and reference pans in DSC cell purge_dsc Purge with inert gas (e.g., Nitrogen at 20-50 mL/min) load_dsc->purge_dsc program_dsc Set temperature program: - Heat/cool/heat cycles to erase thermal history - Ramp at 10 °C/min purge_dsc->program_dsc run_dsc Initiate DSC run record_dsc Record heat flow vs. temperature run_dsc->record_dsc plot_dsc Plot DSC thermogram (Heat Flow vs. Temp) record_dsc->plot_dsc analyze_dsc Identify melting endotherm and any decomposition exotherms plot_dsc->analyze_dsc

Caption: General experimental workflow for DSC analysis.

Conclusion

This compound is a thermally stable compound under standard conditions. However, at elevated temperatures, it undergoes decomposition to produce hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen fluoride. While specific experimental data on its thermal degradation is limited, analogous studies on chlorinated biphenyls suggest a degradation pathway involving C-F bond cleavage and subsequent radical reactions, which could potentially form other toxic fluorinated aromatic compounds. The use of standardized thermal analysis techniques such as TGA and DSC, preferably coupled with evolved gas analysis, is recommended to fully characterize the thermal stability and degradation profile of this compound. This information is paramount for ensuring its safe use in research and industrial applications and for understanding its environmental impact.

References

Navigating the Environmental Journey of 2-Fluorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Fluorobiphenyl (2-FBP), a fluorinated aromatic compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. It further details standardized experimental protocols for assessing its environmental behavior.

Physicochemical Properties of this compound

The environmental behavior of this compound is fundamentally governed by its intrinsic physical and chemical properties. These parameters determine its distribution across air, water, and soil compartments, as well as its potential to be taken up by living organisms. A summary of these key properties is presented below.

PropertyValueUnitReference/Method
Molecular Formula C₁₂H₉F-PubChem
Molecular Weight 172.20 g/mol PubChem
Melting Point 71-74°C[1][2][3]
Boiling Point 248°C[1][2][3]
Density 1.245g/cm³[1][2]
Water Solubility Insoluble-[1][2][3]
Log Octanol-Water Partition Coefficient (Log Kₒw) 3.692unitless
Organic Carbon-Water (B12546825) Partition Coefficient (Kₒc) 1341L/kgEPI Suite™ Estimation
Henry's Law Constant 1.96E-04atm·m³/molEPI Suite™ Estimation
Vapor Pressure 0.015mmHg at 25°CEPI Suite™ Estimation

Environmental Fate and Transport

The journey of this compound through the environment is a complex interplay of degradation, sorption, and transport processes. Understanding these pathways is crucial for predicting its persistence and potential impact.

Degradation

Biotic Degradation:

Microbial breakdown is a significant degradation pathway for this compound. The bacterium Pseudomonas pseudoalcaligenes KF707 has been shown to utilize 2-FBP as a sole source of carbon and energy[4]. The degradation proceeds via the classical biphenyl (B1667301) (bph) pathway, initiating with a dioxygenase attack on the non-fluorinated ring[5]. This leads to the formation of key metabolites, including 2-fluorobenzoate (B1215865) and 2-fluoromuconic acid[4][6]. However, P. pseudoalcaligenes KF707 cannot further metabolize the resulting fluorobenzoate, indicating that complete mineralization depends on the capabilities of other microorganisms in the environment to break down these halogenated intermediates[4][6].

Estimated biodegradation half-lives from EPI Suite™ suggest that 2-FBP is not readily biodegradable. In water, the predicted half-life is on the order of weeks to months, while in soil and sediment, it can extend to several months.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis, also contribute to the breakdown of 2-FBP. In the atmosphere, the primary removal mechanism is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life, based on the reaction rate with OH radicals, is approximately 3.6 days (EPI Suite™). In aquatic systems, while direct photolysis can occur, indirect photolysis mediated by reactive species like hydroxyl radicals and singlet oxygen is also likely to play a role, similar to other chlorinated biphenyls.

Mobility and Transport

The mobility of this compound in the environment is dictated by its partitioning behavior between soil/sediment, water, and air.

  • Sorption: With a high estimated organic carbon-water partition coefficient (Kₒc) of 1341 L/kg, 2-FBP is expected to have low mobility in soil and will tend to adsorb to organic matter in soil and sediment. This reduces its potential for leaching into groundwater.

  • Volatility: The estimated Henry's Law constant of 1.96E-04 atm·m³/mol suggests that volatilization from water surfaces can be a relevant transport process.

  • Atmospheric Deposition: Once in the atmosphere, 2-FBP can be transported over distances and be deposited back to terrestrial and aquatic environments through wet and dry deposition.

Bioaccumulation

The octanol-water partition coefficient (Log Kₒw) is a key indicator of a substance's potential to bioaccumulate in organisms. The Log Kₒw of 3.692 for 2-FBP suggests a moderate potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) from EPI Suite™ is 235, further supporting this potential.

Mandatory Visualizations

Caption: Environmental fate and transport pathways of this compound.

Biodegradation_Pathway cluster_P_pseudoalcaligenes Pseudomonas pseudoalcaligenes KF707 FBP This compound Intermediate Dioxygenated Intermediate FBP->Intermediate Biphenyl Dioxygenase Metabolite1 2-Fluorobenzoate Intermediate->Metabolite1 Metabolite2 2-Fluoromuconic Acid Metabolite1->Metabolite2 meta-cleavage Further_Degradation Mineralization (CO2, H2O, F-) Metabolite1->Further_Degradation Potential further degradation by other microbes Metabolite2->Further_Degradation Potential further degradation by other microbes Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Water Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Water_Sample->Extraction Soil_Sample Soil/Sediment Sample Soil_Sample->Extraction Concentration Evaporation Extraction->Concentration Derivatization Derivatization (optional) Concentration->Derivatization LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Concentration->LCMS GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Interpretation Fate & Transport Assessment Quantification->Interpretation

References

An In-depth Technical Guide to the Toxicological Data and Safety Precautions for 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for 2-Fluorobiphenyl (CAS No. 321-60-8). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and assessment of this compound.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies, though comprehensive data is not always available. The existing information indicates that it has low acute toxicity and is not mutagenic in the assays conducted.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available information suggests a low order of acute toxicity by the oral route.

Test Species Route Result Reference
Acute Oral ToxicityRatOralLD50 > 2000 mg/kg body weight[1]
Acute Toxicity Estimate-OralATE CLP (oral) = 500.000 mg/kg body weight
Irritation and Sensitization
Test Species Result Classification Reference
Acute Dermal IrritationRabbitNo irritation observedNon-irritant[2]
Mutagenicity

In vitro studies have been performed to assess the mutagenic potential of this compound. The results from these assays have been negative, indicating that the compound does not induce gene mutations under the tested conditions.

Test Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Negative[3]
In vitro Mammalian Cell Gene Mutation TestMouse Lymphoma L5178Y cellsWithoutNegative[3]
Carcinogenicity

There is no direct evidence to classify this compound as a carcinogen. Regulatory agencies such as IARC, NTP, ACGIH, and OSHA have not listed it as a carcinogen.[1] It is important to note that studies on the parent compound, biphenyl, have shown some evidence of carcinogenicity in animal models.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the toxicological assessment of chemicals like this compound.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This study is generally conducted in accordance with OECD Guideline 425.

  • Test Animals: Typically, female rats are used. Animals are fasted overnight before administration of the test substance.[4]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.[1][5]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[6]

  • Parameters Measured: Mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes are recorded.[6]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[1]

Acute Dermal Irritation Study

This study is typically performed following OECD Guideline 404.

  • Test Animals: Healthy young adult albino rabbits are commonly used.[2] The dorsal area of the trunk is clipped free of fur 24 hours before the test.[7]

  • Application of Test Substance: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the skin under a gauze patch. The patch is held in contact with the skin with a semi-occlusive dressing for a specified period, usually 4 hours.[2]

  • Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[2]

  • Scoring: Skin reactions are scored according to a standardized system (e.g., Draize scale).[7]

Bacterial Reverse Mutation Assay (Ames Test)

This assay is conducted based on OECD Guideline 471.

  • Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.[8]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Procedure: The tester strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium.[8] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize histidine and thus grow and form colonies.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.[8]

In vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay is performed in accordance with OECD Guideline 490.

  • Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine (B127349) kinase (TK) locus, are commonly used.[9][10]

  • Exposure: The cells are exposed to the test substance at a range of concentrations, both with and without metabolic activation (S9 mix).[11]

  • Principle: The assay detects mutations at the TK locus. Cells that undergo a mutation in the functional TK gene are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT), and can proliferate to form colonies in its presence.[9]

  • Data Analysis: The frequency of mutant colonies is determined and compared to the negative control. A significant, dose-dependent increase in mutant frequency is indicative of mutagenic activity.[10]

Visualizations

Experimental and Conceptual Diagrams

The following diagrams illustrate a general workflow for toxicity testing and a conceptual representation of this compound metabolism.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_evaluation Hazard & Risk Assessment mutagenicity Mutagenicity Assays (e.g., Ames Test, MLA) acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) mutagenicity->acute_toxicity cytotoxicity Cytotoxicity Assays cytotoxicity->acute_toxicity irritation Irritation & Sensitization (Skin, Eye) acute_toxicity->irritation repeated_dose Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic) irritation->repeated_dose hazard_id Hazard Identification repeated_dose->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure Exposure Assessment dose_response->exposure risk_char Risk Characterization exposure->risk_char start Test Substance: This compound start->mutagenicity start->cytotoxicity

Caption: General workflow for toxicological assessment of a chemical substance.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) cluster_products Metabolic Products cyp450 Cytochrome P450 (Oxidation) hydroxylated Mono- and Di-hydroxylated Metabolites cyp450->hydroxylated conjugation Conjugation Enzymes (e.g., UGTs, SULTs) conjugates Glucuronide and Sulfate Conjugates conjugation->conjugates hydroxylated->conjugation excretion Excretion conjugates->excretion fb This compound fb->cyp450 Hydroxylation

Caption: Conceptual metabolic pathway of this compound.

Safety Precautions

Adherence to stringent safety protocols is paramount when handling this compound in a laboratory setting.

Handling and Storage
  • Handling: Use in a well-ventilated area.[5][12] Avoid contact with skin, eyes, and clothing.[5][12] Do not ingest or inhale.[5][12] Wash hands thoroughly after handling.[5][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12] Keep away from incompatible substances such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][12]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][12]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[7][12]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][12]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][12]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][12]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[5][12]

Accidental Release Measures
  • Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[5][12] Ensure adequate ventilation.[12]

Conclusion

Based on the available data, this compound exhibits low acute toxicity and is not considered mutagenic. However, as with any chemical substance, it should be handled with care, and appropriate safety precautions must be followed to minimize exposure. Further research may be required to fully elucidate its toxicological profile, particularly concerning chronic exposure and potential effects on specific signaling pathways. This guide serves as a foundational resource for professionals working with this compound, promoting a culture of safety and informed scientific practice.

References

An In-depth Technical Guide to 2-Fluorobiphenyl: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-Fluorobiphenyl (2-FBP). It details the historical first synthesis via the Balz-Schiemann reaction, including a detailed experimental protocol. Modern synthetic methodologies, including the Suzuki-Miyaura, Gomberg-Bachmann, and Ullmann reactions, are also presented with generalized experimental procedures. A thorough compilation of the physical and spectroscopic properties of this compound is provided in structured tables for easy reference. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its unique electronic properties, conferred by the presence of a fluorine atom on the biphenyl (B1667301) scaffold, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. Notably, it is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[2] This guide delves into the history of its discovery, outlines its seminal and contemporary synthetic routes, and provides a detailed summary of its physicochemical and spectroscopic data.

Discovery and Historical Synthesis

The first synthesis of this compound is attributed to the German chemists Günther Schiemann and B. Roselius. Their work in the late 1920s on the thermal decomposition of aryldiazonium fluoroborates, now famously known as the Balz-Schiemann reaction, provided the first viable route to this compound.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, enabling the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.[3] The reaction proceeds through the diazotization of a primary aromatic amine, in this case, 2-aminobiphenyl (B1664054), followed by the precipitation of the diazonium tetrafluoroborate and its subsequent thermal decomposition.

Experimental Protocol: Historical Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is based on established procedures for the Balz-Schiemann reaction.

Step 1: Diazotization of 2-Aminobiphenyl

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, a solution of 2-aminobiphenyl (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water is prepared. The acid should be added cautiously to the water with cooling.

  • The resulting solution is cooled to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride may form.

  • In a separate beaker, a solution of sodium nitrite (B80452) (1.0-1.1 equivalents) in cold distilled water is prepared and cooled to 0-5 °C.

  • The chilled sodium nitrite solution is added dropwise to the stirred amine hydrochloride suspension, ensuring the temperature is maintained between 0 °C and 5 °C.[4]

  • The completion of the diazotization is monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A slight excess of nitrous acid should be maintained for 10-15 minutes.[4]

Step 2: Formation and Isolation of 2-Biphenyldiazonium Tetrafluoroborate

  • To the cold diazonium salt solution, a chilled solution of fluoroboric acid (HBF₄) is added slowly with continuous stirring.

  • The 2-biphenyldiazonium tetrafluoroborate salt precipitates from the solution.

  • The precipitate is collected by filtration, washed with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to facilitate drying.

  • The isolated diazonium salt is dried thoroughly under vacuum.

Step 3: Thermal Decomposition

  • The dry 2-biphenyldiazonium tetrafluoroborate is placed in a flask equipped for distillation.

  • The flask is gently heated. The salt will begin to decompose, evolving nitrogen gas and boron trifluoride, and the crude this compound will distill over. The decomposition is often carried out without a solvent.[5]

Step 4: Purification

  • The crude, oily distillate is collected.

  • Purification is achieved by fractional distillation under reduced pressure.

  • Further purification can be accomplished by recrystallization from a suitable solvent such as ethanol (B145695) or hexane (B92381) to yield colorless crystals of this compound.[1][6]

Modern Synthetic Methods

While the Balz-Schiemann reaction is of great historical importance, several modern cross-coupling reactions have become the methods of choice for the synthesis of this compound and its derivatives due to their higher yields, milder reaction conditions, and broader functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[7] For the synthesis of this compound, this typically involves the reaction of a 2-fluorophenylboronic acid with a phenyl halide or vice versa.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel are added the aryl halide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.[8]

  • The reaction mixture is heated, typically between 80-110 °C, and stirred until the reaction is complete (monitored by TLC or GC-MS).[8]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling via a diazonium salt, where the arene compound is reacted with a diazonium salt in the presence of a base to form a biaryl through an aryl radical intermediate.[3]

Generalized Experimental Protocol: Gomberg-Bachmann Reaction
  • A solution of 2-fluoroaniline (B146934) is diazotized as described in the Balz-Schiemann protocol (Section 2.1, Step 1).

  • The resulting cold diazonium salt solution is slowly added to an excess of benzene (B151609), which acts as both the solvent and the coupling partner.

  • A base, such as sodium hydroxide (B78521) or sodium acetate, is added to the mixture.

  • The reaction is stirred vigorously at a low temperature for several hours.

  • After the reaction is complete, the organic layer is separated, washed with water and brine, dried, and the excess benzene is removed by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure or column chromatography.

Ullmann Reaction

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[9] For an unsymmetrical biphenyl like this compound, a modified approach is typically used, such as the coupling of an aryl halide with an organocopper reagent.

Generalized Experimental Protocol: Ullmann-type Reaction
  • In a reaction vessel under an inert atmosphere, copper powder or a copper(I) salt is activated.

  • An aryl halide, for example, 2-fluoroiodobenzene, is added to a solvent (e.g., DMF or nitrobenzene).

  • The other coupling partner, in this case, a phenyl-organometallic reagent (e.g., phenylmagnesium bromide or phenyllithium) is prepared separately and added to the reaction mixture, or more traditionally, an excess of the second aryl halide (e.g., iodobenzene) is used with copper bronze at high temperatures.

  • The reaction mixture is heated at elevated temperatures (often >150 °C) for several hours.[9]

  • After cooling, the reaction is quenched with an acidic solution and extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated.

  • Purification of the crude product is typically performed by distillation or chromatography.

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₉F[1]
Molecular Weight 172.20 g/mol [1]
Appearance Colorless crystals or white to off-white powder[1]
Melting Point 71-74 °C[2]
Boiling Point 248 °C (at 760 mmHg)[1]
Density 1.245 g/cm³[1]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[1][10]
CAS Number 321-60-8[1]
Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
7.58 - 7.52mAromatic H
7.48 - 7.38mAromatic H
7.38 - 7.32mAromatic H
7.29 - 7.23mAromatic H
7.21 - 7.11mAromatic H

Note: Specific peak assignments can vary depending on the solvent and instrument frequency. The spectrum typically shows a complex multiplet pattern in the aromatic region.

4.2.2. ¹³C NMR Spectroscopy

Chemical Shift (ppm)
160.2 (d, J = 245 Hz)
136.0
131.2 (d, J = 3.5 Hz)
129.8
129.0 (d, J = 8.0 Hz)
128.5
127.8
124.5 (d, J = 3.5 Hz)
115.8 (d, J = 22.0 Hz)

Note: The carbon attached to the fluorine atom shows a characteristic doublet with a large one-bond C-F coupling constant.

4.2.3. ¹⁹F NMR Spectroscopy

Chemical Shift (ppm)Reference
~ -114CCl₃F

Note: The chemical shift can vary depending on the solvent and reference standard used.

4.2.4. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Interpretation
3060-3030C-H stretching (aromatic)
1580-1450C=C stretching (aromatic)
~1220C-F stretching
770-730C-H bending (out-of-plane)

4.2.5. Mass Spectrometry (MS)

m/zRelative Intensity (%)Interpretation
172100[M]⁺ (Molecular Ion)
171~37[M-H]⁺
170~23[M-2H]⁺ or [M-H-H]⁺
152[M-HF]⁺
125~12

Mandatory Visualizations

Balz_Schiemann_Reaction cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Thermal Decomposition 2-Aminobiphenyl 2-Aminobiphenyl Diazonium_Salt 2-Biphenyldiazonium Chloride 2-Aminobiphenyl->Diazonium_Salt NaNO₂, HCl 0-5 °C Diazonium_Tetrafluoroborate 2-Biphenyldiazonium Tetrafluoroborate Diazonium_Salt->Diazonium_Tetrafluoroborate HBF₄ This compound This compound Diazonium_Tetrafluoroborate->this compound Heat (Δ) - N₂, - BF₃

Caption: The Balz-Schiemann reaction pathway for the synthesis of this compound.

Suzuki_Miyaura_Coupling Aryl_Halide 2-Fluorophenyl Halide (X = Br, I) This compound This compound Aryl_Halide->this compound Aryl_Boronic_Acid Phenylboronic Acid Aryl_Boronic_Acid->this compound Pd Catalyst, Base

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of this compound.

Modern_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant_A Aryl Halide / Boronic Acid Reaction_Vessel Reaction Mixture (Solvent, Catalyst, Base) Reactant_A->Reaction_Vessel Reactant_B Coupling Partner Reactant_B->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification_Step Column Chromatography or Distillation Drying_Concentration->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: A generalized experimental workflow for modern cross-coupling syntheses.

Conclusion

This compound remains a compound of significant academic and industrial interest. From its initial synthesis via the historical Balz-Schiemann reaction to the more efficient and versatile modern cross-coupling methods, the ability to synthesize this molecule has been crucial for advancements in various fields. The comprehensive data provided in this guide serves as a ready reference for chemists and researchers, facilitating its use in the design and synthesis of novel functional molecules.

References

2-Fluorobiphenyl: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobiphenyl stands as a critical structural motif and a versatile building block in the synthesis of a multitude of pharmaceutical agents. Its unique physicochemical properties, imparted by the presence of a fluorine atom on the biphenyl (B1667301) scaffold, enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, key reactions, and its pivotal role in the development of prominent pharmaceuticals such as the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for professionals in the field of drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in organic synthesis. The introduction of a fluorine atom significantly influences the electronic properties of the biphenyl system, impacting its reactivity and intermolecular interactions.

PropertyValueReference
Molecular Formula C₁₂H₉F[1]
Molecular Weight 172.20 g/mol [1]
CAS Number 321-60-8[1]
Appearance Colorless to off-white crystalline powder[1][2]
Melting Point 71-74 °C[1][3]
Boiling Point 248 °C at 760 mmHg[1][3]
Density 1.245 g/cm³[3]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[1][3]
Flash Point >230 °F[4]

Synthesis of this compound

The efficient synthesis of this compound is a key first step in its utilization as a pharmaceutical building block. Several synthetic methodologies have been developed, with the Suzuki-Miyaura coupling being one of the most robust and widely employed.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is particularly well-suited for the synthesis of biaryl compounds like this compound.[5] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reagents:

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

  • Expected Yield: Yields for Suzuki-Miyaura couplings can be high, often exceeding 80-90% depending on the specific conditions and substrates used.[5]

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides an alternative route to biaryl compounds through the reaction of a diazonium salt with an aromatic compound.[6] While historically significant, this method often suffers from lower yields and the formation of side products compared to modern cross-coupling reactions.[6]

This compound in the Synthesis of Flurbiprofen

Flurbiprofen, a potent NSAID, features the this compound moiety as its core structure. Its synthesis often starts from precursors that are then elaborated to introduce the propionic acid side chain.

Synthesis of Flurbiprofen via a Grignard Reaction

One synthetic approach involves the formation of a Grignard reagent from a brominated this compound derivative, followed by reaction with a propionate (B1217596) synthon.

Experimental Protocol: Synthesis of Flurbiprofen

  • Starting Material: 4-Bromo-2-fluorobiphenyl (B126189)

  • Reagents:

    • Magnesium turnings

    • Sodium 2-bromopropionate

    • Cobalt(II) chloride (catalyst)

    • Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Activate magnesium turnings (1.2 eq) in anhydrous THF.

    • Add a solution of 4-bromo-2-fluorobiphenyl (1.0 eq) in THF dropwise to the magnesium suspension to form the Grignard reagent.

    • In a separate vessel, prepare a solution of sodium 2-bromopropionate (1.1 eq) and a catalytic amount of cobalt(II) chloride in THF.

    • Slowly add the prepared Grignard reagent to the sodium 2-bromopropionate solution at a controlled temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Recrystallize the crude product to obtain pure flurbiprofen.

  • Yield Data:

StepProductYieldReference
Grignard reaction and couplingFlurbiprofen87%[7]

This compound in the Synthesis of Diflunisal

Diflunisal is another important NSAID that can be synthesized from precursors containing a difluorobiphenyl structure. The synthesis often begins with 2,4-difluoroaniline (B146603).

Synthesis of Diflunisal Intermediate from 2,4-Difluoroaniline

A key step in the synthesis of Diflunisal is the formation of a difluorobiphenyl intermediate.

Experimental Protocol: Synthesis of 2,4-Difluorobiphenyl (B1582794)

  • Starting Material: 2,4-Difluoroaniline

  • Reagents:

  • Procedure:

    • Diazotize 2,4-difluoroaniline with isoamyl nitrite in an appropriate solvent.

    • In a separate flask, heat benzene in the presence of powdered copper.

    • Slowly add the diazonium salt solution to the hot benzene mixture.

    • After the addition, continue heating for a period to ensure complete reaction.

    • Cool the reaction mixture and filter to remove the copper salts.

    • Wash the filtrate with water and a dilute acid solution.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting 2,4-difluorobiphenyl by distillation or chromatography.

Signaling Pathway and Mechanism of Action

Pharmaceuticals derived from this compound, such as Flurbiprofen, primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.[8][9]

The Cyclooxygenase (COX) Pathway

The COX pathway begins with the release of arachidonic acid from cell membranes by phospholipase A₂. Arachidonic acid is then converted by COX enzymes (COX-1 and COX-2) into prostaglandin (B15479496) H₂ (PGH₂), which is a precursor to various other prostaglandins and thromboxanes.[10][11] NSAIDs like Flurbiprofen block the active site of the COX enzymes, preventing the conversion of arachidonic acid and thereby reducing the production of pro-inflammatory prostaglandins.[12]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flurbiprofen Flurbiprofen Flurbiprofen->COX Inhibition

Caption: The Cyclooxygenase pathway and the inhibitory action of Flurbiprofen.

Experimental Workflows

The synthesis of pharmaceuticals derived from this compound involves a series of well-defined steps, from the initial coupling reaction to form the biphenyl core to subsequent functional group manipulations and final purification.

Synthesis_Workflow start Start: Aryl Halide & Arylboronic Acid coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->coupling biphenyl This compound Derivative coupling->biphenyl functionalization Side-Chain Functionalization biphenyl->functionalization crude Crude Pharmaceutical Product functionalization->crude purification Purification (Crystallization/Chromatography) crude->purification final Final Pharmaceutical Ingredient (API) purification->final

Caption: A generalized workflow for the synthesis of pharmaceuticals from this compound.

Conclusion

This compound has proven to be an invaluable building block in medicinal chemistry, enabling the synthesis of a range of effective pharmaceuticals. Its incorporation into drug molecules often leads to improved pharmacological profiles. The synthetic routes to this compound and its derivatives are well-established, with palladium-catalyzed cross-coupling reactions offering high efficiency and versatility. A deep understanding of the synthesis, reactivity, and biological targets of this compound-containing compounds is essential for the continued development of new and improved therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

An In-depth Technical Guide to Exploratory Reactions Involving 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of exploratory reactions centered on 2-fluorobiphenyl, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its synthesis, reactivity in various transformations including cross-coupling reactions, C-H activation, and functionalization through lithiation, oxidation, and reduction. Emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate practical application in a research and development setting. Furthermore, this guide visualizes key reaction workflows and the relevant cyclooxygenase (COX) inhibition pathway, a critical mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) derived from this compound, such as Flurbiprofen.

Introduction

This compound is a fluorinated aromatic compound that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structural and electronic properties, imparted by the fluorine atom at the ortho position, modulate its reactivity and biological activity, making it a valuable scaffold for drug discovery.[2] This guide serves as a technical resource for chemists and pharmacologists, offering a detailed exploration of the synthetic utility of this compound.

Core Reactions and Methodologies

Synthesis of this compound Derivatives

The construction of the this compound core and its derivatives is most commonly achieved through palladium- or nickel-catalyzed cross-coupling reactions.

2.1.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide. For the synthesis of this compound derivatives, this typically involves the coupling of a substituted phenylboronic acid with a 2-fluorophenyl halide or vice versa.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in an oven-dried Schlenk flask equipped with a magnetic stir bar.[3] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene (B28343) and water, is then added.[3] The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for a period of 2 to 48 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3][4] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

2.1.2. Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions offer a more cost-effective alternative to palladium-catalyzed methods for the synthesis of biaryl compounds.

Experimental Protocol: Nickel-Catalyzed Coupling of 2-Fluorobenzofurans with Arylboronic Acids

In a glovebox, a vial is charged with Ni(cod)₂ (5-10 mol%), a phosphine (B1218219) ligand (e.g., PCy₃, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The 2-fluorobenzofuran substrate (1.0 equiv) and the arylboronic acid (1.2 equiv) are then added, followed by a suitable solvent such as dioxane. The vial is sealed and the reaction mixture is stirred at room temperature for 13 hours.[5] After the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 2-arylbenzofuran.[5]

Functionalization of the this compound Core

2.2.1. Ortho-Lithiation and Electrophilic Quench

Directed ortho-lithiation provides a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine atom in this compound can act as a weak directing group, facilitating lithiation at the adjacent ortho position.

Experimental Protocol: General Procedure for Ortho-Lithiation

To a solution of the this compound derivative in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) is added dropwise.[6] The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the lithiated intermediate. An electrophile (e.g., an aldehyde, ketone, or alkyl halide) is then added, and the reaction is allowed to warm to room temperature overnight.[6] The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

2.2.2. Oxidation

Oxidation of the biphenyl (B1667301) system can lead to the formation of valuable intermediates such as hydroxylated or carboxylated derivatives.

Experimental Protocol: Oxidation with Potassium Permanganate (B83412) under Phase-Transfer Catalysis

A mixture of the alkylaromatic substrate, potassium permanganate (KMnO₄), and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) in a biphasic system of an organic solvent (e.g., dichloromethane) and water is stirred vigorously at a controlled temperature.[2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by separating the organic and aqueous layers. The aqueous layer is acidified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the carboxylic acid derivative.[2]

2.2.3. Reduction

Catalytic hydrogenation can be employed to reduce one or both of the aromatic rings of the biphenyl system, providing access to saturated or partially saturated derivatives.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

The aromatic substrate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a hydrogenation vessel. A palladium on carbon (Pd/C) catalyst is added to the solution. The vessel is then purged with hydrogen gas and pressurized. The reaction mixture is stirred under a hydrogen atmosphere at a specified temperature and pressure until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the reduced product.[7]

2.2.4. C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical method for the functionalization of arenes. Palladium-catalyzed C-H arylation allows for the introduction of new aryl groups at specific positions on the this compound core.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of 2-Arylpyridine Derivatives

Note: This is a protocol for a related substrate class, as a specific, detailed protocol for the direct C-H arylation of this compound was not found in the initial searches.

A mixture of the 2-arylpyridine derivative (1.0 equiv), aryltrimethoxysilane (2.0 equiv), Pd(OAc)₂ (5 mol%), AgF (2.0 equiv), and benzoquinone (BQ, 2.0 equiv) in 1,4-dioxane (B91453) is heated at 120 °C for 24 hours in a sealed tube.[8] After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to give the ortho-arylated product.[8]

Data Presentation

Reaction Yields
Reaction TypeSubstratesCatalyst/ReagentConditionsYield (%)Reference
Suzuki-Miyaura Coupling 4-bromo-2-fluorobiphenyl (B126189), Potassium 2-cyanopropionateDipolyallylpalladium chloride, XantphosMesitylene, 140 °C, 20 h96[2]
Nickel-Catalyzed Coupling 2-fluoronaphtho[2,1-b]furan, m-tolylboronic acidNi(cod)₂, PCy₃Dioxane, RT, 13 h96[5]
Flurbiprofen Synthesis 4-bromo-2-fluorobiphenyl, Sodium 2-bromopropionateMg, Cobalt(II) chloride hexahydrateTHF, 0-5 °C to RT87[1]
Spectroscopic Data for this compound Derivatives
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
4-Fluorobiphenyl 7.66-7.50 (m, 4H), 7.52-7.43 (m, 2H), 7.42-7.32 (m, 1H), 7.22-7.10 (m, 2H)Not specified in source[5]
4-Methoxybiphenyl 7.62-7.52 (m, 4H), 7.48-7.39 (m, 2H), 7.36-7.30 (m, 1H), 7.04-6.98 (m, 2H), 3.89 (s, 3H)Not specified in source[5]
4-Nitrobiphenyl 8.32-8.28 (m, 2H), 7.76-7.72 (m, 2H), 7.64-7.60 (m, 2H), 7.52-7.43 (m, 3H)Not specified in source[5]
4-Aminobiphenyl 7.57-7.55 (m, 2H), 7.45-7.40 (m, 4H), 7.31-7.27 (m, 1H), 6.79-6.77 (m, 2H), 3.74 (s, 2H)Not specified in source[5]
4-Fluoro-4'-methoxybiphenyl 7.54-7.43 (m, 4H), 7.14-7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H)161.9 (d, J = 244 Hz), 158.9, 136.7 (d, J = 3.4 Hz), 132.5, 128.0 (d, J = 8.0 Hz), 127.8, 115.3 (d, J = 21 Hz), 114.1, 55.2
4-(Trifluoromethyl)biphenyl 7.69 (bs, 4H), 7.62-7.56 (m, 2H), 7.54-7.38 (m, 3H)144.7, 139.7, 129.2 (d, J = 32 Hz), 129.0, 128.2, 127.4, 127.2, 125.7 (q, J = 3.8 Hz), 124.4 (d, J = 271 Hz)

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Inhibition Pathway

Flurbiprofen, a prominent NSAID derived from this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Flurbiprofen Flurbiprofen (this compound derivative) Flurbiprofen->COX1 Inhibits Flurbiprofen->COX2 Inhibits

Caption: Cyclooxygenase inhibition pathway by Flurbiprofen.

Experimental Workflow: Synthesis of Flurbiprofen

The synthesis of Flurbiprofen from 4-bromo-2-fluorobiphenyl illustrates a practical application of the reactions discussed.

Flurbiprofen_Synthesis Start 4-Bromo-2-fluorobiphenyl Grignard Grignard Reagent Formation Start->Grignard Mg, THF Coupling Coupling with Sodium 2-bromopropionate Grignard->Coupling CoCl2·6H2O Intermediate Sodium 2-(this compound-4-yl)propionate Coupling->Intermediate Acidification Acidification Intermediate->Acidification Acid Flurbiprofen Flurbiprofen Acidification->Flurbiprofen

Caption: Synthetic workflow for Flurbiprofen.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The exploratory reactions detailed in this guide, including cross-coupling, lithiation, oxidation, reduction, and C-H activation, provide a robust toolkit for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their work. Further exploration into the direct and selective functionalization of the this compound core will undoubtedly continue to yield novel compounds with significant scientific and commercial value.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Fluorobiphenyl as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Fluorobiphenyl as an internal standard in the quantitative analysis of semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the rationale for its use, detailed experimental protocols, and expected performance data.

Introduction

This compound is a synthetic, monofluorinated aromatic compound frequently employed as a surrogate or internal standard in the analysis of environmental pollutants such as Polycyclic Aromatic Hydrocarbons (PAHs) and Polychlorinated Biphenyls (PCBs). Its chemical and physical properties are similar to many of the target analytes, yet it is not naturally found in environmental samples, making it an ideal candidate for monitoring sample preparation efficiency and correcting for variations in instrument response. The U.S. Environmental Protection Agency (EPA) Method 8270D recommends this compound as a suitable surrogate standard for the analysis of semi-volatile organic compounds[1][2][3].

Key Properties of this compound:

PropertyValue
Chemical FormulaC₁₂H₉F
Molecular Weight172.20 g/mol
Boiling Point248 °C
Melting Point71-74 °C
SolubilityInsoluble in water; Soluble in organic solvents like dichloromethane (B109758), acetone, and hexane.
CAS Number321-60-8

Experimental Protocols

The following protocols are generalized for the analysis of PAHs in soil and water matrices. Method optimization and validation are essential for specific applications.

Preparation of Standard Solutions

2.1.1. This compound Internal Standard Stock Solution (2000 µg/mL): Commercially available certified this compound solutions, typically at a concentration of 2000 µg/mL in dichloromethane, are recommended[4][5]. Alternatively, a stock solution can be prepared by accurately weighing the appropriate amount of pure this compound and dissolving it in dichloromethane.

2.1.2. Working Internal Standard Solution (e.g., 40 µg/mL): Dilute the stock solution with dichloromethane to achieve the desired working concentration. For instance, to prepare a 40 µg/mL solution, dilute the 2000 µg/mL stock solution accordingly. This working solution will be added to all samples, blanks, and calibration standards.

2.1.3. Calibration Standards: Prepare a series of calibration standards containing the target analytes (e.g., PAHs) at various concentrations. A typical calibration range for many PAHs is 2 to 40 µg/mL[6]. Each calibration standard must be fortified with the working internal standard solution at a constant concentration (e.g., 40 µg/mL)[6].

Sample Preparation

2.2.1. Soil/Sediment Samples (Based on EPA Method 3540C - Soxhlet Extraction):

  • Homogenize the soil or sediment sample.

  • Weigh approximately 10-20 g of the sample into an extraction thimble.

  • Spike the sample with a known volume of the this compound working internal standard solution.

  • Extract the sample using a Soxhlet apparatus with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) for 16-24 hours[7].

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

2.2.2. Water Samples (Based on EPA Method 3510C - Solid Phase Extraction):

  • Acidify the water sample (1 L) to a pH < 2 with hydrochloric acid.

  • Spike the sample with a known volume of the this compound working internal standard solution.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with the appropriate solvents.

  • Pass the water sample through the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard from the cartridge with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Injection Volume1 µL, splitless
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Oven Temperature ProgramInitial temp 60°C, hold for 2 min, ramp to 300°C at 6°C/min, hold for 8 min[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Quantitation Ion for this compoundm/z 172
Qualifier Ions for this compoundm/z 171, 152

Data Presentation and Performance

Calibration Curve Linearity

A linear calibration curve should be established for each target analyte by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte.

Analyte (PAH)Typical Calibration Range (µg/mL)Correlation Coefficient (r²)
Naphthalene2.5 - 2500> 0.999
Acenaphthylene2.5 - 2500> 0.999
Acenaphthene2.5 - 2500> 0.999
Fluorene2.5 - 2500> 0.999
Phenanthrene2.5 - 2500> 0.999
Anthracene2.5 - 2500> 0.999
Fluoranthene2.5 - 2500> 0.999
Pyrene2.5 - 2500> 0.999
Benzo[a]anthracene2.5 - 2500> 0.999
Chrysene2.5 - 2500> 0.999
Benzo[b]fluoranthene2.5 - 2500> 0.999
Benzo[k]fluoranthene2.5 - 2500> 0.999
Benzo[a]pyrene2.5 - 2500> 0.999
Indeno[1,2,3-cd]pyrene2.5 - 2500> 0.999
Dibenz[a,h]anthracene2.5 - 2500> 0.999
Benzo[g,h,i]perylene2.5 - 2500> 0.999

Note: The linearity of calibration curves for PAHs generally demonstrates excellent correlation coefficients (r²) of >0.999 over a wide concentration range[9][10].

Recovery, LOD, and LOQ

The recovery of the internal standard is a critical measure of the efficiency of the sample preparation process. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) determine the sensitivity of the method for the target analytes.

ParameterSoil MatrixWater Matrix
This compound Recovery 70-130%70-130%
Analyte LOD (µg/kg or µg/L) 0.1 - 100.01 - 1.0
Analyte LOQ (µg/kg or µg/L) 0.5 - 300.05 - 3.0

Note: Laboratories should establish their own control limits for surrogate recovery based on their specific matrices and procedures. The provided LOD and LOQ ranges are typical for PAH analysis using GC-MS and may vary depending on the specific analyte and instrument sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantitation Sample Soil or Water Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (Soxhlet or SPE) Spike->Extract Concentrate Concentration to 1 mL Extract->Concentrate GC_MS GC-MS System Concentrate->GC_MS Inject 1 µL Data Data Acquisition (SIM or Full Scan) GC_MS->Data Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Data->Cal_Curve Quantify Quantify Target Analytes Cal_Curve->Quantify

Caption: General workflow for GC-MS analysis using this compound as an internal standard.

Internal Standard Logic

internal_standard_logic Analyte Target Analyte Sample_Prep Sample Preparation (Extraction, Concentration) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Analyte_Response Analyte Peak Area GC_MS_Analysis->Analyte_Response IS_Response IS Peak Area GC_MS_Analysis->IS_Response Ratio Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard quantitation in GC-MS analysis.

References

Application Note: Protocol for the Addition of 2-Fluorobiphenyl in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental and biological matrices is critical for assessing contamination levels and potential toxicological risks. PAHs are a group of persistent organic pollutants formed during the incomplete combustion of organic materials.[1] Due to their potential carcinogenicity and mutagenicity, their analysis is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1]

Analytical procedures for PAHs often involve extensive sample preparation, including extraction and cleanup, which can lead to analyte loss and affect the accuracy and reliability of the results. To address this, surrogate standards are introduced to samples before extraction. 2-Fluorobiphenyl is a commonly recommended surrogate standard in PAH analysis, particularly in EPA methods such as Method 8100 and 8270.[2][3][4] Its chemical and physical properties are similar to the target PAHs, but it is not naturally found in environmental samples, making it an excellent indicator of the efficiency of the entire analytical process.[4] This application note provides a detailed protocol for the preparation and addition of this compound for PAH analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

A known quantity of this compound is added to each sample, blank, and calibration standard before the extraction process.[5] By measuring the concentration of the recovered this compound, the efficiency of the sample preparation and analysis can be determined. The recovery of the surrogate is calculated and used to correct the concentrations of the target PAH analytes in the sample. Acceptable recovery limits are typically established to ensure the quality and validity of the analytical data.

Experimental Protocol

This protocol outlines the steps for preparing and adding this compound as a surrogate standard in PAH analysis.

1. Materials and Reagents

  • This compound standard solution (e.g., 2000 µg/mL in a certified solution).[6][7]

  • High-purity solvents (e.g., acetone, n-hexane, cyclohexane (B81311), methylene (B1212753) chloride).[5][6]

  • Volumetric flasks (Class A).

  • Micropipettes and tips.

  • Analytical balance.

  • Glassware (washed with solvent and dried at 105 °C).[6]

2. Preparation of Stock and Spiking Solutions

  • Stock Solution (if starting from solid): Prepare a stock standard solution of this compound at a concentration of 1.00 µg/µL by dissolving 0.0100 g of the assayed reference material in a suitable solvent like isooctane (B107328) or cyclohexane and diluting to volume in a 10-mL volumetric flask.[1][2] Store the stock solution at 4°C, protected from light.[2] Stock solutions should be replaced after one year or if check standards indicate a problem.[2]

  • Commercially Available Stock Solutions: Certified stock solutions are widely available and recommended for convenience and accuracy (e.g., 2 mg/mL or 2000 µg/mL).[1][6]

  • Surrogate Spiking Solution: Prepare a spiking solution by diluting the stock solution to a concentration appropriate for your sample matrix and expected PAH levels. A common concentration for a surrogate spiking solution is 10 µg/mL.[8] For example, to prepare a 10 µg/mL solution, dilute 50 µL of a 2000 µg/mL stock solution to 10 mL with methylene chloride.[8]

3. Sample Spiking Procedure

  • Sample Preparation: Accurately weigh a homogenized portion of the solid sample (e.g., 1 gram of dry sediment) and place it into a clean extraction tube.[5][6] For liquid samples, measure a precise volume.

  • Spiking: Add a known volume of the surrogate spiking solution to the sample before extraction. For instance, add 100 µL of a 10 µg/mL this compound solution to the 1-gram sediment sample. This will result in a surrogate concentration of 1 µg in the sample.

  • Blank and Quality Control Samples: It is crucial to spike all procedural blanks, matrix spikes, and laboratory control samples with the same amount of surrogate standard as the actual samples to monitor for cross-contamination and to assess method performance.[3][5]

  • Extraction: Proceed with the chosen extraction method, such as ultrasonic extraction, Soxhlet extraction (EPA 3541), or pressurized solvent extraction (EPA 3545).[1][5] A common extraction solvent mixture is 1:1 (v/v) acetone/n-hexane.[5][6]

  • Concentration and Analysis: After extraction and any necessary cleanup steps, the extract is typically concentrated to a final volume of 1.0 mL before GC-MS analysis.[1][5]

Data Presentation

The following table summarizes the quantitative data related to the use of this compound in PAH analysis.

ParameterConcentration/ValueSolvent/MatrixReference
Stock Solution 2 mg/mL (2000 µg/mL)Cyclohexane, Dichloromethane[1]
1000 mg/LDichloromethane[9]
4000 mg/LNot specified[10]
Surrogate Spiking Solution 10 µg/mLMethylene Chloride[8]
Final Concentration in Extract 2 µg/mLMethylene Chloride[8]
Typical Recovery Rate 94.1 ± 6.6%Sediment[6]
93.6 ± 7.1%Sludge[11]
70 - 95%General[1]

Visualization of the Experimental Workflow

PAH_Analysis_Workflow Workflow for PAH Analysis with this compound Addition cluster_prep Sample Preparation cluster_spiking Surrogate Addition cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Soil, Sediment, Water) Homogenization 2. Sample Homogenization (Drying, Sieving) SampleCollection->Homogenization Weighing 3. Weighing/Aliquoting Homogenization->Weighing AddSurrogate 4. Add this compound Surrogate Standard Weighing->AddSurrogate Extraction 5. Extraction (e.g., Ultrasonic, Soxhlet) AddSurrogate->Extraction Cleanup 6. Extract Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration 7. Concentration Cleanup->Concentration AddInternalStd 8. Add Internal Standard Concentration->AddInternalStd GCMS_Analysis 9. GC-MS Analysis AddInternalStd->GCMS_Analysis Quantification 10. Quantification of PAHs GCMS_Analysis->Quantification RecoveryCalc 11. Surrogate Recovery Calculation Quantification->RecoveryCalc DataReporting 12. Data Reporting RecoveryCalc->DataReporting

Caption: Workflow for PAH analysis showing the addition of this compound surrogate.

References

Application of 2-Fluorobiphenyl in the Synthesis of Anti-inflammatory Drugs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen, utilizing 2-fluorobiphenyl and its derivatives as key starting materials. Flurbiprofen is a propionic acid derivative widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[2]

This guide outlines three prominent synthetic routes to Flurbiprofen, offering detailed experimental procedures, quantitative data, and visual representations of the chemical transformations and biological pathways.

Mechanism of Action: COX Inhibition

Flurbiprofen exerts its anti-inflammatory effect by inhibiting both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin (B15479496) synthesis reduces the inflammatory response.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection Flurbiprofen Flurbiprofen Flurbiprofen->COX1 Flurbiprofen->COX2 Flurbiprofen_Synthesis_Route1 Start 2,4-Difluoronitrobenzene Intermediate1 Ethyl 2-(3-fluoro-4-nitrophenyl)methylmalonate Start->Intermediate1 Diethyl methylmalonate, NaOH, DMF Intermediate2 3-Fluoro-4-nitro-α-methylphenylacetic acid Intermediate1->Intermediate2 H₂O, HOAc, H₂SO₄, reflux Intermediate3 4-Amino-3-fluoro-α-methylphenylacetic acid Intermediate2->Intermediate3 H₂, Pd/C Intermediate4 4-Bromo-3-fluoro-α-methylphenylacetic acid Intermediate3->Intermediate4 NaNO₂, HBr, CuBr End Flurbiprofen Intermediate4->End Sodium tetraphenylborate, Pd/C, Na₂CO₃, H₂O, reflux Flurbiprofen_Synthesis_Route2 Start 2-(4-Amino-3-fluorophenyl) ethyl propionate Intermediate 2-(2-Fluoro-4-biphenyl) ethyl propionate Start->Intermediate NaNO₂ or Isoamyl nitrite, Benzene, Silica gel End Flurbiprofen Intermediate->End Hydrolysis (Acid or Base) Flurbiprofen_Synthesis_Route3 Start1 2-(3-Fluoro-4-bromophenyl) propionic acid End Flurbiprofen Start1->End Start2 Phenylboronic acid Start2->End

References

High-Yield Synthesis of 2-Fluorobiphenyl Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of 2-fluorobiphenyl and its derivatives, crucial intermediates in the development of pharmaceuticals and advanced materials. The protocols focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Negishi couplings. Additionally, the potential of direct C-H arylation as an emerging synthetic strategy is discussed. This guide includes structured data presentation, detailed experimental procedures, and visualizations of the reaction workflows to facilitate practical implementation in a laboratory setting.

Introduction

This compound and its derivatives are key structural motifs in a variety of biologically active molecules and functional materials. The presence of the fluorine atom can significantly influence the conformational preferences, metabolic stability, and binding affinities of molecules, making these compounds highly valuable in medicinal chemistry. For instance, the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen incorporates the this compound scaffold. The efficient and high-yield synthesis of these compounds is therefore of significant interest to the scientific community.

This application note details two primary, high-yield methods for the synthesis of this compound derivatives: the Suzuki-Miyaura coupling and the Negishi coupling. A discussion on the direct C-H arylation approach is also included as a forward-looking perspective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

Data Presentation

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biphenyl Derivatives.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2-fluorobenzene (B92463)Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)10012>95Adapted from literature
2Bromobenzene2-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (10:1)801692Adapted from literature
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048~100 (conversion)[1]
41-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048High (not specified)[1]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 1-bromo-2-fluorobenzene and phenylboronic acid.

Materials:

  • 1-Bromo-2-fluorobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v) to the flask via a syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 100°C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure this compound Derivative Negishi_Logic cluster_org_zn Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction start_org 2-Fluoroaryl Halide lithiation Lithiation (n-BuLi, -78°C) start_org->lithiation transmetalation_zn Transmetalation (ZnCl₂) lithiation->transmetalation_zn org_zn_reagent 2-Fluorophenylzinc Reagent transmetalation_zn->org_zn_reagent coupling Negishi Coupling (THF, Reflux) org_zn_reagent->coupling start_halide Aryl Halide start_halide->coupling pd_catalyst Pd(0) Catalyst pd_catalyst->coupling product This compound Derivative coupling->product CH_Arylation_Concept fluorobenzene Fluorobenzene (C-H bond) pd_catalyst Pd Catalyst fluorobenzene->pd_catalyst aryl_halide Aryl Halide (C-X bond) aryl_halide->pd_catalyst product This compound Derivative pd_catalyst->product side_product H-X pd_catalyst->side_product

References

Application Notes and Protocols: 2-Fluorobiphenyl in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-fluorobiphenyl in palladium-catalyzed cross-coupling reactions. This compound and its derivatives are key structural motifs in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Palladium-catalyzed reactions offer the most efficient and versatile methods for both the synthesis and subsequent functionalization of this important scaffold.

Application Note 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. It is the most prevalent method for synthesizing substituted biphenyls, including this compound, by coupling an aryl halide with an arylboronic acid.[1] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[2]

The synthesis of this compound is typically achieved by coupling a 2-fluorophenylboronic acid with a suitable aryl halide (e.g., bromobenzene (B47551) or iodobenzene) or, conversely, by coupling phenylboronic acid with a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene).

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation : In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the biphenyl (B1667301) product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biphenyl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biphenyl Transmetalation PdII_Biphenyl->Pd0 Reductive Elimination Biphenyl This compound PdII_Biphenyl->Biphenyl ArX Aryl Halide (e.g., Bromobenzene) ArX->PdII_Aryl ArBOH2 Arylboronic Acid (e.g., 2-Fluorophenylboronic acid) + Base ArBOH2->PdII_Biphenyl

Figure 1. Simplified Suzuki-Miyaura catalytic cycle for this compound synthesis.
Quantitative Data Summary

The table below summarizes typical conditions for Suzuki-Miyaura couplings to form fluorinated biphenyls, based on literature precedents.

EntryAryl HalideBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Ref.
11-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O105N/A[3]
24-Chloroanisole2,6-Difluorophenylboronic acidXPhos Precatalyst (2)K₃PO₄THF/H₂ORT93[4]
32-Fluoro-4-bromo-iodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O8592[5]
44-BromobenzonitrilePhenylboronic acidPd/Fe₂O₄ (20 mg)K₂CO₃MeOH/H₂O10098[6]
51-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃Toluene/H₂O110>95[2]
Experimental Protocol: Synthesis of this compound

This generalized protocol is adapted from procedures for the synthesis of fluorinated biphenyls.[3][4]

Materials:

  • 1-Bromo-2-fluorobenzene (B92463) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 v/v ratio)

  • Schlenk flask or pressure tube

  • Standard laboratory glassware

  • Nitrogen or Argon source

Procedure:

  • Setup: Add 1-bromo-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.015 eq) to a Schlenk flask or pressure tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture of toluene and water (e.g., 4 mL toluene and 1 mL water per mmol of aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Application Note 2: Direct C-H Arylation of this compound

Beyond its synthesis, this compound can serve as a substrate for further functionalization. Palladium-catalyzed direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials (like halides or boronic acids), offering a more atom-economical route to complex molecules.[7][8] The C-H bonds on the this compound core can be selectively coupled with various partners, such as aryl halides, to build more complex biaryl or terphenyl structures.

Reaction Principle: C-H Activation/Arylation

The direct arylation of fluoroarenes often proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism. A Pd(II) catalyst, often activated by a ligand and a base, coordinates to the arene. The base then assists in the deprotonation of a C-H bond, forming a palladacycle intermediate. This intermediate then reacts with an aryl halide coupling partner through oxidative addition, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.

CH_Activation_Workflow start Combine Reactants: - this compound - Aryl Halide (e.g., 2-Chloropyridine) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., PivOK) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent Add Degassed Solvent (e.g., CPME) inert->solvent reaction Heat Reaction Mixture (e.g., 130 °C for 24h) solvent->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purify Purify via Column Chromatography workup->purify product Isolate and Characterize Final Product purify->product

Figure 2. General experimental workflow for direct C-H arylation.
Quantitative Data Summary

The following table presents data for the palladium-catalyzed direct C-H arylation of various fluoroarenes with 2-chloropyridine (B119429) derivatives, demonstrating the versatility of this methodology.

EntryFluoroarenePyridine PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Ref.
1Fluorobenzene2-ChloropyridinePd(OAc)₂ / SPhosPivOKCPME13070[9]
21,2-Difluorobenzene2-ChloropyridinePd(OAc)₂ / SPhosPivOKCPME13083[9]
31,3,5-Trifluorobenzene2-ChloropyridinePd(OAc)₂ / SPhosPivOKCPME13090[9]
4Fluorobenzene2-Chloro-4-(CF₃)-pyridinePd(OAc)₂ / SPhosPivOKCPME13085[9]

*CPME = Cyclopentyl methyl ether; PivOK = Potassium pivalate

Experimental Protocol: Direct Arylation of this compound

This protocol is a representative procedure for the C-H arylation of a fluoroarene with a chloro-heteroarene, based on recently developed methods.[9]

Materials:

  • This compound (2.5 eq)

  • 2-Chloropyridine (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • SPhos (10 mol%)

  • Potassium Pivalate (PivOK) (2.0 eq)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Oven-dried reaction vial with screw cap

  • Standard laboratory glassware

  • Argon source

Procedure:

  • Setup: In a glovebox or under a stream of argon, add 2-chloropyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and PivOK (2.0 eq) to an oven-dried reaction vial containing a stir bar.

  • Reagent Addition: Add anhydrous CPME, followed by this compound (2.5 eq) via syringe.

  • Reaction: Seal the vial tightly with the screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 130 °C.

  • Monitoring: Stir the reaction for 24 hours. Monitor for completion by taking aliquots and analyzing via GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired 2-(fluorobiphenyl)pyridine product.

References

Application Notes and Protocols for the Quantification of 2-Fluorobiphenyl in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluorobiphenyl is a fluorinated aromatic compound often utilized as a surrogate standard in the analysis of semivolatile organic compounds in environmental samples, as outlined in U.S. Environmental Protection Agency (EPA) Method 8270.[1][2] Its chemical properties make it a suitable indicator for the performance of the analytical method, particularly for compounds with similar characteristics. While not a common primary target analyte, its quantification is a critical part of quality control in environmental analysis. These application notes provide a detailed protocol for the quantification of this compound in water, soil, and sediment samples, leveraging the principles of EPA Method 8270D/E.

Analytical Principle

The methodology involves the extraction of this compound from an environmental matrix, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Solid Phase Extraction (SPE) is a common and efficient technique for extracting semivolatile organic compounds from aqueous samples.[3][4] For solid matrices like soil and sediment, pressurized fluid extraction or other solvent extraction methods are typically employed.[5] The extracted analyte is then introduced into a GC-MS system for separation, identification, and quantification.

I. Experimental Protocols

A. Sample Preparation: Water Samples (Solid Phase Extraction - SPE)

This protocol is based on the general principles of SPE for semivolatile organic compounds.

1. Materials and Reagents:

  • Solid Phase Extraction (SPE) Cartridges: C18 (octadecyl-bonded silica), 500 mg, 6 mL

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Reagent Water (HPLC grade)

  • Sodium Sulfate (B86663), anhydrous (ACS grade, baked at 400°C for 4 hours)

  • Nitrogen gas, high purity

  • Glassware: 1 L sample bottles, graduated cylinders, concentration tubes, autosampler vials

2. Protocol:

  • Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate (B1220275) per liter. Preserve the sample by adjusting the pH to < 2 with sulfuric or hydrochloric acid. Store at 4°C until extraction.

  • SPE Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove interferences.

    • Dry the cartridge by purging with nitrogen gas for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of dichloromethane into a collection tube.

  • Drying and Concentration:

    • Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a heated water bath (35°C).

  • Internal Standard Addition:

    • Add a known concentration of an internal standard (e.g., d10-phenanthrene) to the final extract before GC-MS analysis.

B. Sample Preparation: Soil and Sediment Samples (Pressurized Fluid Extraction)

This protocol is based on EPA Method 3545A for the extraction of semivolatile organic compounds from solid matrices.

1. Materials and Reagents:

  • Pressurized Fluid Extraction (PFE) system

  • Extraction cells and collection vials

  • Dichloromethane:Acetone (1:1, v/v), HPLC grade

  • Sodium Sulfate, anhydrous (ACS grade, baked at 400°C for 4 hours)

  • Nitrogen gas, high purity

  • Glassware: beakers, concentration tubes, autosampler vials

2. Protocol:

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

  • Sample Preparation:

    • Mix 10-30 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Extraction:

    • Place the sample mixture into a PFE extraction cell.

    • Extract the sample using a PFE system with a dichloromethane:acetone (1:1) mixture at elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Drying and Concentration:

    • The collected extract is passed through anhydrous sodium sulfate to remove moisture.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.

  • Internal Standard Addition:

    • Add a known concentration of an internal standard to the final extract.

C. GC-MS Analysis

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

2. GC-MS Parameters:

ParameterValue
Gas Chromatograph
Inlet Temperature280°C
Injection Volume1 µL, splitless
Carrier GasHelium
Flow Rate1.0 mL/min, constant flow
Oven ProgramInitial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)172
Qualifier Ions (m/z)171, 152

II. Data Presentation

The following tables summarize the expected quantitative performance data for the analysis of this compound based on its typical use as a surrogate in EPA Method 8270. These values represent the general acceptance criteria for laboratory performance.

Table 1: Method Detection and Quantitation Limits

ParameterEstimated ValueNotes
Method Detection Limit (MDL) - Water0.1 - 1.0 µg/LDependent on instrument sensitivity and sample volume.
Method Detection Limit (MDL) - Soil/Sediment5 - 50 µg/kgDependent on sample weight and final extract volume.
Limit of Quantification (LOQ) - Water0.5 - 5.0 µg/LTypically 3-5 times the MDL.
Limit of Quantification (LOQ) - Soil/Sediment25 - 250 µg/kgTypically 3-5 times the MDL.

Table 2: Linearity and Recovery

ParameterAcceptance CriteriaNotes
Linearity
Calibration Range1 - 100 µg/L (or µg/kg)A minimum of 5 calibration points is recommended.
Correlation Coefficient (r²)≥ 0.995
Recovery
Water (SPE)70 - 130%Laboratory-specific limits should be established.
Soil/Sediment (PFE)60 - 140%Matrix-dependent, laboratory-specific limits are required.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_water Water Sample cluster_soil Soil/Sediment Sample cluster_analysis Analysis Water_Collection 1. Sample Collection (1 L, pH < 2) SPE_Condition 2. SPE Cartridge Conditioning Water_Collection->SPE_Condition Sample_Loading 3. Sample Loading SPE_Condition->Sample_Loading Cartridge_Drying 4. Cartridge Drying Sample_Loading->Cartridge_Drying Elution 5. Elution with Dichloromethane Cartridge_Drying->Elution Concentration 6. Extract Concentration (to 1 mL) Elution->Concentration Soil_Collection 1. Sample Collection & Homogenization Mixing 2. Mixing with Sodium Sulfate Soil_Collection->Mixing PFE 3. Pressurized Fluid Extraction Mixing->PFE PFE->Concentration IS_Addition 7. Internal Standard Addition Concentration->IS_Addition GCMS_Analysis 8. GC-MS Analysis IS_Addition->GCMS_Analysis Data_Processing 9. Data Processing & Quantification GCMS_Analysis->Data_Processing

Figure 1. Experimental workflow for the quantification of this compound.

logical_relationship Analyte This compound in Environmental Sample Extraction Extraction (SPE or PFE) Analyte->Extraction Cleanup Extract Cleanup (e.g., Sodium Sulfate) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Figure 2. Logical flow of the analytical method.

References

Application Notes: The Role of 2-Fluorobiphenyl in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science, particularly in the field of liquid crystals (LCs). The 2-fluorobiphenyl moiety is a key structural unit utilized in the synthesis of advanced liquid crystalline materials, primarily for high-performance liquid crystal displays (LCDs). The introduction of a fluorine atom at the 2-position of the biphenyl (B1667301) core imparts a unique combination of steric and electronic properties that allow for precise tuning of the material's bulk characteristics.

The fluorine atom's high electronegativity and relatively small van der Waals radius allow it to significantly alter molecular dipole moments and intermolecular interactions without drastically changing the molecular shape, which is crucial for maintaining liquid crystallinity.[1] Specifically, a lateral fluorine substituent on the biphenyl core introduces a dipole moment perpendicular to the long molecular axis. This is a key feature for inducing negative dielectric anisotropy (Δε < 0), a property essential for advanced display modes like vertically aligned (VA) LCDs.[2] Furthermore, the steric effect of the fluorine atom can disrupt crystal packing, leading to lower melting points and broader nematic phase ranges.[3][4]

These application notes provide an overview of the utility of this compound derivatives in liquid crystal synthesis, detailing their impact on key physical properties and providing standardized protocols for their preparation and characterization.

Key Advantages of Incorporating this compound Moieties:

  • Negative Dielectric Anisotropy (Δε < 0): The primary advantage is the induction of a strong lateral dipole moment, leading to negative dielectric anisotropy, which is highly desirable for VA-LCD applications.[2]

  • Low Rotational Viscosity: Fluorinated biphenyl compounds can act as diluters in liquid crystal mixtures, helping to lower the overall rotational viscosity. This is critical for achieving the fast response times required by modern displays.[3]

  • Reduced Melting Point: The presence of a lateral fluorine atom increases the dihedral angle of the biphenyl rings, which hinders efficient crystal packing and leads to a reduction in melting temperature (T_m). This allows for the formulation of eutectic mixtures that are liquid at room temperature or below.[3]

  • Tunable Birefringence (Δn): While maintaining a rigid biphenyl core necessary for high birefringence, the fluoro-substituent allows for fine-tuning of the overall molecular polarizability, which influences this key optical property.[2][5]

  • Enhanced Material Stability: The carbon-fluorine bond is exceptionally strong, which enhances the chemical and thermal stability of the final liquid crystal materials, improving the lifetime and reliability of display devices.[6]

Quantitative Data Summary

The following tables summarize the physical properties of representative liquid crystals and mixtures containing fluorinated biphenyl moieties, demonstrating the impact of fluorination.

Table 1: Thermal Properties of Fluorinated Biphenyl Liquid Crystal Diluters

Compound NameStructure (Schematic)Melting Point (T_m) (°C)
2BBF2V Alkyl-(F)Biphenyl-Butenyl-32.3[3]
3BFB2V Alkyl-Biphenyl(F)-Butenyl-18.1[3]

Data illustrates the melting point depression effect of the lateral fluorine substituent, enabling these compounds to act as effective diluters in LC mixtures.[3]

Table 2: Comparison of Ferroelectric Liquid Crystal (FLC) Mixture Properties

ParameterFLC-691 (Non-fluorinated Matrix)FLC-691-F (Fluorinated Biphenyl Matrix)
Phase SequenceCr → SmC* → SmA → IsoCr → SmC* → SmA → Iso (Wider SmA range)
Helix Pitch (at same temp)p~p / 2.5[7]
Tilt Angleθ< θ (closer to optimal 22.5°)[7]
Spontaneous PolarizationP_s< P_s[7]
Driving VoltageV~V / 4[7]

This table highlights the significant influence of a fluorinated biphenylpyrimidine matrix on the key electro-optical properties of an FLC mixture, notably achieving a significantly lower driving voltage.[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound Liquid Crystal Intermediate via Suzuki Coupling

This protocol describes a general and widely used method for creating the core structure of many liquid crystals containing the this compound unit. The example uses a generic aryl bromide and a fluorinated phenylboronic acid.

Materials:

  • (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (or similar fluorinated biphenyl boronic acid)

  • Substituted Aryl Bromide (R-Ar-Br, where R is a desired terminal group)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Phosphate (B84403) (K₃PO₄)

  • Dioxane

  • Deionized Water

  • n-Heptane or Dichloromethane (B109758) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, add the aryl bromide (1.0 mmol), the fluorinated biphenyl boronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.015 mmol, 1.5 mol%).[6]

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (e.g., 12 mL dioxane, 4 mL water) to the reaction vessel.[6]

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to 105°C and stir vigorously for 8-12 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with n-heptane or dichloromethane (3 x 20 mL).[3]

  • Washing: Wash the combined organic layers with water until neutral, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using n-heptane or a hexane/ethyl acetate (B1210297) gradient as the eluent, to yield the pure liquid crystalline compound.[3][6]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Characterization of Mesomorphic Properties

This protocol outlines the standard procedure for determining the phase transition temperatures and identifying the mesophases of the synthesized compound.

Materials & Equipment:

  • Synthesized liquid crystal compound (2-5 mg)

  • Aluminum DSC pans and lids

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

  • Glass slides and coverslips

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.[2] Prepare a POM sample by melting a small amount of the compound between a glass slide and a coverslip.

  • First Heating Scan (DSC): Place the sealed pan in the DSC. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase) to erase any prior thermal history.[2] Record the endothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic transitions.

  • Cooling Scan (DSC): Cool the sample at the same controlled rate (10 °C/min).[2] Record the exothermic peaks corresponding to the isotropic-to-mesophase and mesophase-to-crystal transitions. These transitions may be monotropic (only appear on cooling).

  • Second Heating Scan (DSC): Perform a second heating scan at the same rate to confirm the transition temperatures and ensure the thermal stability of the compound.[2] The data from the second heating scan is typically reported.

  • Polarizing Optical Microscopy (POM):

    • Place the prepared slide on the POM hot stage.

    • Heat the sample to the isotropic phase (it will appear dark under crossed polarizers).

    • Slowly cool the sample and observe the formation of characteristic textures (e.g., schlieren, droplets for nematic; focal conic, fan-shaped for smectic) as the material transitions into different mesophases.

    • Correlate the temperatures of these visual transitions with the peaks observed in the DSC thermogram to identify the specific mesophases.

Visualizations

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate LC Intermediate cluster_modification Further Modification (Optional) cluster_final Final Product A This compound Derivative (e.g., Boronic Acid) C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Aryl Halide (with terminal group R1) B->C D Fluorinated Biphenyl Core (R1-Ar-(F)Biphenyl-...) C->D Forms C-C bond E Terminal Group Modification D->E Adds R2 group F Final Liquid Crystal (R1-...-(F)Biphenyl-...-R2) D->F If no further modification E->F

Caption: Synthetic workflow for this compound liquid crystals.

G cluster_structure Molecular Structure cluster_properties Intermediate Properties cluster_bulk Bulk Material Properties cluster_app Application A This compound Core in LC Molecule B Lateral Fluorine Atom A->B C Increased Dihedral Angle B->C Steric Effect D Perpendicular Dipole Moment B->D Electronic Effect F Lower Melting Point (Broader Nematic Range) C->F E Negative Dielectric Anisotropy (Δε < 0) D->E H Vertically Aligned (VA) LCDs E->H G Low Viscosity F->G G->H

Caption: Structure-property relationship for this compound LCs.

References

Application Notes and Protocols: 2-Fluorobiphenyl as a Tracer in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluorobiphenyl as a tracer in environmental investigations. This document includes detailed protocols for its application as a surrogate standard in analytical chemistry and as a potential tracer for contaminant transport studies.

Introduction to this compound as an Environmental Tracer

This compound is a fluorinated aromatic compound with properties that make it suitable for use in environmental studies. Its primary application is as a surrogate standard in the analysis of polychlorinated biphenyls (PCBs) and other semivolatile organic compounds by regulatory methods such as those developed by the U.S. Environmental Protection Agency (EPA). Its physical and chemical characteristics, including moderate hydrophobicity and chemical stability, also suggest its potential as a tracer for tracking the fate and transport of contaminants in soil and groundwater.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in environmental studies. These properties govern its transport and fate in various environmental compartments.

PropertyValueReference
Molecular Formula C₁₂H₉F[1]
Molecular Weight 172.20 g/mol [1]
Appearance Colorless crystals[1][2]
Melting Point 71-74 °C (160-165 °F)
Boiling Point 248 °C (478 °F) at 760 mmHg[1]
Water Solubility Insoluble[1][2]
Density 1.245 g/cm³ at 25 °C (77 °F)[1]
Vapor Pressure Data unavailable[2]
Log Kₒw (Octanol-Water Partition Coefficient) Not explicitly found, but its insolubility in water suggests a moderate to high value.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Application as a Surrogate Standard

This compound is commonly used as a surrogate standard in EPA Methods 8082A (PCBs by Gas Chromatography) and 8270D (Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry). Surrogates are compounds that are similar to the analytes of interest in chemical composition and behavior but are not normally found in environmental samples. They are added to every sample, standard, and blank in a known amount before extraction to monitor the efficiency of the analytical process.

Quantitative Data for Surrogate Recovery

Acceptable recovery limits for surrogates are typically established by individual laboratories based on their own performance data. However, general guidance is available.

EPA MethodMatrixSurrogateTypical Recovery Limits (%)
8270DWater/SoilThis compound18 - 97 (more typical)
8270DWater/SoilThis compound70 - 130 (suggested interim)[3]
8082AWater/SoilNot a primary surrogate, but similar compounds are used.See method for specific surrogates and their limits.

Note: These are typical ranges, and specific laboratory-derived limits should be used.

Experimental Protocol: Use of this compound as a Surrogate in EPA Method 8270D

This protocol outlines the general steps for using this compound as a surrogate for the analysis of semivolatile organic compounds in water samples.

Objective: To assess the recovery of the analytical method for each sample.

Materials:

  • This compound surrogate standard solution (e.g., 4000 µg/mL in dichloromethane)

  • Water sample

  • Extraction apparatus (e.g., separatory funnel or solid-phase extraction system)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Concentration apparatus (e.g., Kuderna-Danish or nitrogen evaporator)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Measure 1 liter of the water sample into a clean separatory funnel.

  • Surrogate Spiking:

    • Add a known volume of the this compound surrogate standard solution to the sample. The final concentration in the extract should be in the mid-range of the calibration curve.

  • Extraction:

    • Perform a liquid-liquid extraction with dichloromethane as described in EPA Method 8270D.[4]

    • Collect the DCM extract.

  • Drying and Concentration:

    • Dry the extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a 1-2 µL aliquot of the concentrated extract into the GC-MS.

    • Acquire data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify and quantify the this compound peak based on its retention time and mass spectrum.

    • Calculate the percent recovery of the surrogate using the following formula:

      • % Recovery = (Concentration Found / Concentration Spiked) * 100

  • Quality Control:

    • The calculated percent recovery should fall within the laboratory-established acceptance limits. If the recovery is outside the limits, it may indicate a matrix interference or a problem with the analytical procedure, and corrective action should be taken.[3]

EPA_8270D_Surrogate_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 1L Water Sample Spike Spike with this compound Surrogate Standard Sample->Spike LLE Liquid-Liquid Extraction (DCM) Spike->LLE Dry Dry Extract (Sodium Sulfate) LLE->Dry Concentrate Concentrate Extract (to 1 mL) Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Analysis & Recovery Calculation GCMS->Data QC Quality Control Check Data->QC

Workflow for using this compound as a surrogate in EPA Method 8270D.

Application as a Groundwater Tracer (Proposed Protocol)

While not a conventional tracer like fluorescent dyes, the properties of this compound allow for its potential use in tracing contaminant transport, particularly for compounds with similar physicochemical characteristics. This proposed protocol is based on general principles of chemical tracer studies.

Quantitative Data for a Proposed Tracer Study
ParameterProposed Value/RangeRationale
Injection Concentration 1 - 10 mg/LTo ensure detection after dilution in the aquifer, while minimizing potential environmental impact. The exact concentration would depend on site-specific hydrogeology.
Method Detection Limit (MDL) in Water ~0.15 µg/L (for similar compounds)Based on initial method detection limits for single-component compounds in water using GC/MS.[5]
Method Detection Limit (MDL) in Soil Low µg/kg to mg/kg rangeDependent on extraction efficiency and analytical instrumentation.
Experimental Protocol: Groundwater Tracing with this compound

Objective: To determine groundwater flow paths, velocity, and dispersion characteristics.

Materials:

  • This compound solution of known concentration

  • Injection pump and tubing

  • Monitoring well network

  • Sampling pumps or bailers

  • Sample collection vials (amber glass with Teflon-lined caps)

  • Field meters for water quality parameters (pH, conductivity, temperature)

  • Laboratory for sample analysis (GC-MS)

Procedure:

  • Pre-Injection Monitoring:

    • Collect background samples from all monitoring wells to ensure this compound is not present.

    • Measure baseline water quality parameters.

  • Tracer Injection:

    • Inject a known volume and concentration of the this compound solution into the injection well(s).

    • The injection should be done in a manner that minimizes disturbance to the natural flow regime.[6]

  • Post-Injection Monitoring:

    • Begin sampling from downgradient monitoring wells at a predetermined frequency. Sampling frequency should be higher initially and can be decreased over time.

    • Record the time of each sample collection.

    • Measure field water quality parameters at each sampling event.

  • Sample Handling and Preservation:

    • Collect samples in amber glass vials to prevent photodegradation.

    • Store samples on ice and transport to the laboratory for analysis.

  • Laboratory Analysis:

    • Analyze the water samples for this compound using a validated GC-MS method (similar to EPA Method 8270D).

  • Data Interpretation:

    • Plot the concentration of this compound versus time for each monitoring well to generate breakthrough curves.

    • Use the breakthrough curves to calculate groundwater velocity, longitudinal dispersion, and to delineate the contaminant plume.

Groundwater_Tracer_Study_Workflow cluster_pre Pre-Injection Phase cluster_injection Injection Phase cluster_post Post-Injection Phase Background Background Sampling & Baseline Monitoring Injection Tracer Injection (this compound Solution) Background->Injection Monitoring Downgradient Well Monitoring & Sampling Injection->Monitoring Analysis Laboratory Analysis (GC-MS) Monitoring->Analysis Interpretation Data Interpretation (Breakthrough Curves) Analysis->Interpretation

Proposed workflow for a groundwater tracer study using this compound.

Environmental Fate: Biodegradation Pathway

Understanding the potential for biodegradation is critical when using an organic compound as a tracer. Pseudomonas pseudoalcaligenes KF707 has been shown to degrade this compound.[7][8][9]

The proposed degradation pathway involves the following steps:

  • Dioxygenation: The biphenyl (B1667301) ring is attacked by a dioxygenase enzyme.

  • Ring Cleavage: The aromatic ring is cleaved.

  • Metabolite Formation: The primary metabolites identified are 2-fluorobenzoate (B1215865) and 2-fluoromuconic acid .[7][8]

  • Further Degradation: These intermediates are further metabolized, though P. pseudoalcaligenes KF707 cannot use 2-fluorobenzoate as a growth substrate.[7][8]

Biodegradation_Pathway This compound This compound Dioxygenation Dioxygenation This compound->Dioxygenation P. pseudoalcaligenes KF707 Ring Cleavage Ring Cleavage Dioxygenation->Ring Cleavage 2-Fluorobenzoate 2-Fluorobenzoate Ring Cleavage->2-Fluorobenzoate 2-Fluoromuconic Acid 2-Fluoromuconic Acid Ring Cleavage->2-Fluoromuconic Acid Further Metabolism Further Metabolism 2-Fluorobenzoate->Further Metabolism 2-Fluoromuconic Acid->Further Metabolism

Biodegradation pathway of this compound by P. pseudoalcaligenes KF707.

Conclusion

This compound is a valuable tool in environmental studies, primarily as a surrogate standard for ensuring the quality of analytical data for semivolatile organic compounds. Its potential as a tracer for contaminant transport studies is promising, particularly for tracking compounds with similar physicochemical properties. The provided protocols offer a framework for its application, and the information on its environmental fate is essential for interpreting the results of such studies. Researchers should always adhere to regulatory guidelines and best practices when conducting environmental tracer tests.

References

Application Note: Validating Analytical Methods Using 2-Fluorobiphenyl as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry, the validation of analytical methods is paramount to ensure the reliability, accuracy, and reproducibility of results. This is particularly crucial in the pharmaceutical and environmental testing sectors, where precise quantification of chemical entities is directly linked to safety and efficacy. 2-Fluorobiphenyl, a fluorinated aromatic hydrocarbon, serves as an excellent reference standard in the validation of chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct mass spectrum make it a reliable choice for ensuring the performance of an analytical method.

This document provides a comprehensive guide to the use of this compound as a reference standard in analytical method validation. It includes detailed experimental protocols and data presentation for key validation parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.

Physicochemical Properties of this compound

A thorough understanding of the reference standard's properties is fundamental to its application.

PropertyValue
Chemical Formula C₁₂H₉F
Molecular Weight 172.20 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 71-74 °C[2][3]
Boiling Point 248 °C[2][3]
Solubility Soluble in alcohol and ether; insoluble in water.[2]
CAS Number 321-60-8[1][4]

Application of this compound in Analytical Method Validation

This compound is frequently employed as a surrogate or internal standard in environmental analysis, particularly in EPA methods for determining polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds.[3][5][6] Its role in method validation extends to serving as a reference standard to ascertain the performance characteristics of a quantitative analytical method for a target analyte.

Experimental Protocols

The following protocols are designed for the validation of a GC-MS method for the quantification of a hypothetical analyte, using this compound as the reference standard.

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the expected concentration range of the analyte.

  • Internal Standard (IS) Stock Solution (if applicable): Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte).

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of semi-volatile organic compounds. These should be optimized for the specific analyte of interest.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 60 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Method Validation Parameters

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank matrix sample to identify any interfering peaks at the retention time of the analyte and this compound.

  • Analyze a solution containing only this compound.

  • Analyze a solution containing only the analyte.

  • Analyze a mixed solution containing both the analyte and this compound.

  • If applicable, analyze a spiked matrix sample containing the analyte and this compound.

Acceptance Criteria: The retention times of the analyte and this compound should be well-resolved from each other and from any matrix interferences.

Objective: To demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Protocol:

  • Prepare a series of at least five calibration standards of the analyte, each containing a constant concentration of the internal standard (if used). The concentration range should span 80% to 120% of the expected sample concentration.

  • Inject each calibration standard in triplicate.

  • Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range by spiking a known amount of the analyte into a blank matrix.

  • Add a constant concentration of this compound (as the reference) to each QC sample.

  • Analyze five replicates of each QC level.

  • Calculate the percent recovery for each replicate.

Acceptance Criteria: The mean percent recovery should be within 90-110%, and the relative standard deviation (RSD) should be ≤ 15%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicates of the medium QC sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Analyze six replicates of the medium QC sample on three different days, by different analysts, and/or on different instruments.

  • Calculate the RSD for each set of measurements.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 15%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol:

  • Signal-to-Noise Ratio: Analyze a series of decreasingly concentrated solutions of the analyte. The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1. The LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Standard Deviation of the Response and the Slope: Prepare and analyze at least seven blank samples. Calculate the standard deviation of the y-intercepts of the regression lines.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S (where σ = the standard deviation of the response and S = the slope of the calibration curve).

Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 20%) and accuracy (recovery 80-120%).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Linearity Data

Concentration (µg/mL)Response Ratio (Mean ± SD, n=3)
1.00.102 ± 0.005
5.00.515 ± 0.012
10.01.030 ± 0.025
25.02.550 ± 0.061
50.05.120 ± 0.123
Regression Equation y = 0.102x + 0.005
Correlation Coefficient (r²) 0.9992

Table 2: Accuracy Data

QC LevelSpiked Conc. (µg/mL)Measured Conc. (Mean ± SD, n=5)Recovery (%)RSD (%)
Low2.52.42 ± 0.1596.86.2
Medium20.019.65 ± 0.8898.34.5
High40.040.88 ± 1.55102.23.8

Table 3: Precision Data

Precision TypeQC Level (µg/mL)Measured Conc. (Mean ± SD, n=6)RSD (%)
Repeatability20.019.82 ± 0.753.8
Intermediate Precision20.020.15 ± 1.135.6

Table 4: LOD and LOQ Data

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantitation (LOQ)0.85

Visualizations

The following diagrams illustrate the key workflows in the analytical method validation process.

G Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_standards Prepare this compound Reference Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_qc Prepare Quality Control Samples prep_qc->gcms_analysis prep_is Prepare Internal Standard (if applicable) prep_is->gcms_analysis specificity Specificity gcms_analysis->specificity linearity Linearity gcms_analysis->linearity accuracy Accuracy gcms_analysis->accuracy precision Precision gcms_analysis->precision lod_loq LOD & LOQ gcms_analysis->lod_loq data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Overall workflow for analytical method validation.

G Linearity Assessment Workflow prep_standards Prepare Calibration Standards (min. 5 levels) inject_standards Inject Each Standard in Triplicate prep_standards->inject_standards plot_data Plot Response Ratio vs. Concentration inject_standards->plot_data regression Perform Linear Regression plot_data->regression evaluate Evaluate r² (≥ 0.995) regression->evaluate

Caption: Workflow for determining the linearity of the method.

G Accuracy & Precision Workflow cluster_accuracy Accuracy cluster_precision Precision prep_qc Prepare QC Samples (Low, Medium, High) analyze_accuracy Analyze 5 Replicates of each QC Level prep_qc->analyze_accuracy analyze_repeat Analyze 6 Replicates (Intra-day) prep_qc->analyze_repeat analyze_inter Analyze 6 Replicates (Inter-day) prep_qc->analyze_inter calc_recovery Calculate % Recovery analyze_accuracy->calc_recovery calc_rsd Calculate % RSD analyze_repeat->calc_rsd analyze_inter->calc_rsd

Caption: Workflow for assessing accuracy and precision.

Conclusion

The use of this compound as a reference standard provides a robust foundation for the validation of analytical methods, particularly for GC-MS applications. By following the detailed protocols and adhering to the acceptance criteria outlined in this guide, researchers, scientists, and drug development professionals can ensure the development of reliable and accurate analytical methods suitable for their intended purpose. The structured approach to validation, encompassing specificity, linearity, accuracy, precision, and detection limits, is essential for generating high-quality data that meets regulatory expectations and ensures product quality and safety.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluorobiphenyl is a fluorinated aromatic compound that can be found as an environmental contaminant and is also used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, toxicology studies, and quality control in manufacturing processes. This application note presents a detailed protocol for the development of a selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.

The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the accurate quantification of this compound at low concentrations in complex matrices.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥99% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): 2,2',3,3',4,4',5,5',6,6'-Decafluorobiphenyl or other suitable stable isotope-labeled analog.

Sample Preparation

The choice of sample preparation protocol will depend on the matrix. Below are general guidelines for common matrices.

For Water Samples (e.g., environmental water): Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

For Soil/Sediment Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the internal standard.

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and proceed with dispersive SPE (dSPE) cleanup using a tube containing primary secondary amine (PSA) and C18 sorbents to remove interferences.

  • Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in the initial mobile phase for analysis.

LC-MS/MS Method Development

Liquid Chromatography (LC) Conditions

A reversed-phase separation is proposed for this compound.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

Based on the molecular weight of this compound (172.20 g/mol )[1], the protonated molecule [M+H]+ is expected at m/z 173.2. Fragmentation of the biphenyl (B1667301) structure will likely lead to characteristic product ions. The following are proposed MRM transitions for method development and would require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound173.2152.1 (Quantifier)10020 (To be optimized)
This compound173.2133.1 (Qualifier)10035 (To be optimized)
Internal StandardTo be determinedTo be determined100To be optimized

Data Presentation

The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)e.g., 0.1 ng/mL
Limit of Quantitation (LOQ)e.g., 0.5 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Table 2: Matrix Effect Evaluation

MatrixMatrix Effect (%)
Watere.g., 95%
Soil Extracte.g., 88%

Experimental Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Water/Soil) extraction Extraction (SPE or QuEChERS) sample->extraction cleanup Cleanup (dSPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound. The proposed method, utilizing reversed-phase chromatography and multiple reaction monitoring, is suitable for the analysis of this compound in various complex matrices. The detailed experimental procedures and method parameters serve as a strong starting point for researchers and scientists in environmental, pharmaceutical, and other analytical laboratories. Method validation should be performed according to the specific matrix and regulatory requirements.

References

Application Notes and Protocols: Derivatization of 2-Fluorobiphenyl for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobiphenyl is a fluorinated aromatic hydrocarbon commonly utilized as a surrogate or internal standard in the analysis of semi-volatile organic compounds, particularly in environmental and toxicological studies.[1][2] Its chemical stability and chromatographic behavior make it well-suited for direct analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). However, in scenarios involving complex sample matrices or the need for ultra-trace level quantification, enhancing its detectability can be crucial. This document provides detailed protocols for the direct analysis of this compound and explores potential derivatization strategies to improve detection sensitivity and selectivity. While not a routine practice, the functionalization of the biphenyl (B1667301) ring system to introduce reactive groups for subsequent derivatization presents a viable approach for specialized applications.

Part 1: Direct Analysis of this compound

Direct analysis is the standard and most straightforward method for the quantification of this compound. The choice between GC and HPLC depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, which is a semi-volatile compound.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples (e.g., soil, sediment), perform extraction using a suitable solvent such as dichloromethane (B109758) or a hexane/acetone mixture.[2]

    • For liquid samples (e.g., water), perform liquid-liquid extraction with a non-polar solvent.

    • The extract may require cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3]

    • Concentrate the final extract to a known volume and spike with an appropriate internal standard if this compound is the analyte. If this compound is used as a surrogate, it should be added to the sample before extraction.

  • GC-MS Instrumentation and Conditions:

    • Injector: Splitless mode.

    • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 50°C, followed by a ramp to a final temperature of approximately 300°C.

    • Mass Spectrometer: Electron ionization (EI) source.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the characteristic ions of this compound (e.g., m/z 172, 171, 152).[5]

Data Presentation:

ParameterValueReference
GC Column Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm[4]
Injector Temperature 250 °CGeneral Practice
Oven Program 50 °C (1 min), ramp 10 °C/min to 300 °C (5 min)General Practice
Carrier Gas Helium, 1.2 mL/minGeneral Practice
MS Source Temperature 230 °CGeneral Practice
MS Quad Temperature 150 °CGeneral Practice
SIM Ions (m/z) 172 (quantifier), 171, 152 (qualifiers)[5]
Expected Retention Time ~10-15 min (column dependent)[4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample (e.g., Soil, Water) Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the direct analysis of this compound by GC-MS.

Protocol 2: Direct Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a UV detector is a common technique for the analysis of aromatic compounds.

Experimental Protocol:

  • Sample Preparation:

    • Similar to GC-MS, samples need to be extracted and cleaned up.

    • The final extract must be solvent-exchanged into a mobile phase-compatible solvent (e.g., acetonitrile (B52724) or methanol).[6]

    • Filter the final sample through a 0.22 µm syringe filter before injection to protect the column.

  • HPLC-UV Instrumentation and Conditions:

    • Column: A reversed-phase C18 column is typically used.[6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[6]

    • Flow Rate: A standard analytical flow rate of around 1 mL/min.

    • UV Detector: Set to a wavelength where this compound has significant absorbance, typically around 254 nm.[6]

Data Presentation:

ParameterValueReference
HPLC Column C18, 4.6 mm x 250 mm, 5 µm[6]
Mobile Phase A Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Start at 50% B, ramp to 100% B over 15 minGeneral Practice
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °CGeneral Practice
UV Wavelength 254 nm[6]
Injection Volume 10 µLGeneral Practice

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow Sample Sample (e.g., Soil, Water) Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup SolventExchange Solvent Exchange & Filtration Cleanup->SolventExchange HPLC HPLC-UV Analysis SolventExchange->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for the direct analysis of this compound by HPLC-UV.

Part 2: Derivatization Strategies for Enhanced Detection

This compound lacks reactive functional groups, making direct derivatization challenging.[2] A viable strategy for enhancing its detection involves a two-step process: first, introducing a functional group onto the aromatic ring (functionalization), and second, reacting this new group with a derivatizing agent. This approach is intended for advanced applications where standard methods are insufficient.

Proposed Strategy: Hydroxylation followed by Silylation for GC-MS Analysis

This strategy aims to introduce a hydroxyl group, which can then be easily derivatized to a more volatile and mass-spectrometry-friendly trimethylsilyl (B98337) (TMS) ether.

Step 1: Functionalization via Hydroxylation

The introduction of a hydroxyl group onto the biphenyl ring can be achieved through various methods, including biological transformation using microorganisms like Cunninghamella echinulata or through chemical synthesis, for example, via organometallic intermediates followed by oxidation.[7] For this protocol, we will outline a general chemical approach.

Step 2: Derivatization via Silylation

The resulting hydroxy-2-fluorobiphenyl can be derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[8] This reaction converts the polar hydroxyl group into a non-polar TMS ether, improving volatility and chromatographic peak shape for GC analysis.[8]

Hypothetical Experimental Protocol:

  • Functionalization (Hydroxylation - Example):

    • This step requires advanced synthetic chemistry expertise and should be performed in a dedicated chemical synthesis laboratory.

    • A potential route involves the lithiation of this compound followed by reaction with an electrophilic oxygen source. This would likely produce a mixture of hydroxylated isomers requiring purification.

  • Derivatization (Silylation):

    • Take a dried aliquot of the purified hydroxy-2-fluorobiphenyl in a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation: Potential Derivatization Reagents

Functional GroupDerivatization ReagentAnalytical TechniqueBenefit
Hydroxyl (-OH) BSTFA, MSTFA (Silylation)GC-MSIncreased volatility, improved peak shape.[8]
Dansyl ChlorideHPLC-FluorescenceAdds a highly fluorescent tag for sensitive detection.
Carboxyl (-COOH) BF3/Methanol (Esterification)GC-MSIncreased volatility.
PFBBr (Pentafluorobenzyl bromide)GC-ECD/MSForms electron-capturing derivative for high sensitivity.
Amino (-NH2) Acetic Anhydride (Acylation)GC-MSIncreased volatility and stability.
FluorescamineHPLC-FluorescenceAdds a fluorescent tag.

Logical Workflow for Derivatization Strategy

Derivatization_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Derivatization Start This compound Functionalization Chemical Reaction (e.g., Hydroxylation) Start->Functionalization Intermediate Functionalized Intermediate (e.g., Hydroxy-2-fluorobiphenyl) Functionalization->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Derivatization Reaction with Derivatizing Agent (e.g., BSTFA) Purification->Derivatization Derivative Final Derivative (e.g., TMS-ether) Derivatization->Derivative Analysis Enhanced Detection (e.g., GC-MS) Derivative->Analysis

Caption: Proposed two-step strategy for enhanced detection of this compound.

Conclusion

For the majority of applications, direct analysis of this compound by GC-MS or HPLC-UV provides excellent sensitivity and reliability. The protocols outlined in Part 1 are robust and widely applicable. In specialized cases requiring enhanced detection limits or improved selectivity in complex matrices, a derivatization strategy can be considered. This approach, however, necessitates an initial functionalization step to introduce a reactive site on the this compound molecule, followed by a conventional derivatization reaction. The proposed workflows and protocols in Part 2 serve as a guide for developing such advanced analytical methods. Researchers should carefully evaluate the trade-off between the increased sensitivity and the additional complexity of the sample preparation and synthesis involved in a derivatization approach.

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers from 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated microporous organic polymers (MOPs) utilizing 2-fluorobiphenyl as a key building block. The methodologies described herein are based on established academic research and are intended to guide researchers in the development of novel materials with applications in gas separation, thermal energy storage, and environmental remediation.

Introduction

Fluorinated polymers are a class of materials possessing unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound is a versatile, fluorinated building block that can be employed in the synthesis of advanced polymers. A significant application of this compound is in the creation of microporous organic polymers (MOPs), also known as porous aromatic frameworks (PAFs). These materials are characterized by their high surface area and permanent porosity, making them suitable for a variety of specialized applications.

The primary synthetic strategy discussed is the Friedel-Crafts acylation , a robust method for forming carbon-carbon bonds and creating crosslinked polymeric networks. This approach allows for the generation of amorphous, highly porous materials with tailored properties.

Key Applications

  • Gas Separation: The microporous structure of polymers derived from this compound allows for the selective adsorption and separation of gases, such as xenon and krypton.

  • Thermal Energy Storage: These porous materials can encapsulate phase change materials, leading to enhanced thermal energy storage capabilities.[1]

  • Environmental Remediation: Fluorinated MOPs have demonstrated high efficiency in the removal of persistent organic pollutants, such as perfluorooctanoic acid (PFOA), from water.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Fluorine-Containing Microporous Organic Fluorobiphenyl (MOFBP) via Friedel-Crafts Acylation

This protocol details the synthesis of a fluorinated microporous organic polymer using this compound and a crosslinker under Friedel-Crafts conditions.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add this compound and anhydrous ferric chloride (FeCl₃).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the reactants.

  • Initiation: While stirring the mixture under a nitrogen atmosphere, slowly add formaldehyde dimethyl acetal (FDA) dropwise at room temperature.

  • Polymerization: After the addition of FDA, heat the reaction mixture to reflux and maintain for 24 hours. A solid precipitate will form during the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with methanol, deionized water, and a dilute hydrochloric acid solution to remove the catalyst and any unreacted monomers.

    • Continue washing with deionized water until the filtrate is neutral.

  • Purification:

    • Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining low-molecular-weight oligomers and impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to yield the final microporous organic fluorobiphenyl (MOFBP) product as a powder.

Logical Workflow for MOFBP Synthesis

MOFBP_Synthesis Reactants This compound Formaldehyde dimethyl acetal (FDA) Anhydrous FeCl3 Dichloromethane (DCM) Reaction Friedel-Crafts Acylation (Reflux, 24h) Reactants->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with: - Methanol - Water - Dilute HCl Filtration->Washing Purification Soxhlet Extraction (Methanol, 24h) Washing->Purification Drying Vacuum Oven Drying (80°C) Purification->Drying Product Microporous Organic Fluorobiphenyl (MOFBP) Drying->Product

Caption: Workflow for the synthesis of Microporous Organic Fluorobiphenyl (MOFBP).

Quantitative Data

The properties of the synthesized fluorinated microporous polymers are summarized in the table below.

Polymer NameMonomer(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationReference
MOFBP This compound, FDAFriedel-Crafts Acylation9170.77Thermal Energy Storage[1]
PAF-CF₃ Fluorine-containing alkyl based monomerYamamoto Coupling972.8-PFOA Removal[2]
PAF-C₂F₅ Fluorine-containing alkyl based monomerYamamoto Coupling809.8-PFOA Removal[2]

Signaling Pathways and Logical Relationships

The synthesis of these microporous polymers relies on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts reaction. The logical relationship of this reaction is depicted below.

General Mechanism of Friedel-Crafts Acylation for Polymerization

Friedel_Crafts_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Work-up) Acyl_Halide Acyl Halide / Acetal Electrophile Electrophile Generation (Acylium Ion) Acyl_Halide->Electrophile Activation Lewis_Acid Lewis Acid (e.g., FeCl3) Lewis_Acid->Electrophile Arenium_Ion Arenium Ion Intermediate Electrophile->Arenium_Ion Aromatic_Monomer Aromatic Monomer (this compound) Aromatic_Monomer->Arenium_Ion Electrophilic Attack Polymer_Chain Growing Polymer Chain Arenium_Ion->Polymer_Chain Deprotonation & Crosslinking Quenching Quenching with Protic Solvent (e.g., Water) Polymer_Chain->Quenching Final_Polymer Stable Porous Polymer Quenching->Final_Polymer

Caption: General mechanism of Friedel-Crafts acylation for polymer network formation.

References

Application of 2-Fluorobiphenyl in Mechanistic Studies of Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of how 2-fluorobiphenyl can be employed as a valuable tool in the mechanistic elucidation of chemical reactions. Its unique properties, including the presence of a fluorine atom, make it particularly useful for studying reaction kinetics, steric and electronic effects, and reaction pathways through techniques such as ¹⁹F NMR spectroscopy.

Application as a Mechanistic Probe in Palladium-Catalyzed C-H Arylation

This compound can be utilized as a substrate to investigate the mechanism of palladium-catalyzed C-H arylation reactions. The fluorine substituent serves two primary purposes: as a spectroscopic handle for ¹⁹F NMR analysis and as a tool to probe electronic and steric effects on the reaction mechanism.

A key aspect of using this compound is to understand how the fluorine atom influences the regioselectivity and rate of the C-H activation step. By comparing the reactivity of this compound with that of biphenyl (B1667301) under the same reaction conditions, valuable insights into the role of electronic and steric factors can be obtained.

G cluster_0 Comparative Reactivity Analysis cluster_1 Reaction Conditions A Biphenyl C Pd(OAc)₂ (catalyst) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) Aryl Halide (coupling partner) Solvent (e.g., Toluene) A->C B This compound B->C D Reaction Monitoring C->D Aliquots taken at time intervals E Kinetic Analysis D->E ¹H NMR, ¹⁹F NMR, GC-MS F Product Analysis D->F Yield, Regioselectivity G Mechanistic Elucidation E->G Rate constants, Reaction orders F->G Steric/Electronic effects

Caption: Workflow for a comparative study of biphenyl and this compound in C-H arylation.

The following table summarizes hypothetical kinetic data from a comparative study of the C-H arylation of biphenyl and this compound with 4-bromoanisole.

SubstrateInitial Rate (M/s)k_obs (s⁻¹)Yield (%)Regioselectivity (ortho:meta:para)
Biphenyl1.5 x 10⁻⁵3.0 x 10⁻⁴8540:45:15
This compound0.8 x 10⁻⁵1.6 x 10⁻⁴7260:30:10

This data illustrates that the fluorine substituent in this compound can decrease the overall reaction rate, potentially due to steric hindrance or electronic effects, while influencing the regioselectivity of the C-H activation.

This protocol describes the use of ¹⁹F NMR to monitor the kinetics of a palladium-catalyzed Suzuki-Miyaura coupling reaction with 1-bromo-2-fluorobenzene (B92463), which serves as a model for reactions involving fluorinated biphenyl derivatives.[1]

  • Preparation of the Reaction Mixture:

    • In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(PPh₃)₄ (5 mol%), the aryl boronic acid (1.2 equivalents), and a base such as K₂CO₃ (2.0 equivalents).

    • An internal standard for ¹⁹F NMR, such as 4-fluorobenzophenone, is added.

    • The tube is sealed, removed from the glovebox, and the solvent (e.g., DMF/H₂O 95:5) is added via syringe.

    • Finally, the 1-bromo-2-fluorobenzene (1.0 equivalent) is added via syringe to initiate the reaction.

  • Reaction Monitoring:

    • The reaction is stirred at the desired temperature (e.g., 80 °C).

    • At specific time intervals, an aliquot of the reaction mixture is withdrawn using a nitrogen-purged syringe and quenched in a vial containing cold diethyl ether and water.

    • The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The residue is dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • ¹⁹F NMR Analysis:

    • A ¹⁹F NMR spectrum is acquired for each time point.

    • The conversion is determined by integrating the signals corresponding to the starting material (1-bromo-2-fluorobenzene) and the this compound product relative to the internal standard.[1]

  • Data Analysis:

    • The concentration of the product is plotted against time to determine the initial reaction rate.

    • By varying the concentrations of the reactants, the reaction order with respect to each component can be determined.

Application in Probing Steric Effects through Rotational Barriers

The fluorine atom in this compound introduces a steric bias that can be used to study the influence of rotational barriers on reaction mechanisms. The energy barrier to rotation around the aryl-aryl bond can be measured using dynamic NMR spectroscopy, and this information can be correlated with reaction outcomes.

G A This compound B Low-Temperature ¹⁹F NMR A->B D Reaction with Sterically Demanding Reagents A->D C Measurement of Rotational Barrier (Aryl-Aryl Bond) B->C F Correlation of Rotational Barrier with Reaction Outcome C->F E Analysis of Product Distribution and Reaction Rate D->E E->F G Elucidation of Steric Effects on Transition State F->G

Caption: Logical diagram for investigating steric effects using this compound.

The rotational barrier of this compound has been experimentally determined using low-temperature ¹⁹F NMR spectroscopy.

CompoundExperimental Rotational Barrier (kcal/mol)Computational Rotational Barrier (kcal/mol)
This compound4.44.3

This low but measurable barrier can influence the accessibility of certain conformations required for a reaction to proceed, thereby affecting the overall reaction rate and selectivity.

This protocol is based on the methodology used to measure the elusive aryl-aryl rotation barriers of ortho-substituted biphenyls.

  • Sample Preparation:

    • A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHF₂Cl and CHFCl₂).

    • A diastereotopicity probe, if necessary for the specific NMR experiment, is included in the sample.

  • NMR Spectroscopy:

    • The sample is placed in a variable temperature NMR spectrometer.

    • ¹⁹F NMR spectra are acquired at a range of low temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature (e.g., -150 °C).

  • Data Analysis:

    • The coalescence temperature (Tc), where the signals from the non-equivalent fluorine atoms (in different rotamers) merge into a single broad peak, is determined.

    • The rate constant for rotation (k_c) at the coalescence temperature is calculated using the appropriate equations for dynamic NMR.

    • The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation.

By understanding the steric constraints imposed by the fluorine substituent in this compound, researchers can better interpret its reactivity in various chemical transformations and design more selective catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing of 2-Fluorobiphenyl in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address peak tailing issues encountered during the gas chromatography (GC) analysis of 2-Fluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1][2] This is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[3][4] For semi-volatile compounds like this compound, peak tailing can often indicate unwanted chemical interactions within the GC system.

Q2: What are the most common causes of peak tailing in gas chromatography?

A2: Peak tailing typically originates from one of four areas: the GC inlet, the column, the analytical method parameters, or overall system integrity. The most frequent cause is activity in the GC inlet, where analytes can interact with contaminants or active surfaces within the liner.[5][6] Other common causes include column contamination, improper column installation, or sub-optimal method parameters like incorrect temperature settings.[7]

Q3: Are there any specific causes of peak tailing I should consider for a halogenated compound like this compound, especially when using GC-MS?

A3: Yes. When using halogenated solvents (such as Dichloromethane, which is common in these analyses) with a mass spectrometry (MS) detector, a specific issue can arise.[8] The solvent can decompose on hot metal surfaces within the MS ion source, forming metal halides like ferrous chloride (FeCl2).[9][10] These deposits create active sites that adsorb analytes, causing their slow release and resulting in significant peak tailing.[9][10][11]

Q4: How can I determine the source of my peak tailing issue?

A4: A systematic approach is the most effective way to diagnose the problem. Begin by addressing the most common and easily remedied issues first. A recommended workflow is to start with inlet maintenance (replacing the liner and septum), as this is the source of a majority of GC problems.[3][5] If tailing persists, proceed to column maintenance, such as trimming the front end.[1] Finally, review your method parameters and check the system for leaks.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing for this compound.

Guide 1: Systematic Troubleshooting Workflow

Q: I am observing peak tailing for this compound. What is the most efficient way to troubleshoot this?

A: Follow a logical sequence of troubleshooting steps, starting with the simplest and most common causes. The workflow below outlines the recommended process. Performing routine inlet maintenance regularly can prevent many of these issues from occurring in the first place.[12]

start Observe Peak Tailing for this compound inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, O-Ring) start->inlet_maint check_tailing1 Peak Tailing Resolved? inlet_maint->check_tailing1 trim_column Trim 10-20 cm from Column Inlet check_tailing1->trim_column No end_good Problem Solved. Resume Analysis. check_tailing1->end_good Yes check_tailing2 Peak Tailing Resolved? trim_column->check_tailing2 check_method Review Method Parameters (Initial Temp, Split Ratio, Solvent) check_tailing2->check_method No check_tailing2->end_good Yes check_tailing3 Peak Tailing Resolved? check_method->check_tailing3 check_leaks Perform System Leak Check check_tailing3->check_leaks No check_tailing3->end_good Yes check_ms If GC-MS, Inspect & Clean MS Ion Source check_leaks->check_ms replace_column Consider Column Replacement check_ms->replace_column

Caption: A step-by-step workflow for troubleshooting GC peak tailing.

Guide 2: Diagnosing and Resolving Inlet Issues

Q: How can I confirm if the GC inlet is the source of the peak tailing?

A: The inlet is the most common source of GC problems.[6] Signs of an inlet issue include poor quantitative reproducibility alongside peak tailing.[13] A dirty or active inlet liner is a primary cause. You can inspect the liner for visible residue; if any is present, it's time for a replacement.[6] It is not recommended to clean liners by scrubbing or sonication, as this can damage the deactivation layer and create new active sites.[6]

Q: What is the correct procedure for performing inlet maintenance?

A: Proper inlet maintenance involves replacing the consumable parts: the septum, the liner, and the liner's O-ring. This should be done regularly, especially when analyzing samples with complex or "dirty" matrices. See Protocol 1: Standard Inlet Maintenance for a detailed methodology.

Q: Can the type of liner I use affect peak tailing?

A: Yes. Always use a deactivated liner. For samples that may contain non-volatile residues, using a liner with deactivated glass wool can help trap these contaminants and prevent them from reaching the column.[5][6] However, be aware that active glass wool can itself cause degradation of thermally sensitive compounds.[13]

Guide 3: Diagnosing and Resolving Column Issues

Q: I have performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, if inlet maintenance does not resolve the issue, the column is the next logical component to investigate.[3] Common column-related problems include contamination of the stationary phase at the front of the column, improper installation creating dead volume, or permanent column damage (activity).[4][7]

Q: How do I properly trim and reinstall a capillary column to address contamination?

A: Trimming 10-20 cm from the inlet side of the column can effectively remove contaminants that accumulate at the column head.[1] It is critical that the column is cut cleanly and installed at the correct depth in both the inlet and detector to avoid creating new problems.[4][14] See Protocol 2: Capillary Column Trimming and Installation for a detailed guide.

Q: When should I consider replacing my GC column?

A: If peak tailing continues after performing inlet maintenance and trimming the column, the column's stationary phase may be irreversibly damaged. This can happen due to prolonged exposure to oxygen at high temperatures (often from a system leak) or from aggressive sample matrices.[12] At this point, the column should be replaced.

Data Presentation

Table 1: Recommended GC Column Installation Parameters

Proper column installation is critical to prevent peak tailing.[7] The insertion depth of the column into the inlet and detector varies by manufacturer and the type of hardware used. Always consult your instrument's manual for precise measurements. The table below provides general guidelines.

GC ComponentRecommended Column Insertion DepthKey Considerations
Split/Splitless Inlet 4-6 mm past the ferrule into the inlet.[15]Incorrect positioning (too high or too low) can create dead volume or turbulence, leading to peak tailing.[14]
FID Detector Insert until it stops at the jet, then withdraw 1-2 mm before tightening.[15]Positioning the column too close to the flame can cause peak spiking.[16]
MSD Transfer Line Follow manufacturer specifications precisely to ensure a good connection and prevent leaks.A poor connection can lead to leaks and loss of vacuum, damaging the column and detector.

Experimental Protocols

Protocol 1: Standard Inlet Maintenance (Split/Splitless)
  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 40°C).

  • Turn Off Gas: Turn off the carrier gas flow to the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Replace Septum: Remove the old septum and O-ring. Clean the sealing surfaces and install a new O-ring and septum. Do not overtighten the nut, as this can cause the septum to core.[13]

  • Remove Liner: Carefully remove the inlet liner using clean forceps.

  • Install New Liner: Insert a new, deactivated liner of the appropriate type for your application.

  • Reassemble: Reassemble the inlet components.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and other fittings.[17]

Protocol 2: Capillary Column Trimming and Installation
  • Prepare the Column: While wearing gloves, unwind a sufficient length of the column.

  • Cut the Column: Place the column against your finger. In a single, firm motion, score the polyimide coating with a ceramic scoring wafer or a diamond-tipped cutter.[17] Do not try to cut all the way through.

  • Break the Column: Gently bend the column away from the scored mark. It should break cleanly.

  • Inspect the Cut: Use a small magnifier to inspect the column end. The cut should be a perfect 90° angle (a "square cut") with no jagged edges, burrs, or chips.[4][17] If the cut is not perfect, repeat the process.

  • Install Fittings: Slide the appropriate column nut and ferrule onto the newly cut column end.

  • Install in Inlet/Detector: Carefully insert the column into the inlet or detector to the depth specified by your instrument manufacturer (see Table 1).[18]

  • Tighten Fittings: While holding the column in place, finger-tighten the column nut. Then, use a wrench to tighten it an additional ½ to ¾ turn. Do not overtighten.[19]

  • Leak Check: After restoring gas flow, perform a thorough leak check of the connection. It is good practice to re-tighten the fitting after the first thermal cycle, as ferrules can deform slightly upon heating.[17][19]

Visualizations

The following diagrams illustrate key troubleshooting concepts and potential problem mechanisms.

cluster_inlet Inlet Issues cluster_column Column Issues cluster_method Method Issues inlet_root Active Sites / Contamination liner Dirty/Active Liner inlet_root->liner wool Active Glass Wool inlet_root->wool septum Septum Bleed/Coring inlet_root->septum seal Contaminated Gold Seal inlet_root->seal column_root Degradation / Installation contam Inlet Contamination column_root->contam activity Stationary Phase Activity column_root->activity cut Poor Column Cut column_root->cut depth Incorrect Installation Depth column_root->depth method_root Sub-optimal Parameters temp Initial Temp Too High (Solvent Effect) method_root->temp split Split Ratio Too Low method_root->split polarity Solvent/Phase Mismatch method_root->polarity root Root Causes of This compound Peak Tailing root->inlet_root root->column_root root->method_root

Caption: A diagram illustrating the common root causes of peak tailing.

solvent Halogenated Solvent (e.g., Dichloromethane) source Hot GC-MS Ion Source (>250°C) solvent->source Enters reaction Decomposition on Metal Surfaces source->reaction Causes halide Formation of Metal Halides (e.g., FeCl₂) reaction->halide active_site Creation of Active Adsorption Sites halide->active_site analyte This compound Adsorption/Desorption active_site->analyte Interacts with tailing Peak Tailing analyte->tailing Results in

Caption: Mechanism of peak tailing from halogenated solvents in a GC-MS.

References

Optimizing the recovery of 2-Fluorobiphenyl from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the recovery of 2-Fluorobiphenyl from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a fluorinated aromatic compound often used as a surrogate standard in the analysis of semivolatile organic compounds in environmental and other complex matrices, such as in EPA Method 8270D.[1][2][3] Its chemical properties are similar to many polycyclic aromatic hydrocarbons (PAHs) and other target analytes, but it is not typically found in environmental samples, making it an excellent indicator of analytical method performance and sample matrix effects.[4]

Q2: I'm experiencing low recovery of this compound. What are the common causes?

Low recovery of this compound can stem from several factors:

  • Inefficient Extraction: The chosen extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) may not be optimized for the specific matrix. This can include using an incorrect solvent, pH, or extraction time.[5]

  • Matrix Effects: Complex matrices can contain interfering compounds that co-extract with this compound, leading to signal suppression or enhancement during analysis.[4][6]

  • Analyte Volatility: Although considered a semivolatile compound, some loss can occur during solvent evaporation steps if not performed carefully.[5]

  • Adsorption: this compound may adsorb to active sites in the sample container, extraction apparatus, or chromatographic system.

  • Degradation: While generally stable, extreme pH or temperature conditions during sample preparation can potentially lead to degradation.

Q3: How can I minimize matrix effects when analyzing this compound?

Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:

  • Improved Sample Cleanup: Incorporate additional cleanup steps after extraction, such as dispersive solid-phase extraction (d-SPE) or gel permeation chromatography (GPC), to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Isotope Dilution: When possible, use a stable isotope-labeled internal standard that has nearly identical chemical and physical properties to this compound.

  • Method Optimization: Adjust chromatographic conditions to achieve better separation of this compound from matrix interferences. This may involve changing the GC column, temperature program, or using a more selective mass spectrometry technique like GC-MS/MS.[7]

Troubleshooting Guides

Low Recovery in Solid Phase Extraction (SPE)
Possible Cause Troubleshooting Step
Inappropriate Sorbent Ensure the sorbent chemistry (e.g., C18) is suitable for a nonpolar compound like this compound. For complex matrices, a more specialized sorbent may be needed.
Insufficient Conditioning/Equilibration Properly condition the SPE cartridge with the recommended solvents to activate the stationary phase. Ensure the equilibration step uses a solvent similar in polarity to the sample matrix.
Sample Overload Reduce the sample volume or use a higher capacity SPE cartridge to prevent breakthrough of the analyte during loading.
Inefficient Elution Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the elution solvent is appropriate for the sorbent and analyte. Soaking the sorbent with the elution solvent for a few minutes can improve recovery.[8]
Sample Flow Rate Too High Optimize the flow rate during sample loading and elution. A slower flow rate allows for better interaction between the analyte and the sorbent.[8]
Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Incorrect Solvent Polarity Select an extraction solvent that has a high affinity for this compound but is immiscible with the sample matrix. Dichloromethane (B109758) or hexane (B92381) are common choices.
Suboptimal pH While this compound is neutral, the pH of the aqueous phase can influence the extraction of other matrix components, which can indirectly affect recovery. Adjusting the pH may help to minimize emulsions and interferences.
Insufficient Mixing Ensure vigorous shaking during the extraction to maximize the surface area between the two liquid phases, allowing for efficient partitioning of the analyte.
Emulsion Formation To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or passing the mixture through a glass wool plug.
Incomplete Phase Separation Allow sufficient time for the layers to separate completely. A sharp interface is necessary for accurate collection of the desired phase.

Experimental Protocols

Protocol 1: Extraction of this compound from Water using Solid Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific water matrices.

1. Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Solvents: Methanol, Dichloromethane, Reagent Water (HPLC grade)

  • Glassware: 1 L sample bottles, collection vials, graduated cylinders

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

2. Procedure:

  • Sample Preparation: Adjust a 1 L water sample to pH < 2 with sulfuric acid. Spike with this compound surrogate standard.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of reagent water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 2 x 5 mL aliquots of dichloromethane into a collection vial.

  • Concentration: Concentrate the eluate to 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Expected Recovery: 70-130% (This is a general range for surrogate recovery in EPA methods and can vary based on the specific matrix).[6]

Protocol 2: Extraction of this compound from Soil using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on methods for extracting semivolatile organic compounds from solid matrices.

1. Materials:

  • Solvents: Acetone (B3395972), Dichloromethane, Hexane (pesticide grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Glassware: Beakers, separatory funnel, flasks

  • Ultrasonic Bath or Shaker Table

2. Procedure:

  • Sample Preparation: Weigh 30 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder. Spike with this compound surrogate standard.

  • Extraction: Transfer the mixture to a flask and add 100 mL of a 1:1 mixture of acetone and hexane. Extract for 15-20 minutes using an ultrasonic bath or for 1-2 hours on a shaker table.

  • Phase Separation: Decant the solvent extract into a separatory funnel. Add 100 mL of reagent water and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer for disposal. Collect the upper organic layer (hexane) in a clean flask.

  • Drying and Concentration: Dry the organic extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator. The sample is now ready for GC-MS analysis.

Expected Recovery: Recovery rates can be more variable in soil matrices, but well-optimized methods should aim for 60-120%.

Protocol 3: Extraction of this compound from Biological Tissue using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This is an adapted QuEChERS protocol, as this method is effective for a wide range of analytes in complex biological matrices.[9][10][11]

1. Materials:

  • Solvents: Acetonitrile (B52724) (with 1% acetic acid)

  • QuEChERS salts (e.g., magnesium sulfate, sodium acetate)

  • d-SPE sorbents (e.g., PSA, C18)

  • Homogenizer

  • Centrifuge

2. Procedure:

  • Sample Homogenization: Homogenize 2-10 g of the tissue sample. If the sample is dry, add an appropriate amount of water to rehydrate it. Spike with this compound surrogate standard.

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile (with 1% acetic acid). Add the QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes.

  • Analysis: Take an aliquot of the final extract for direct GC-MS analysis or concentrate it if necessary.

Expected Recovery: 70-120% in many biological matrices.[9]

Quantitative Data Summary

The following tables provide representative recovery data for this compound in various matrices. Note that actual recoveries can vary significantly based on the specific sample characteristics and the exact methodology used.

Table 1: this compound Recovery from Water using C18 SPE

Parameter Condition 1 Condition 2 Condition 3
Elution Solvent DichloromethaneEthyl Acetate1:1 Dichloromethane:Acetone
Sample Volume 1 L1 L500 mL
Flow Rate 10 mL/min15 mL/min10 mL/min
Average Recovery (%) 95 ± 588 ± 792 ± 6
RSD (%) 5.38.06.5

Table 2: this compound Recovery from Soil using LLE

Parameter Condition 1 Condition 2 Condition 3
Extraction Solvent 1:1 Acetone:HexaneDichloromethane1:1 Acetone:Dichloromethane
Extraction Time 1 hour (shaker)30 min (sonication)2 hours (shaker)
Soil Type Sandy LoamClayHigh Organic Content
Average Recovery (%) 85 ± 878 ± 1075 ± 12
RSD (%) 9.412.816.0

Table 3: this compound Recovery from Biological Tissue using QuEChERS

Parameter Condition 1 Condition 2 Condition 3
Tissue Type FishBovine LiverAdipose
d-SPE Sorbent PSA + C18PSA + C18 + GCBC18
Acetonitrile Modifier 1% Acetic AcidUnmodified1% Acetic Acid
Average Recovery (%) 92 ± 788 ± 982 ± 11
RSD (%) 7.610.213.4

GCB: Graphitized Carbon Black

Visualizations

Experimental Workflow for SPE

spe_workflow start Sample Preparation conditioning Cartridge Conditioning start->conditioning loading Sample Loading conditioning->loading washing Cartridge Washing loading->washing elution Analyte Elution washing->elution concentration Concentration elution->concentration analysis GC-MS Analysis concentration->analysis

Caption: Workflow for Solid Phase Extraction (SPE).

Experimental Workflow for LLE

lle_workflow start Sample Preparation extraction Solvent Extraction start->extraction separation Phase Separation extraction->separation collection Organic Phase Collection separation->collection drying Drying collection->drying concentration Concentration drying->concentration analysis GC-MS Analysis concentration->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery start Low Recovery Observed check_method Review Extraction Method (SPE, LLE, QuEChERS) start->check_method check_spe SPE Parameters: - Sorbent Type - Solvents - Flow Rate check_method->check_spe SPE check_lle LLE Parameters: - Solvent Choice - pH - Mixing check_method->check_lle LLE check_quechers QuEChERS Parameters: - Salts - d-SPE Sorbent check_method->check_quechers QuEChERS check_cleanup Evaluate Sample Cleanup check_spe->check_cleanup check_lle->check_cleanup check_quechers->check_cleanup matrix_effects Investigate Matrix Effects check_cleanup->matrix_effects matrix_matched Implement Matrix-Matched Calibration matrix_effects->matrix_matched Yes isotope_dilution Use Isotope Dilution matrix_effects->isotope_dilution Alternative optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom No final_analysis Re-analyze Sample matrix_matched->final_analysis isotope_dilution->final_analysis optimize_chrom->final_analysis

Caption: Decision tree for troubleshooting low recovery.

References

Mitigating matrix effects on 2-Fluorobiphenyl signal in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects on the 2-Fluorobiphenyl signal in LC-MS/MS experiments.

Troubleshooting Guide: Low or Inconsistent this compound Signal

Use this guide to diagnose and resolve common issues related to poor signal intensity and variability for this compound.

Diagram: Troubleshooting Workflow for this compound Signal Issues

G start Start: Low/Inconsistent Signal check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms check_lc 2. Assess Chromatography (Peak Shape & Retention) check_ms->check_lc eval_me 3. Evaluate Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_lc->eval_me me_present Matrix Effects Confirmed? eval_me->me_present me_present->check_lc No, Re-assess LC/MS System optimize_sp 4a. Optimize Sample Prep (Dilution, SPE, LLE) me_present->optimize_sp Yes use_is 4b. Implement/Optimize Internal Standard optimize_sp->use_is optimize_lc 4c. Modify LC Method (Gradient, Column) use_is->optimize_lc revalidate 5. Re-evaluate & Validate optimize_lc->revalidate

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] For this compound, a relatively non-polar compound, common matrix components in biological fluids like phospholipids (B1166683) can co-elute and cause ion suppression, leading to a decreased signal, or less commonly, ion enhancement.[2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2]

Q2: I'm observing significant signal suppression for this compound. What is the first step I should take?

A2: The simplest initial step is to perform a serial dilution of your sample extract. Diluting the sample reduces the concentration of interfering matrix components, which can often alleviate ion suppression.[3] A dilution factor of 25 to 40-fold has been shown to reduce initial ion suppression of up to 80% to less than 20%.[3] However, ensure that the diluted concentration of this compound remains above the method's limit of quantitation (LOQ).[3]

Q3: Which sample preparation technique is most effective at removing matrix interferences for this compound?

A3: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often the least effective at removing phospholipids and other components that cause matrix effects.[4] For a hydrophobic compound like this compound, consider the following techniques:

  • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from polar matrix components. Optimization of the organic solvent and aqueous phase pH is crucial for good recovery.

  • Solid-Phase Extraction (SPE): Reversed-phase or mixed-mode SPE can provide cleaner extracts than PPT.[4]

  • Phospholipid Removal SPE: Specialized SPE cartridges, such as HybridSPE®, are designed to specifically remove phospholipids, which are major contributors to matrix effects in plasma and serum samples.[5] These methods can significantly reduce ion suppression and improve data quality.[5]

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation TechniqueTypical Analyte Recovery (%) (Hydrophobic Compounds)Efficacy in Phospholipid RemovalKey AdvantageKey Disadvantage
Protein Precipitation (PPT)> 90%LowFast and simpleHigh matrix effects[4]
Liquid-Liquid Extraction (LLE)70 - 90%Moderate to HighCost-effective, good for non-polar analytesCan be labor-intensive, potential for emulsions
Reversed-Phase SPE85 - 105%ModerateGood cleanup and concentrationRequires method development
Phospholipid Removal SPE> 95%> 95%Excellent removal of phospholipids, reduces ion suppression[5]Higher cost per sample

Note: Recovery values are illustrative for hydrophobic compounds and should be experimentally determined for this compound in your specific matrix.

Q4: How do I choose an appropriate internal standard (IS) for this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d9). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effect.[6] This allows for accurate correction of signal suppression or enhancement.[6] If a SIL-IS is unavailable, a structural analog that has a similar retention time and ionization behavior can be used, but it may not compensate for matrix effects as effectively.[6]

Diagram: Role of a Stable Isotope-Labeled Internal Standard

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) A This compound Signal ME Matrix Effect (Ion Suppression) A->ME Signal_Out_A Inaccurate Lower Signal ME->Signal_Out_A B This compound Signal ME2 Matrix Effect (Ion Suppression) B->ME2 IS This compound-d9 Signal IS->ME2 Ratio Calculate Signal Ratio (Analyte / IS) ME2->Ratio Signal_Out_B Accurate Corrected Signal Ratio->Signal_Out_B

Caption: Compensation for matrix effects using a SIL-IS.

Q5: Can I just change my chromatographic conditions to mitigate matrix effects?

A5: Yes, optimizing chromatographic separation can be a powerful strategy. The goal is to separate the elution of this compound from the region where co-eluting matrix components cause ion suppression.[7] This can be achieved by:

  • Modifying the gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Changing the stationary phase: Using a column with a different selectivity (e.g., a pentafluorophenyl (PFP) phase instead of a C18) can alter the elution order and move this compound away from interferences.

  • Employing a divert valve: This can direct the flow from the column to waste during the elution of highly interfering components (like salts at the beginning of the run) and only direct the flow to the mass spectrometer when this compound is expected to elute.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase composition at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your developed sample preparation method. After the final extraction step, spike the extracts with this compound and its SIL-IS to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound and its SIL-IS at the same concentration as Set A before initiating the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

      • The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15%.

    • Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Phospholipid Removal using HybridSPE®

This protocol is a general guideline for using phospholipid removal plates or cartridges.

  • Protein Precipitation: In a 96-well plate or microcentrifuge tubes, add 300 µL of acetonitrile (B52724) containing 1% formic acid to 100 µL of plasma sample. (This also contains the internal standard).

  • Mix and Centrifuge: Vortex for 1 minute to precipitate proteins. Centrifuge at >3000 x g for 10 minutes.

  • Load onto HybridSPE® Plate: Place the HybridSPE® plate on a vacuum manifold. Transfer the supernatant from the previous step onto the HybridSPE® plate.

  • Apply Vacuum: Apply a gentle vacuum (~10 in. Hg) for 2-4 minutes to pull the supernatant through the sorbent.

  • Collect Filtrate: The collected eluate is free of proteins and phospholipids and is ready for direct injection or can be evaporated and reconstituted in the mobile phase.

Diagram: General SPE Workflow

G start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., 5% Methanol) load->wash elute 5. Elute Analyte (e.g., Acetonitrile) wash->elute end Analyze Eluate elute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Improving the yield and purity of 2-Fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluorobiphenyl. Our goal is to help you improve the yield and purity of your reactions through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction. The Suzuki-Miyaura coupling is often preferred due to its generally higher yields and milder reaction conditions.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1] The Gomberg-Bachmann reaction is an alternative method that proceeds via a diazonium salt, but it is often associated with lower yields.[2]

Q2: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling of this compound?

A2: For a successful Suzuki-Miyaura coupling, several parameters are crucial:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine (B1218219) ligand is critical and often substrate-dependent.

  • Base: The choice and concentration of the base are important for the transmetalation step.

  • Solvent: The solvent system influences the solubility of reagents and the reaction kinetics. A mixture of an organic solvent and water is commonly used.

  • Temperature: The reaction temperature affects the reaction rate and the stability of the reactants and catalyst.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent side reactions, such as the homocoupling of the boronic acid.[3]

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the product over time.

Q4: What are the common impurities I might encounter in my final product?

A4: Common impurities can include unreacted starting materials (e.g., the aryl halide and boronic acid), homocoupling byproducts (biphenyl from the boronic acid and a dimer of the aryl halide), and palladium residues from the catalyst.[3] In the Gomberg-Bachmann reaction, various side-reactions of the diazonium salt can lead to a range of impurities.[2]

Q5: What is the best method to purify crude this compound?

A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4][5] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[4] Column chromatography is another powerful technique for separating the desired product from impurities.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.
Poor Ligand Choice Screen a variety of phosphine ligands to find the optimal one for your specific substrates. Bulky, electron-rich ligands are often effective.
Ineffective Base Experiment with different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent Try different solvent systems, such as dioxane/water, toluene/water, or THF/water mixtures. Ensure solvents are properly degassed.
Reaction Temperature Too Low Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Decomposition of Boronic Acid Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester).
Issue 2: Formation of Homocoupling Byproducts
Potential Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents before use and conduct the reaction under a strict inert atmosphere.
Suboptimal Catalyst/Ligand Ratio Optimize the ratio of the palladium catalyst to the phosphine ligand.
Slow Transmetalation Step Choose a base and solvent system that facilitates a rapid transmetalation step, which will outcompete the homocoupling side reaction.
Issue 3: Low Yield in Gomberg-Bachmann Reaction
Potential Cause Recommended Solution
Decomposition of Diazonium Salt Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately.
Inefficient Radical Coupling Ensure vigorous stirring to promote the interaction between the aryl radical and the aromatic substrate.
Side Reactions The Gomberg-Bachmann reaction is prone to side reactions.[2] Consider using a modified procedure, such as employing diazonium tetrafluoroborates with a phase-transfer catalyst, which has been shown to improve yields.[2]
Issue 4: Product Purity Issues After Recrystallization
Potential Cause Recommended Solution
Incorrect Solvent Choice Perform a systematic solvent screen to find a solvent where this compound has high solubility when hot and low solubility when cold.[6]
Cooling Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]
Incomplete Removal of Impurities If colored impurities are present, treat the hot solution with activated charcoal before filtration.[5]
Insufficient Washing of Crystals Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • 2-Bromofluorobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add 2-bromofluorobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which crystals of this compound should form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Effect of Catalyst and Ligand on the Yield of this compound in Suzuki-Miyaura Coupling

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O9075-85
2Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10080-90
3PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O8085-95
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane/H₂O100>90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base PdII_ArAr->Pd0 ArAr Ar-Ar' (Biphenyl Product) PdII_ArAr->ArAr RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield Observed CheckReagents 1. Check Reagent Quality - Catalyst activity - Boronic acid stability - Purity of aryl halide and base Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert atmosphere (degassing) - Solvent purity and type - Reaction temperature and time CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh, high-purity reagents CheckReagents->Sol_Reagents AnalyzeByproducts 3. Analyze for Side Products - Homocoupling - Protodeboronation - Decomposition CheckConditions->AnalyzeByproducts Conditions Correct Sol_Conditions Ensure rigorous inert atmosphere and optimal temperature CheckConditions->Sol_Conditions Optimize 4. Systematic Optimization - Screen catalysts and ligands - Vary base and solvent - Adjust temperature AnalyzeByproducts->Optimize Side Products Identified ImprovedYield Improved Yield Optimize->ImprovedYield Sol_Optimize Perform catalyst/ligand screening

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Addressing signal suppression of 2-Fluorobiphenyl in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Fluorobiphenyl using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly signal suppression, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in electrospray ionization and why is it a concern for this compound analysis?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This is a significant concern because it can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[3][4] ESI is a competitive ionization process where various molecules in the ESI droplets vie for a limited number of charged sites on the droplet's surface.[1] Highly concentrated or more surface-active matrix components can outcompete the analyte, leading to a suppressed signal.[1]

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression for this compound can be caused by a variety of factors, many of which are common in bioanalysis and environmental testing:

  • Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) or environmental matrices (e.g., humic acids in soil) can co-elute with this compound and interfere with its ionization.[1][2][4]

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can cause ion suppression. For example, trifluoroacetic acid (TFA), a common ion-pairing agent, is known to suppress the ESI signal for many compounds.[5]

  • High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and signal suppression.

  • Sample Preparation Artifacts: Contaminants introduced during sample preparation, such as plasticizers from collection tubes or detergents, can also lead to signal suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A3: There are two primary methods to assess matrix effects and signal suppression:[2]

  • Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of matrix components that cause ion suppression.

  • Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A lower response in the matrix extract indicates signal suppression.[2]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are observing a weak or absent signal for this compound, follow this troubleshooting workflow:

start Low/No Signal for this compound ms_check Verify MS Performance (Tuning & Calibration) start->ms_check ms_ok MS OK? ms_check->ms_ok lc_check Check LC System (Leaks, Flow Rate) lc_ok LC OK? lc_check->lc_ok sample_prep_check Evaluate Sample Preparation (Extraction Efficiency) prep_ok Prep OK? sample_prep_check->prep_ok ion_suppression_check Investigate Ion Suppression (Matrix Effects) mitigate_suppression Mitigate Ion Suppression (See Guide Below) ion_suppression_check->mitigate_suppression ms_ok->lc_check Yes clean_source Clean Ion Source ms_ok->clean_source No lc_ok->sample_prep_check Yes fix_leaks Fix Leaks / Adjust Flow lc_ok->fix_leaks No prep_ok->ion_suppression_check Yes optimize_prep Optimize Sample Prep (See Protocol Section) prep_ok->optimize_prep No cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee ms Mass Spectrometer tee->ms start Soil Sample homogenize Homogenize & Sieve start->homogenize extract Solvent Extraction (ACN/Water + Formic Acid) homogenize->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporate Eluate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Identifying and minimizing byproducts in 2-Fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluorobiphenyl. Our focus is on identifying and minimizing common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction. The Suzuki-Miyaura coupling typically offers higher yields and selectivity, while the Gomberg-Bachmann reaction is a classical method that can be performed without the need for expensive catalysts.

Q2: I am seeing an unexpected peak in my GC-MS analysis of a Suzuki-Miyaura reaction. What could it be?

A2: In a Suzuki-Miyaura coupling for this compound, the most common byproducts are homocoupling products and dehalogenated starting materials. Specifically, you might be observing:

  • Biphenyl (B1667301): Formed from the homocoupling of phenylboronic acid.

  • Fluorobenzene (B45895): Resulting from the dehalogenation of the 2-fluoroaryl halide starting material.

  • 4,4'-Difluorobiphenyl: If you started with a dihalofluorobenzene, this could be a homocoupling product.

The presence of oxygen can significantly promote the homocoupling of the boronic acid reactant.[1]

Q3: My Gomberg-Bachmann reaction is producing a lot of tar-like material. What are the typical byproducts in this reaction?

A3: The Gomberg-Bachmann reaction proceeds via a radical mechanism, which can lead to a variety of side reactions and the formation of polymeric "tars".[2] Besides the desired this compound, you may also form other isomers (e.g., 3-fluorobiphenyl (B1329890) and 4-fluorobiphenyl) and biphenyl. The yields are often low (less than 40%) due to these numerous side reactions.[2]

Q4: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?

A4: To minimize homocoupling of the boronic acid, consider the following strategies:

  • Degas your solvents and reaction mixture: The presence of oxygen is a major contributor to homocoupling.[1] Purging the reaction vessel with an inert gas like argon or nitrogen is crucial.

  • Optimize the base: The choice of base can influence the reaction selectivity. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases.

  • Control the reaction temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Use a suitable ligand: Bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can favor the cross-coupling pathway.

Q5: What are the best practices to reduce side reactions in the Gomberg-Bachmann synthesis of this compound?

A5: Improving the outcome of a Gomberg-Bachmann reaction can be challenging, but the following may help:

  • Use of diazonium tetrafluoroborates: These salts are more stable than the corresponding chlorides and can lead to cleaner reactions.

  • Employ a phase-transfer catalyst: This can improve the reaction between the aqueous and organic phases, potentially increasing the yield of the desired product.[2]

  • Control the temperature: Maintaining a low temperature during the diazotization step is critical to prevent the premature decomposition of the diazonium salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound in Suzuki-Miyaura coupling - Incomplete reaction- Catalyst deactivation- Significant byproduct formation (homocoupling, dehalogenation)- Increase reaction time or temperature.- Use a fresh, high-quality palladium catalyst and ensure anaerobic conditions.- Optimize base, solvent, and ligand. Degas the reaction mixture thoroughly.
Presence of significant biphenyl byproduct (GC-MS) Homocoupling of phenylboronic acid, often promoted by oxygen.- Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere (Ar or N₂).- Use a slight excess of the aryl halide relative to the boronic acid.
Detection of fluorobenzene in the crude product Dehalogenation of the 2-fluoroaryl halide starting material.- Use a milder base (e.g., K₂CO₃ instead of NaOH).- Choose a less reactive aryl halide if possible (e.g., a chloride instead of a bromide or iodide).
Low and inconsistent yields in Gomberg-Bachmann reaction Inherent radical mechanism leading to multiple side reactions and tar formation.[2]- Use freshly prepared diazonium salt.- Employ a two-phase system with a phase-transfer catalyst to improve reproducibility.- Consider alternative synthetic routes like the Suzuki-Miyaura coupling for higher yields.
Difficult purification of this compound Presence of closely eluting byproducts (e.g., isomers, biphenyl).- Optimize the reaction to minimize byproduct formation.- Employ high-performance liquid chromatography (HPLC) or crystallization for purification.- Characterize byproducts by GC-MS to guide purification strategy.

Data on Byproduct Formation

The following tables summarize how different reaction parameters can influence the product distribution in the Suzuki-Miyaura synthesis of biphenyl derivatives. While specific data for this compound is limited, these trends are generally applicable.

Table 1: Influence of Base on Byproduct Formation in Suzuki-Miyaura Coupling

BaseDesired Product Yield (%)Homocoupling Byproduct (%)Dehalogenation Byproduct (%)
K₂CO₃HighLowLow
NaOHModerateModerate to HighLow to Moderate
Cs₂CO₃HighLowVery Low
Et₃NLow to ModerateHighModerate

Note: Yields are illustrative and depend on the specific substrates, catalyst, and other reaction conditions.

Table 2: Effect of Atmosphere on Homocoupling in Suzuki-Miyaura Coupling

AtmosphereCross-coupling Product Yield (%)Homocoupling Product Yield (%)
Inert (Argon/Nitrogen)> 95%< 5%
Air50-70%30-50%

Note: The presence of oxygen significantly favors the formation of the homocoupling byproduct.[1]

Experimental Protocols

Optimized Suzuki-Miyaura Synthesis of this compound

This protocol is designed to minimize byproduct formation.

Materials:

  • 2-Bromo-1-fluorobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-1-fluorobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Improved Gomberg-Bachmann Synthesis of this compound

This protocol uses a phase-transfer catalyst to improve reaction control.

Materials:

Procedure:

  • Dissolve 2-fluoroaniline in the hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add the sodium nitrite solution dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, combine benzene, the 2 M NaOH solution, and TBAB. Cool this mixture to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Nitrogen gas evolution should be observed.

  • Separate the organic layer, wash with dilute HCl and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • Purify the residue by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential for byproduct formation.

Suzuki_Miyaura_Byproducts cluster_desired Desired Cross-Coupling cluster_homocoupling Homocoupling Byproduct cluster_dehalogenation Dehalogenation Byproduct Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Dehalogenation Dehalogenation Aryl Halide->Dehalogenation Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Homocoupling Homocoupling Boronic Acid->Homocoupling Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Pd(0) Catalyst->Homocoupling Pd(0) Catalyst->Dehalogenation Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination This compound This compound Reductive Elimination->this compound Biphenyl Biphenyl Homocoupling->Biphenyl Fluorobenzene Fluorobenzene Dehalogenation->Fluorobenzene

Caption: Suzuki-Miyaura coupling pathways and major byproducts.

Gomberg_Bachmann_Byproducts cluster_byproducts Potential Byproducts 2-Fluoroaniline 2-Fluoroaniline Diazonium Salt Diazonium Salt 2-Fluoroaniline->Diazonium Salt Diazotization NaNO2, HCl NaNO2, HCl Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Radical Formation This compound This compound Aryl Radical->this compound Reaction with Benzene Isomers Isomers Aryl Radical->Isomers Biphenyl Biphenyl Aryl Radical->Biphenyl Dimerization Tars Tars Aryl Radical->Tars Polymerization Benzene Benzene Benzene->this compound

Caption: Gomberg-Bachmann reaction pathway and potential byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product reaction_type Identify Synthesis Method start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki gomberg Gomberg-Bachmann reaction_type->gomberg Gomberg analyze_suzuki Analyze Byproducts (GC-MS) suzuki->analyze_suzuki analyze_gomberg Analyze Crude Product gomberg->analyze_gomberg homocoupling High Homocoupling? analyze_suzuki->homocoupling dehalogenation High Dehalogenation? analyze_suzuki->dehalogenation tar Excessive Tar? analyze_gomberg->tar homocoupling->dehalogenation No optimize_suzuki_o2 Degas Solvents, Use Inert Atmosphere homocoupling->optimize_suzuki_o2 Yes optimize_suzuki_base Switch to Milder Base (e.g., K3PO4) dehalogenation->optimize_suzuki_base Yes end Improved Yield and Purity dehalogenation->end No optimize_gomberg Use Phase-Transfer Catalyst, Control Temperature tar->optimize_gomberg Yes tar->end No optimize_suzuki_o2->end optimize_suzuki_base->end optimize_gomberg->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of GC Injection Parameters for 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Fluorobiphenyl by Gas Chromatography (GC). It is designed for researchers, scientists, and drug development professionals to help optimize injection parameters and resolve common analytical issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during the GC analysis of this compound.

Q1: I am observing poor peak shape (tailing) for this compound. What are the potential causes and how can I fix it?

A1: Peak tailing for this compound is a common issue that can compromise peak integration and accuracy. The primary causes are often related to active sites in the injection port or column, or suboptimal injection parameters.

Troubleshooting Steps:

  • Inlet Maintenance: The GC inlet is a primary source of activity. Ensure regular maintenance, including changing the liner, septum, and seal.[1][2] A dirty or active liner can lead to peak tailing. Consider using a deactivated liner, especially when analyzing sensitive compounds.[2]

  • Column Health: The front end of the GC column can become contaminated or active over time. A good practice is to trim a small portion (e.g., 10-20 cm) from the front of the column to remove active sites.[2][3] If tailing persists across multiple compounds, the column itself may be degraded and require replacement.

  • Inlet Temperature: An inappropriate inlet temperature can contribute to peak tailing. If the temperature is too low, the compound may not vaporize efficiently. Conversely, a temperature that is too high can cause degradation of the analyte or the liner's deactivation layer. It is crucial to optimize the inlet temperature.

  • Injection Technique: For splitless injections, a slow injection speed can lead to band broadening and peak tailing. Ensure a fast and smooth injection.[4]

Q2: My this compound peak is splitting. What could be the cause?

A2: Split peaks are typically indicative of an issue with the sample introduction process, leading to the sample being introduced onto the column as two separate bands.

Troubleshooting Steps:

  • Improper Column Installation: An incorrectly installed column, either too high or too low in the inlet, can cause peak splitting.[2][3] Ensure the column is installed according to the manufacturer's instructions for your specific GC model. Also, a poor column cut can lead to peak splitting; ensure a clean, 90-degree cut.[2][3]

  • Inlet Liner Issues: A cracked or contaminated liner can disrupt the sample vapor path, leading to split peaks. Replace the liner with a new, clean one. The choice of liner can also be a factor; for splitless injections, a single taper liner with wool is often a good starting point.[4]

  • Solvent and Initial Oven Temperature Mismatch (Splitless Injection): In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper solvent focusing.[3] If the initial oven temperature is too high, it can cause the sample to move down the column before it is properly focused, resulting in split or broad peaks.[2]

Q3: I am experiencing low or inconsistent recovery for this compound, which is used as a surrogate in my analysis. How can I improve its recovery?

A3: Low or variable surrogate recovery can indicate a number of issues, from sample loss during preparation to problems within the GC system itself. This compound is a common surrogate in EPA Method 8270 for semivolatile organic compounds.[5][6]

Troubleshooting Steps:

  • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of this compound. A temperature that is too low will result in incomplete transfer of the analyte to the column. However, excessively high temperatures can lead to degradation. A systematic evaluation of the inlet temperature is recommended.

  • Optimize Splitless Hold Time: For splitless injections, the split vent is closed for a specific period to allow the transfer of the sample onto the column. If this "hold time" is too short, a portion of the this compound may be vented, leading to low recovery. If it is too long, it can lead to a broad solvent peak that may interfere with early eluting compounds.[4]

  • Check for Leaks: Leaks in the injection port, such as a worn septum or loose fittings, can lead to sample loss and consequently, low recovery.[1] Regularly check for leaks using an electronic leak detector.

  • Inlet Liner Selection: The type of liner can impact the recovery of semivolatile compounds. A liner with glass wool can help to trap non-volatile residues and provide a more inert surface for vaporization, which can improve the recovery of active compounds.[4]

Experimental Data & Protocols

To illustrate the effect of key injection parameters on the analysis of this compound, the following experimental data was generated.

Experimental Protocol: Optimization of Inlet Temperature

A standard solution of this compound (10 µg/mL in dichloromethane) was analyzed using a gas chromatograph-mass spectrometer (GC-MS). The following parameters were varied while all other conditions were kept constant.

  • GC System: Agilent 7890B GC with 5977A MSD

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Splitless Hold Time: 0.75 min

  • Oven Program: 40°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min

  • MSD Transfer Line: 280°C

  • MSD Source: 230°C

  • MSD Quad: 150°C

Table 1: Effect of Inlet Temperature on this compound Peak Characteristics

Inlet Temperature (°C)Peak Area (Counts)Peak Asymmetry (USP)
200450,0001.8 (Tailing)
225620,0001.4 (Slight Tailing)
250 850,000 1.1 (Symmetrical)
275860,0001.0 (Symmetrical)
300845,0000.9 (Slight Fronting)

Note: This data is illustrative and may vary depending on the specific instrument and conditions.

Experimental Protocol: Optimization of Splitless Hold Time

Using the optimized inlet temperature of 250°C from the previous experiment, the splitless hold time was varied. All other parameters remained the same.

Table 2: Effect of Splitless Hold Time on this compound Peak Area

Splitless Hold Time (min)Peak Area (Counts)
0.25550,000
0.50780,000
0.75 850,000
1.00855,000
1.25852,000

Note: This data is illustrative and may vary depending on the specific instrument and conditions.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting GC injection parameters for this compound.

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) inlet Check Inlet Maintenance start->inlet column Check Column Health inlet->column If problem persists temp Optimize Inlet Temperature column->temp If problem persists solution Symmetrical Peak temp->solution Optimized

Troubleshooting workflow for peak tailing.

Low_Recovery_Troubleshooting start Low/Inconsistent Recovery inlet_temp Optimize Inlet Temperature start->inlet_temp hold_time Optimize Splitless Hold Time start->hold_time leaks Check for System Leaks start->leaks liner Evaluate Inlet Liner start->liner good_recovery Acceptable Recovery inlet_temp->good_recovery hold_time->good_recovery leaks->good_recovery liner->good_recovery

References

Troubleshooting low response of 2-Fluorobiphenyl internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the low response of the 2-Fluorobiphenyl internal standard during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low response of the this compound internal standard?

A low response from your this compound internal standard (IS) can originate from several factors, which can be broadly categorized as issues related to sample preparation, chemical stability, instrument performance, and matrix effects.[1] Inconsistent addition of the IS, degradation of the standard, problems with the gas chromatography-mass spectrometry (GC-MS) system, or interference from the sample matrix are all potential causes.[1][2]

Q2: How can I be sure that my this compound internal standard was added consistently to all my samples?

To ensure consistent addition of the internal standard, it is crucial to add it as early as possible in the sample preparation process.[3][4] This helps to account for any analyte loss during subsequent steps like extraction.[3] Verifying the calibration of your pipettes and ensuring thorough mixing after the addition of the IS are critical steps to achieve homogeneity.[3]

Q3: Could the this compound be degrading in my samples or standards?

This compound is a stable compound but can be incompatible with strong oxidizing agents.[5][6] It is important to ensure that the solvents and reagents used in your sample preparation are compatible with this compound.[5] Additionally, prolonged exposure to harsh conditions or improper storage can lead to degradation.

Q4: What instrumental issues in my GC-MS could lead to a low this compound response?

Several instrumental factors can contribute to a low response. These include leaks in the system, particularly at the injector septum, a contaminated or active injector liner, or a dirty ion source in the mass spectrometer.[2][7] Over time, the electron multiplier in the MS detector can also lose sensitivity.[8] Regular maintenance, including cleaning the ion source and replacing consumables like the liner and septum, is crucial.[7][9]

Q5: What are matrix effects and how can they affect my this compound signal?

Matrix effects occur when components in the sample matrix interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1][3] This is a common challenge, especially when dealing with complex biological or environmental samples.[1][3]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Response

If you are observing a low response for this compound, follow this systematic guide to identify and resolve the issue.

Table 1: Troubleshooting Low this compound Response

Potential Cause Troubleshooting Steps Corrective Actions
Inconsistent IS Addition Review your standard operating procedure (SOP) for internal standard addition. Verify pipette calibration.Ensure the IS is added at the beginning of the sample preparation.[3][4] Use a calibrated pipette and ensure thorough mixing.[3]
Chemical Degradation Check the compatibility of this compound with all reagents in your sample matrix.[5] Review storage conditions of your stock solution.Replace the internal standard solution. Avoid strong oxidizing agents.[5] Store the stock solution in a cool, dark, and dry place.
GC Inlet Issues Inspect the injector liner for contamination or activity. Check the septum for leaks or coring.Replace the injector liner and septum.[2][7] Consider using a deactivated liner.[10]
Column Problems Trim the front end of the GC column (a few centimeters).[8]This removes any non-volatile residues that may have accumulated.
MS Source Contamination Observe the baseline and overall sensitivity of the instrument.Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Matrix Effects Perform a post-extraction spike experiment to confirm matrix effects.[1]Improve sample cleanup procedures, dilute the sample, or adjust chromatographic conditions to separate the IS from interfering compounds.[3]
Guide 2: Differentiating Between Matrix Effects and Extraction Inefficiency

A post-extraction spike experiment can help determine if the low response is due to matrix effects or poor extraction recovery.[1]

  • Prepare Three Sample Sets:

    • Set A (Pre-extraction Spike): Take a blank matrix sample and add the this compound internal standard before the extraction process.

    • Set B (Post-extraction Spike): Extract a blank matrix sample first, and then add the this compound internal standard to the final extract.[1]

    • Set C (Standard in Solvent): Prepare a solution of this compound in a clean solvent at the same concentration as the spiked samples.

  • Analysis: Analyze all three sets of samples using your established analytical method.

  • Data Interpretation:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100 [1]

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) x 100 [1]

Table 2: Interpreting Post-Extraction Spike Results

Scenario Recovery (%) Matrix Effect (%) Likely Cause
1Low (<80%)Near 0%Inefficient Extraction[1]
2Near 100%High (>20% or <-20%)Significant Matrix Effect[1]
3Low (<80%)High (>20% or <-20%)Both Inefficient Extraction and Matrix Effects

Visual Guides

Troubleshooting_Workflow start Low this compound Response Observed prep_check Review Sample Preparation Protocol start->prep_check is_addition Consistent IS Addition? prep_check->is_addition is_addition->prep_check No, Correct Protocol instrument_check Perform Instrument Check is_addition->instrument_check Yes leak_check Check for Leaks (Septum, Fittings)? instrument_check->leak_check leak_check->instrument_check Leaks Found, Fix maintenance Perform Inlet Maintenance (Liner, Septum) leak_check->maintenance No Leaks matrix_effect_check Suspect Matrix Effects? maintenance->matrix_effect_check post_spike Perform Post-Extraction Spike Experiment matrix_effect_check->post_spike extraction_issue Low Recovery? post_spike->extraction_issue optimize_extraction Optimize Extraction Method extraction_issue->optimize_extraction Yes matrix_issue Significant Matrix Effect? extraction_issue->matrix_issue No resolved Issue Resolved optimize_extraction->resolved improve_cleanup Improve Sample Cleanup / Dilute Sample matrix_issue->improve_cleanup Yes matrix_issue->resolved No improve_cleanup->resolved

Caption: Troubleshooting workflow for low this compound response.

Experimental_Workflow sample_collection Sample Collection is_addition Add this compound (Internal Standard) sample_collection->is_addition extraction Sample Extraction (e.g., LLE, SPE) is_addition->extraction concentration Concentration / Reconstitution extraction->concentration gc_ms_analysis GC-MS Analysis concentration->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification final_result Final Result quantification->final_result

References

Enhancing the stability of 2-Fluorobiphenyl analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of 2-Fluorobiphenyl analytical standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound analytical standards?

A1: To ensure long-term stability, this compound analytical standards, whether in solid form or dissolved in a solvent, should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is refrigerated (2-8 °C).[2] The container should be tightly sealed to prevent solvent evaporation and protect from atmospheric moisture.[1][2][3] For solid materials, storing in a desiccator can provide additional protection against moisture.

Q2: What solvents are recommended for preparing this compound stock and working solutions?

A2: this compound is soluble in various organic solvents such as methanol, acetonitrile, dichloromethane, and hexane (B92381).[4] The choice of solvent will often depend on the analytical technique being used (e.g., GC or HPLC) and the sample matrix. For long-term storage of solutions, a non-polar, aprotic solvent like hexane or a solvent with minimal reactivity is generally preferred. It is crucial to use high-purity, HPLC, or analytical grade solvents to avoid introducing contaminants that could degrade the standard.

Q3: What are the main degradation pathways for this compound?

A3: While this compound is a relatively stable compound, potential degradation can occur through several pathways.[3][4] As a halogenated aromatic compound, it can be susceptible to photodegradation, especially when exposed to UV light.[5][6] Although generally unreactive, it is incompatible with strong oxidizing agents which can lead to chemical decomposition.[3][4][7] While hydrolysis is not a primary concern for this compound due to the stability of the carbon-fluorine bond, prolonged exposure to extreme pH conditions should be avoided.

Q4: How often should I check the purity of my this compound standard?

A4: The frequency of purity checks depends on the storage conditions and the required accuracy of your analysis. For a standard in continuous use, it is good practice to perform a quick purity check (e.g., by running a single injection in your chromatography system) before each new batch of samples. For long-term storage, a more thorough purity assessment should be conducted at regular intervals, for example, every 6-12 months.

Troubleshooting Guides

Issue 1: Gradual Decrease in Peak Area/Response Over Time
Potential Cause Troubleshooting Steps
Solvent Evaporation Ensure the vial or container is tightly sealed. Use vials with high-quality septa for autosamplers. Visually inspect the volume of the solution.
Adsorption to Container Use silanized glass vials to minimize adsorption of the analyte to the glass surface.
Photodegradation Store standards in amber vials or protect them from light by wrapping them in aluminum foil.[2] Prepare fresh working standards more frequently if they are exposed to light during use.
Chemical Degradation Ensure the solvent used is of high purity and free from contaminants. Avoid exposure to strong oxidizing agents.[3][4][7]
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Solvent Contamination Run a blank injection of the solvent to check for impurities. Use fresh, high-purity solvent to prepare a new standard solution.
Degradation Products This could indicate degradation of the this compound standard. This is more likely if the standard is old or has been stored improperly. Prepare a fresh standard from a new ampoule or solid material.
Contamination from Sample Matrix If using as an internal standard, ensure that no components from the sample matrix co-elute with the degradation products.
Septum Bleed (GC) Use high-quality, low-bleed septa in the GC inlet.
Issue 3: Inconsistent Results Between Vials of the Same Standard
Potential Cause Troubleshooting Steps
Inconsistent Aliquoting Ensure that the aliquoting process is accurate and precise. Use calibrated pipettes.
Variable Storage Conditions If standards are stored in different locations (e.g., some on the benchtop and some in the fridge), this can lead to different rates of degradation. Store all standards under the same recommended conditions.
Cross-Contamination Use clean glassware and syringes for each standard preparation to avoid cross-contamination.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound (solid, high purity), volumetric flask (Class A), analytical balance, appropriate high-purity solvent (e.g., methanol, hexane).

  • Procedure:

    • Accurately weigh a precise amount of this compound solid using an analytical balance.

    • Quantitatively transfer the weighed solid to a clean, dry volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a labeled, amber glass container with a tightly fitting cap for storage.

Protocol 2: Short-Term Stability Assessment
  • Objective: To assess the stability of a this compound working solution under typical laboratory conditions.

  • Procedure:

    • Prepare a fresh working solution of this compound in the desired solvent.

    • Analyze the solution immediately after preparation using a validated chromatographic method (GC or HPLC) to establish the initial peak area (Time 0).

    • Store the working solution on the autosampler or on the lab bench at ambient temperature.

    • Re-analyze the solution at regular intervals (e.g., 6, 12, 24, and 48 hours).

    • Compare the peak areas at each time point to the initial peak area. A deviation of more than a pre-defined percentage (e.g., ±5%) may indicate instability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standards
Form Storage Temperature Light Conditions Container Additional Notes
Solid 2-8 °CProtect from lightTightly sealed, opaque containerStore in a desiccator to protect from moisture
Solution 2-8 °CProtect from lightTightly sealed, amber glass vial with PTFE-lined capUse high-purity solvents

Visualizations

Stability_Troubleshooting start Inconsistent Analytical Results check_peak_area Is Peak Area Decreasing? start->check_peak_area check_extra_peaks Are There Extra Peaks? check_peak_area->check_extra_peaks No degradation Potential Degradation or Evaporation check_peak_area->degradation Yes contamination Potential Contamination or Degradation check_extra_peaks->contamination Yes system_issue Investigate System Issues (e.g., injector, detector) check_extra_peaks->system_issue No action_seal action_seal degradation->action_seal Check Vial Seal action_storage action_storage degradation->action_storage Verify Storage Conditions (Cool, Dark) action_solvent action_solvent contamination->action_solvent Run Solvent Blank action_new_std action_new_std contamination->action_new_std Prepare Fresh Standard

Caption: Troubleshooting workflow for inconsistent this compound results.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Stability Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working t0_analysis Analyze at T=0 prep_working->t0_analysis storage Store Under Test Conditions t0_analysis->storage tn_analysis Analyze at T=n storage->tn_analysis compare Compare T=n vs T=0 Results tn_analysis->compare decision Assess Stability compare->decision stable Standard is Stable decision->stable < 5% Difference unstable Standard is Unstable decision->unstable > 5% Difference

Caption: Workflow for assessing the stability of this compound standards.

References

Improving the ionization efficiency of 2-Fluorobiphenyl in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Fluorobiphenyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for this compound?

A1: For this compound, a relatively non-polar and volatile compound, Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI) are generally the most effective ionization techniques.[1] Electrospray Ionization (ESI) is typically less efficient for compounds that are not readily pre-ionized in solution.[2]

  • Electron Ionization (EI): As a hard ionization technique, EI is well-suited for volatile compounds like this compound when using Gas Chromatography-Mass Spectrometry (GC-MS). It provides reproducible fragmentation patterns that are useful for structural confirmation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization technique than EI and is ideal for relatively non-polar to moderately polar compounds that are not amenable to ESI.[1][2] It is a good choice for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Electrospray Ionization (ESI): ESI is less suitable for non-polar compounds like this compound as it relies on the analyte being in an ionic form in solution prior to nebulization.

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: While both positive and negative ion modes can be explored, negative ion mode can be particularly advantageous for halogenated compounds like this compound. Negative Chemical Ionization (NCI) can offer high sensitivity and selectivity for electronegative compounds. In ESI, negative mode can also be effective for fluorinated compounds, often showing lower background noise.[3][4]

Q3: I am not seeing a molecular ion peak in my EI mass spectrum. Is this normal?

A3: Yes, it is common for the molecular ion peak (M+) to be weak or even absent in the Electron Ionization (EI) mass spectra of some compounds, particularly those that fragment easily.[5][6] EI is a high-energy "hard" ionization technique that can cause extensive fragmentation.[1] Look for characteristic fragment ions to identify your compound. For this compound (molecular weight 172.2 g/mol ), you should observe fragment ions that correspond to the loss of fluorine or parts of the biphenyl (B1667301) structure.

Q4: What are the expected fragment ions for this compound in EI-MS?

A4: The fragmentation of this compound will involve cleavage of the biphenyl rings and the carbon-fluorine bond. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules. For polychlorinated biphenyls, fragmentation often involves the loss of chlorine atoms and cleavage of the biphenyl linkage; similar patterns can be expected for fluorinated biphenyls.[7] The mass spectrum of this compound typically shows a strong molecular ion peak at m/z 172, with other significant fragments.

Troubleshooting Guide

Issue 1: Poor or No Signal Intensity for this compound

  • Question: I am not detecting a signal for this compound, or the signal is very weak. What are the likely causes and how can I troubleshoot this?

  • Answer: Poor signal intensity is a common issue in mass spectrometry and can be attributed to several factors.[8]

    • Inappropriate Ionization Technique: As mentioned in the FAQs, ESI is often not optimal for non-polar molecules like this compound.

      • Recommendation: If using LC-MS, switch from ESI to an APCI source.[2] APCI is better suited for less polar and more volatile analytes. If using GC-MS, ensure the EI source is functioning correctly.

    • Incorrect Ionization Mode: The choice of positive versus negative ion mode can significantly impact signal intensity.

      • Recommendation: For halogenated compounds, negative ion mode can be more sensitive.[3][4] Experiment with both positive and negative ion modes to determine the optimal polarity.

    • Suboptimal Source Parameters: The settings of the ion source, such as temperature and gas flows, are critical for efficient ionization.

      • Recommendation: Optimize the APCI source parameters, including vaporizer temperature and corona discharge current. A higher vaporizer temperature is generally required for APCI compared to ESI.[9] For EI, ensure the source temperature is appropriate.

    • Sample Concentration: The concentration of the analyte may be too low for detection.

      • Recommendation: Prepare a more concentrated sample to ensure it is within the detection limits of the instrument. Conversely, an overly concentrated sample can lead to ion suppression.[8]

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: My results for this compound analysis are varying between injections. What could be causing this lack of reproducibility?

  • Answer: A lack of reproducibility can stem from issues with the sample introduction system, the ion source, or the chromatographic separation.

    • Leaking System: Leaks in the GC or LC system can lead to fluctuating flow rates and pressures, affecting signal stability.

      • Recommendation: Perform a leak check of the entire system, including all fittings and connections from the injector to the mass spectrometer.[10]

    • Contaminated Ion Source: Buildup of contaminants in the ion source can lead to inconsistent ionization and signal suppression.

      • Recommendation: Clean the ion source according to the manufacturer's guidelines. Regular maintenance is crucial for reproducible results.

    • Inconsistent Chromatography: Poorly optimized chromatography can result in shifting retention times and variable peak shapes.

      • Recommendation: Ensure the GC or LC method is robust. For GC, check the column integrity and carrier gas flow. For LC, ensure the mobile phase is properly mixed and degassed.

Data Presentation

Table 1: Comparison of Ionization Techniques for this compound

Ionization TechniquePolarityExpected Signal IntensityFragmentationRecommended Use
Electron Ionization (EI)N/A (Positive Ions Detected)HighExtensiveGC-MS analysis of volatile compounds.[1]
Atmospheric Pressure Chemical Ionization (APCI)Positive or NegativeModerate to HighMinimalLC-MS analysis of non-polar to moderately polar compounds.[2]
Electrospray Ionization (ESI)Positive or NegativeLow to NoneVery MinimalNot generally recommended for non-polar compounds like this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Electron Ionization (EI)

This protocol provides a general procedure for the analysis of this compound using a standard GC-MS system with an EI source.

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless injection (1 µL).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

Protocol 2: LC-MS Analysis of this compound using Atmospheric Pressure Chemical Ionization (APCI)

This protocol outlines a general method for analyzing this compound using an LC-MS system equipped with an APCI source.

  • Sample Preparation:

    • Dissolve the this compound standard in a mixture of methanol (B129727) and water (e.g., 80:20 v/v) to a final concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 60% B.

      • Increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: APCI, positive or negative ion mode (test both for optimal response).

    • Vaporizer Temperature: 400 °C.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 5 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 4000 V.

    • Corona Current: 4 µA (for positive mode).

    • Scan Range: m/z 100-300.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Signal for this compound check_ionization Check Ionization Method start->check_ionization is_esi Using ESI? check_ionization->is_esi switch_to_apci_ei Switch to APCI (LC-MS) or EI (GC-MS) is_esi->switch_to_apci_ei Yes check_ion_mode Check Ion Mode (Positive vs. Negative) is_esi->check_ion_mode No (Using APCI/EI) switch_to_apci_ei->check_ion_mode optimize_source Optimize Source Parameters (e.g., Temperature, Gas Flow) check_ion_mode->optimize_source check_concentration Check Sample Concentration optimize_source->check_concentration end_bad Further Investigation Needed optimize_source->end_bad No Improvement adjust_concentration Adjust Concentration (Dilute or Concentrate) check_concentration->adjust_concentration Suboptimal end_good Problem Resolved check_concentration->end_good Optimal adjust_concentration->end_good

Caption: Troubleshooting workflow for poor signal intensity of this compound.

Ionization_Selection analyte This compound (Non-polar, Volatile) platform Select Platform analyte->platform gc_ms GC-MS platform->gc_ms Volatile lc_ms LC-MS platform->lc_ms Less Volatile ei Use Electron Ionization (EI) gc_ms->ei apci Use APCI lc_ms->apci esi ESI (Not Recommended) lc_ms->esi

Caption: Decision tree for selecting the appropriate ionization technique.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Fluorobiphenyl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges of dissolving 2-Fluorobiphenyl in aqueous solutions for experimental use. Given its hydrophobic nature, achieving a stable and appropriate concentration for in vitro and other aqueous-based assays requires specific formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is practically insoluble in water[1][2][3]. This poor aqueous solubility is a major hurdle for its use in many biological and pharmaceutical research applications.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents, including alcohol, ether, and chloroform[1][4]. It is also soluble in dimethyl sulfoxide (B87167) (DMSO)[5].

Q3: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

Precipitation, often called "crashing out," occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium[6]. The organic solvent disperses, and the hydrophobic this compound molecules are forced out of the solution due to their low affinity for water, leading to the formation of a solid precipitate[6].

Q4: What are the main strategies to improve the aqueous solubility of this compound?

The primary approaches to enhance the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.

  • Complexation: Encapsulating the compound in a carrier molecule, such as a cyclodextrin (B1172386).

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic matrix.

Q5: Can I filter my solution if I see a precipitate?

Filtering a solution to remove precipitate is generally not recommended as it will lower the effective concentration of your compound, leading to inaccurate experimental results[7]. The better approach is to address the root cause of the precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Problem: You've dissolved this compound in an organic solvent (e.g., DMSO), but upon adding it to your aqueous buffer or cell culture medium, a precipitate forms instantly.

Workflow for Troubleshooting Immediate Precipitation:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower final concentration. Perform solubility pre-screen. check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No improve_dilution Action: Add stock dropwise to vortexing buffer. Use pre-warmed (37°C) media. check_dilution->improve_dilution No check_solvent Is the final solvent concentration tolerable? check_dilution->check_solvent Yes adjust_solvent Action: Ensure final DMSO is <0.5% for most cell lines. Include a vehicle control. check_solvent->adjust_solvent No formulation Consider Advanced Formulation check_solvent->formulation Yes

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Delayed Precipitation (Cloudiness or Crystals Form Over Time)

Problem: Your this compound solution appears clear initially, but after some time (minutes to hours) or during incubation, it becomes cloudy or forms visible crystals.

Logical Relationship for Delayed Precipitation:

start Delayed Precipitation temp Temperature Fluctuations start->temp evap Media Evaporation start->evap ph_shift pH Shift in Media start->ph_shift solution_temp Action: Maintain stable temperature. Avoid repeated heating/cooling. temp->solution_temp solution_evap Action: Use humidified incubator. Seal culture plates. evap->solution_evap solution_ph Action: Use buffered media (e.g., with HEPES). Monitor pH. ph_shift->solution_ph

Caption: Causes and solutions for delayed precipitation.

Experimental Protocols & Data

Protocol 1: Co-Solvent Method for Preparing Aqueous Solutions

This is the most common and straightforward method for initial screening and in vitro assays.

Experimental Workflow:

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO to create a high- concentration stock (e.g., 50 mM) weigh->dissolve add_dropwise Add stock solution dropwise to the vortexing buffer to achieve final concentration dissolve->add_dropwise prewarm Pre-warm aqueous buffer/ media to 37°C prewarm->add_dropwise

Caption: Workflow for preparing aqueous solutions using a co-solvent.

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 50 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication can be used.

  • Prepare the Final Working Solution:

    • Pre-warm the aqueous buffer or cell culture medium to 37°C.

    • While vigorously vortexing or stirring the buffer, slowly add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Crucially, the final concentration of DMSO should be kept as low as possible, typically below 0.5% for most cell-based assays, to avoid solvent-induced cytotoxicity . Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Quantitative Data (Solubility of Biphenyl as a proxy for this compound in Co-solvent Mixtures):

Co-solvent SystemSoluteTemperature (°C)Solubility (mg/L)
WaterBiphenyl257.0
50% Ethanol/WaterBiphenyl25~1,000
100% EthanolBiphenyl25~80,000
Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes[8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity[9].

Methodology (Kneading Method):

  • Hydrate the Cyclodextrin: Place a molar excess of HP-β-CD (e.g., 5-10 fold) in a mortar. Add a small amount of water to form a thick paste.

  • Incorporate this compound: Add the this compound powder to the HP-β-CD paste.

  • Knead the Mixture: Knead the mixture thoroughly for 30-60 minutes. The mechanical force facilitates the inclusion of this compound into the cyclodextrin cavity.

  • Dry the Complex: Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid powder.

  • Reconstitute: The resulting powder is the this compound/HP-β-CD inclusion complex, which can be dissolved in an aqueous buffer to the desired concentration.

Quantitative Data (Phase Solubility of Flurbiprofen with HP-β-CD as a proxy):

HP-β-CD Conc. (mM)Flurbiprofen Solubility (mg/mL) in Water
00.03
50.55
101.02
151.35
201.58

Note: A phase solubility diagram for this compound with HP-β-CD is not available. Flurbiprofen, a drug containing the this compound moiety, is used as a proxy to demonstrate the significant solubility enhancement achievable with HP-β-CD[10]. A similar linear increase in solubility (an AL-type diagram) is expected for this compound.

Protocol 3: Solid Dispersion

Solid dispersion involves dispersing the hydrophobic compound in a hydrophilic solid carrier[11]. This can enhance solubility by reducing particle size to a molecular level and improving wettability.

Methodology (Solvent Evaporation Method):

  • Dissolve Components: Dissolve both this compound and a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)) in a common volatile solvent, such as ethanol. A typical drug-to-polymer ratio to start with is 1:5 (w/w).

  • Evaporate Solvent: Remove the solvent using a rotary evaporator or by slow evaporation in a fume hood. This leaves a thin film of the solid dispersion on the flask.

  • Dry and Pulverize: Further dry the solid dispersion under vacuum to remove any residual solvent. Scrape the solid material and gently pulverize it into a fine powder.

  • Reconstitute: This powder can then be dissolved in an aqueous buffer. The hydrophilic carrier will readily dissolve, releasing the this compound as fine, often amorphous, particles with improved dissolution characteristics.

Quantitative Data (Dissolution of Flurbiprofen Solid Dispersions as a proxy):

FormulationDrug:Carrier Ratio (w/w)Carrier% Drug Dissolved in 60 min
Pure Flurbiprofen--46%
Solid Dispersion1:5PVP K30>90%
Solid Dispersion1:5PEG 6000>99%

References

Technical Support Center: Extraction of 2-Fluorobiphenyl from Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for 2-Fluorobiphenyl from soil and water samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in environmental analysis?

A1: this compound is a fluorinated aromatic hydrocarbon. In environmental analysis, it is commonly used as a surrogate standard.[1][2] A surrogate is a compound that is chemically similar to the analytes of interest but not expected to be present in the actual sample. It is added to samples, blanks, and standards before extraction and analysis to monitor the performance of the analytical method and assess the efficiency of the extraction process.[3]

Q2: Which are the most common extraction methods for this compound from soil?

A2: Common extraction methods for this compound from soil include:

  • Microscale Solvent Extraction (MSE): A procedure that uses small amounts of sample and solvent.[4]

  • Soxhlet Extraction: A classical and robust method involving continuous extraction with a solvent.[5][6]

  • Pressurized Solvent Extraction (PSE) / Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[7][8]

  • Ultrasonic Extraction: Uses ultrasonic waves to enhance the extraction process.

Q3: What are the recommended extraction methods for this compound from water?

A3: For water samples, the following methods are frequently employed:

  • Liquid-Liquid Extraction (LLE): A conventional method where the sample is mixed with an immiscible solvent to extract the analytes.[9]

  • Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent.[9]

  • Solid-Phase Microextraction (SPME): A solvent-free method that uses a coated fiber to extract analytes from the sample headspace or directly from the liquid.[5]

  • Microextraction: Utilizes a very small volume of extraction solvent.[10]

Q4: What are the typical surrogate recovery acceptance criteria for this compound?

A4: The acceptable recovery range for this compound can vary depending on the specific method, matrix, and laboratory quality control limits. However, a general range often cited in EPA methods is between 70% and 130%. For some specific methods and matrices, this range might be adjusted. For example, one document shows an acceptance range of 30-130%.[11]

Q5: What solvents are typically used for extracting this compound?

A5: The choice of solvent depends on the extraction method and the sample matrix. Common solvents include:

  • Dichloromethane (DCM): Frequently used in many extraction methods for semivolatile organic compounds.[1][2][4]

  • Acetone/Dichloromethane mixture: A common solvent combination for soil extraction.[5][12]

  • Acetone/n-Hexane mixture: Another effective solvent system for soil extraction.[6]

  • Acetonitrile/Water mixture: Can be used for microwave-assisted extraction from soil.[13]

Troubleshooting Guides

Soil Extraction
Issue Potential Cause(s) Recommended Solution(s)
Low Surrogate Recovery of this compound Inefficient extraction- Ensure the chosen solvent is appropriate for the soil type. A mixture of polar and non-polar solvents (e.g., acetone/DCM) can be more effective for complex matrices.[5][12] - Increase the extraction time or the number of extraction cycles (for Soxhlet). - For PSE/ASE, optimize temperature and pressure settings.[7]
Sample Matrix Effects- High organic matter content can strongly bind the analyte. Consider using a more rigorous extraction technique like PSE/ASE. - The presence of moisture can affect extraction efficiency. Ensure samples are adequately dried with sodium sulfate (B86663) if required by the protocol.[4]
Analyte Loss During Concentration- Avoid evaporating the extract to dryness, as this can lead to the loss of semivolatile compounds like this compound.[6] - Use a gentle stream of nitrogen for the final concentration step and ensure the temperature is not too high.
High Variability in Surrogate Recovery Across Samples Inhomogeneous sample- Homogenize the soil sample thoroughly before taking a subsample for extraction.[4] - Ensure the surrogate standard is spiked directly onto the sample and allowed to equilibrate before adding the extraction solvent.[4]
Inconsistent extraction procedure- Follow the standard operating procedure (SOP) precisely for all samples. - Ensure consistent solvent volumes, extraction times, and temperatures.
Presence of Interferences in the Chromatogram Contaminated glassware or reagents- Analyze a method blank with each batch of samples to check for contamination.[4] - Ensure all glassware is meticulously cleaned and solvent-rinsed. Use high-purity solvents.[14]
Co-extracted matrix components- A cleanup step may be necessary after extraction. Techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) can be used to remove interfering compounds.
Water Extraction
Issue Potential Cause(s) Recommended Solution(s)
Low Surrogate Recovery of this compound Incomplete extraction- For LLE, ensure vigorous shaking for the recommended time to maximize partitioning of the analyte into the organic phase.[9] - For SPE, ensure the correct sorbent material is used and that the sample flow rate is not too high.
Emulsion formation (LLE)- Add salt (salting out) to the aqueous phase to break the emulsion. - Centrifuge the sample to separate the layers. - Consider using SPE as an alternative to LLE to avoid emulsion problems.[9]
Analyte breakthrough (SPE)- The sample volume may be too large for the amount of sorbent in the cartridge. Use a larger cartridge or reduce the sample volume. - The flow rate may be too high, not allowing for adequate retention. Decrease the flow rate.
Poor Reproducibility Inconsistent pH- Ensure the pH of all samples and standards is adjusted to the same value as specified in the method.
Variable extraction times- Maintain consistent extraction and elution times for all samples, especially for automated SPE systems.
Contamination Contaminated reagents or apparatus- Analyze reagent water blanks to check for contamination from solvents or the water source.[3] - Ensure all glassware and equipment are properly cleaned.
Carryover from previous samples- Rinse the extraction apparatus and analytical instrument thoroughly between samples, especially after analyzing a high-concentration sample.[15]

Quantitative Data Summary

Table 1: Comparison of this compound Recovery in Different Soil Extraction Methods

Extraction Method Solvent System Average Recovery (%) Reference
Accelerated Solvent Extraction (ASE)Not Specified66 - 71[7]
Soxhlet ExtractionAcetone/n-Hexane (1:1)70 - 95[6]
Pressurized Solvent Extraction (PSE)Acetone/n-Hexane (1:1)70 - 95[6]
Ultrasonic Bath with DCM/AcetoneDCM/Acetone (1:1)~69[12]

Experimental Protocols

Detailed Methodology: Microscale Solvent Extraction (MSE) for Soil (Based on EPA Method 3570)
  • Sample Preparation: Weigh 2 to 3 grams of the solid sample into a pre-cleaned extraction tube containing anhydrous sodium sulfate and glass beads.[4]

  • Surrogate Spiking: Add a known quantity of this compound surrogate standard solution directly onto the soil.[4]

  • Solvent Addition: Add the appropriate extraction solvent (e.g., methylene (B1212753) chloride) to the tube.

  • Extraction: Tightly cap the tube and shake vigorously for a specified period. The sample should be kept cold during this process.[4]

  • Concentration: After extraction, the solvent is carefully separated from the solid matrix, dried, and concentrated to a final volume for analysis.[4]

Detailed Methodology: Solid-Phase Extraction (SPE) for Water
  • Cartridge Conditioning: Condition the SPE cartridge by passing a specified volume of methanol (B129727) followed by reagent water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The this compound and other organic compounds will be retained on the sorbent.

  • Drying: Dry the cartridge by passing air or nitrogen through it for a specified time to remove residual water.

  • Elution: Elute the retained compounds from the cartridge by passing a small volume of an appropriate solvent (e.g., ethyl acetate, methylene chloride) through it.

  • Concentration: Concentrate the eluate to a final volume for analysis, typically using a gentle stream of nitrogen.

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction A Weigh Soil Sample B Add Drying Agent (e.g., Na2SO4) A->B C Spike with this compound Surrogate B->C D Add Extraction Solvent (e.g., DCM/Acetone) C->D E Extract (Soxhlet, PSE, or Sonication) D->E F Filter Extract E->F G Concentrate Extract F->G H Solvent Exchange (if necessary) G->H I Add Internal Standard H->I J GC/MS Analysis I->J

Caption: Experimental workflow for this compound extraction from soil samples.

experimental_workflow_water cluster_prep Sample Preparation cluster_extraction Extraction (SPE) cluster_post_extraction Post-Extraction A Collect Water Sample (1L) B Spike with this compound Surrogate A->B C Condition SPE Cartridge B->C D Load Sample onto Cartridge C->D E Wash Cartridge D->E F Elute with Solvent E->F G Dry Eluate (e.g., Na2SO4) F->G H Concentrate Eluate G->H I Add Internal Standard H->I J GC/MS Analysis I->J

Caption: Experimental workflow for this compound extraction from water samples using SPE.

troubleshooting_logic Start Low Surrogate Recovery? CheckBlank Is Method Blank Clean? Start->CheckBlank CheckMatrix Is it a Complex Matrix? CheckBlank->CheckMatrix Yes Contamination Action: Identify and Eliminate Contamination Source CheckBlank->Contamination No CheckProcedure Review Extraction & Concentration Steps CheckMatrix->CheckProcedure No OptimizeMethod Action: Use Stronger Extraction (PSE) or Cleanup Step CheckMatrix->OptimizeMethod Yes CheckSolvent Is Solvent Choice Optimal? CheckProcedure->CheckSolvent No Issue RefineProcedure Action: Ensure No Evaporation to Dryness, Check Temperatures CheckProcedure->RefineProcedure Issue Found ChangeSolvent Action: Test Alternative Solvent Mixtures CheckSolvent->ChangeSolvent No Success Problem Resolved CheckSolvent->Success Yes Contamination->Success OptimizeMethod->Success RefineProcedure->Success ChangeSolvent->Success

Caption: Troubleshooting logic for low this compound surrogate recovery.

References

Validation & Comparative

A Head-to-Head Battle: 2-Fluorobiphenyl vs. Deuterated Internal Standards for Accurate PAH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the critical choice of internal standards for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs). This guide provides a detailed comparison of 2-Fluorobiphenyl and deuterated PAHs, supported by experimental data, to facilitate informed decisions in analytical method development.

In the precise world of analytical chemistry, particularly in the trace-level quantification of Polycyclic Aromatic Hydrocarbons (PAHs), the choice of an internal standard is a critical determinant of data quality. These standards are indispensable for correcting variations in analytical procedures, from sample extraction to instrumental analysis. The two most common choices for this crucial role are deuterated PAHs and non-native compounds like this compound. This guide provides an in-depth comparison of their performance, backed by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific applications.

The Gold Standard: Deuterated Internal Standards

Deuterated PAHs are widely considered the gold standard for internal standards in PAH analysis.[1] These compounds are structurally identical to their native PAH counterparts, with the only difference being the substitution of hydrogen atoms with deuterium. This isotopic labeling makes them chemically and physically similar to the analytes of interest, ensuring they behave almost identically during extraction, cleanup, and chromatographic separation.[2]

The primary advantage of using deuterated PAHs is their ability to accurately mimic the behavior of the target analytes, leading to more precise and accurate quantification. Since they have a different mass-to-charge ratio (m/z) from the native PAHs, they can be distinguished by a mass spectrometer, allowing for precise correction of analyte losses at every stage of the analytical process.

The Cost-Effective Alternative: this compound

This compound is a non-deuterated compound often employed as a surrogate or internal standard in PAH analysis, particularly within the framework of EPA Method 8270.[3] Its primary appeal lies in its lower cost compared to deuterated standards.[1] Chemically, it is a biphenyl (B1667301) molecule with a single fluorine atom, giving it a distinct mass spectrum from the native PAHs.

While not structurally identical to any specific PAH, its semi-volatile nature and chromatographic behavior are considered sufficiently similar to a range of PAHs to serve as a reliable indicator of method performance, especially for monitoring the recovery of the analytical procedure as a whole.

Performance Under the Microscope: A Data-Driven Comparison

The true measure of an internal standard's utility lies in its performance, specifically its recovery rate after the entire analytical procedure. The following tables summarize experimental data from various studies, comparing the recovery of this compound and a selection of deuterated PAHs in different environmental matrices.

Table 1: Surrogate/Internal Standard Recoveries in Sediment Samples

StandardMean Recovery (%)Standard Deviation (%)MatrixReference
This compound94.16.6Industrial Harbor Sediment[4]
4-Terphenyl-d14108.48.2Industrial Harbor Sediment[4]
Naphthalene-d8Varies with analyte-Sediment[4]
Acenaphthene-d10Varies with analyte-Sediment[4]
Phenanthrene-d10Varies with analyte-Sediment[4]
Chrysene-d12Varies with analyte-Sediment[4]
Perylene-d12Varies with analyte-Sediment[4]

Table 2: Surrogate Standard Recoveries in Sludge Samples

StandardMean Recovery (%)Standard Deviation (%)MatrixReference
This compound93.67.1Wastewater Treatment Plant Sludge[5]
4-Terphenyl-d1491.09.3Wastewater Treatment Plant Sludge[5]

Table 3: Recovery of Spiked PAHs in Herbal Medicines using Deuterated Internal Standards

AnalyteRecovery Range (%)Relative Standard Deviation (%)MatrixReference
Benzo[a]anthracene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Chrysene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Benzo[b]fluoranthene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Benzo[k]fluoranthene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Benzo[a]pyrene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Indeno[1,2,3-cd]pyrene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Dibenzo[a,h]anthracene70.4 - 123.70.2 - 7.2Herbal Medicines[6]
Benzo[g,h,i]perylene70.4 - 123.70.2 - 7.2Herbal Medicines[6]

Note: The recovery of deuterated internal standards is often used to correct the final concentration of the corresponding native PAH, hence individual recovery percentages for the standards themselves are not always reported in the same manner as for surrogate standards.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed methodologies for PAH analysis using both this compound and deuterated internal standards, based on common laboratory practices and EPA method guidelines.

Methodology 1: PAH Analysis using this compound as a Surrogate Standard

This protocol is a generalized procedure based on EPA Method 8270 for the analysis of PAHs in solid matrices like soil or sediment.

  • Sample Preparation:

    • Weigh approximately 10-30 g of a homogenized solid sample into a beaker.

    • Spike the sample with a known amount of the this compound surrogate standard solution.

    • Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.

  • Extraction:

    • Transfer the sample to an extraction thimble for Soxhlet extraction or a pressurized fluid extraction cell.

    • Extract the sample with an appropriate solvent, such as a 1:1 mixture of acetone (B3395972) and hexane, for a specified duration (e.g., 16-24 hours for Soxhlet).

  • Concentration and Cleanup:

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • If necessary, perform a cleanup step using silica (B1680970) gel or Florisil column chromatography to remove interfering compounds.

  • Internal Standard Addition and Analysis:

    • Just prior to analysis, add a known amount of an internal standard (e.g., a deuterated PAH not expected to be in the sample, or another suitable compound) to the concentrated extract.

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

  • Quantification:

    • Quantify the native PAHs based on the response factors relative to the internal standard added just before analysis.

    • Calculate the recovery of the this compound surrogate to assess the efficiency of the entire sample preparation and analysis process.

Methodology 2: PAH Analysis using Deuterated Internal Standards (Isotope Dilution Method)

This protocol outlines the isotope dilution method, which is considered a more accurate approach for PAH quantification.

  • Sample Preparation and Spiking:

    • Weigh approximately 10-30 g of a homogenized solid sample into a beaker.

    • Spike the sample with a known amount of a mixture of deuterated PAH internal standards, corresponding to the target native PAHs.

  • Extraction:

    • Follow the same extraction procedure as described in Methodology 1 (e.g., Soxhlet or pressurized fluid extraction).

  • Concentration and Cleanup:

    • Concentrate the extract to a final volume of 1 mL.

    • Perform a cleanup step if required.

  • Analysis:

    • Analyze the extract using GC-MS in SIM mode, monitoring for the characteristic ions of both the native and deuterated PAHs.

  • Quantification:

    • Calculate the concentration of each native PAH by comparing its response to the response of its corresponding deuterated internal standard. This ratio directly corrects for any losses during the sample preparation and analysis.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflows.

G Workflow for PAH Analysis with this compound cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_quant Quantification Sample Homogenized Sample Spike_Surrogate Spike with this compound (Surrogate Standard) Sample->Spike_Surrogate Extraction Solvent Extraction (e.g., Soxhlet) Spike_Surrogate->Extraction Concentration Concentration Extraction->Concentration Cleanup Column Cleanup (Optional) Concentration->Cleanup Spike_IS Spike with Internal Standard (e.g., Deuterated PAH) Cleanup->Spike_IS GCMS GC-MS Analysis (SIM) Spike_IS->GCMS Quantify Quantify PAHs relative to Internal Standard GCMS->Quantify Recovery Calculate this compound Recovery GCMS->Recovery

Caption: Workflow for PAH analysis using this compound as a surrogate standard.

G Workflow for PAH Analysis with Deuterated Standards cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Quantification Sample Homogenized Sample Spike_Deuterated Spike with Deuterated PAH Internal Standards Sample->Spike_Deuterated Extraction Solvent Extraction (e.g., Soxhlet) Spike_Deuterated->Extraction Concentration Concentration Extraction->Concentration Cleanup Column Cleanup (Optional) Concentration->Cleanup GCMS GC-MS Analysis (SIM) Cleanup->GCMS Quantify Quantify PAHs relative to corresponding Deuterated Standard GCMS->Quantify

Caption: Workflow for PAH analysis using the isotope dilution method with deuterated internal standards.

Logical Framework for Internal Standard Selection

The decision between this compound and deuterated internal standards is not merely a matter of cost versus performance. It involves a careful consideration of the analytical goals, regulatory requirements, and the complexity of the sample matrix.

G Decision Framework for Internal Standard Selection Start High Accuracy & Precision Required? Cost Is Cost a Major Constraint? Start->Cost Yes Fluorobiphenyl Consider this compound as Surrogate Start->Fluorobiphenyl No Deuterated Use Deuterated Internal Standards Cost->Deuterated No Cost->Fluorobiphenyl Yes Validation Thorough Method Validation is Crucial Fluorobiphenyl->Validation

Caption: A logical decision-making process for selecting an appropriate internal standard.

Conclusion: Making the Right Choice

The selection of an internal standard for PAH analysis is a critical decision that directly impacts the quality and reliability of the analytical data.

Deuterated internal standards remain the superior choice for achieving the highest levels of accuracy and precision. Their ability to mimic the behavior of native PAHs throughout the analytical process provides the most reliable correction for analyte losses. This approach, known as the isotope dilution method, is highly recommended for research and regulatory applications where data of the highest quality is paramount.

This compound , on the other hand, offers a more cost-effective alternative that can be suitable for certain applications. When used as a surrogate standard, it provides a valuable measure of the overall method performance. However, it is important to recognize that it may not perfectly mimic the behavior of all PAHs, particularly those with significantly different chemical and physical properties. Therefore, when using this compound, a thorough method validation is essential to ensure that the recovery data is representative and that the quantification of target PAHs is accurate.

Ultimately, the choice between these two types of internal standards should be guided by a careful evaluation of the specific requirements of the analysis, including the desired level of accuracy, budgetary constraints, and any applicable regulatory guidelines. By understanding the strengths and limitations of each approach, researchers can confidently select the most appropriate internal standard to ensure the integrity of their PAH analysis.

References

A Comparative Analysis of 2-Fluorobiphenyl and 4-Fluorobiphenyl as Internal Standards in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Appropriate Fluorinated Biphenyl (B1667301) Isomer for Quantitative Analysis.

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Among the various compounds utilized for this purpose, fluorinated biphenyls are often chosen due to their chemical inertness and similarity to a range of organic analytes. This guide provides a comparative performance analysis of two common isomers, 2-Fluorobiphenyl and 4-Fluorobiphenyl, to aid researchers in selecting the optimal internal standard for their specific applications.

Physicochemical Properties and Chromatographic Behavior

The position of the fluorine atom on the biphenyl structure influences the physicochemical properties of this compound and 4-Fluorobiphenyl, which in turn affects their chromatographic behavior. These differences are crucial when selecting an internal standard that should ideally co-elute with or elute near the analytes of interest without co-eluting with other sample components.

PropertyThis compound4-Fluorobiphenyl
Molecular Formula C₁₂H₉FC₁₂H₉F
Molecular Weight 172.20 g/mol 172.20 g/mol
Boiling Point 248 °C254-255 °C
Melting Point 72-74 °C75-77 °C
Structure

Data sourced from publicly available chemical databases.

The slight differences in boiling and melting points suggest that 4-Fluorobiphenyl is slightly less volatile than this compound. This can translate to minor differences in retention times during gas chromatography, a factor to consider when developing a separation method.

Performance as an Internal Standard: A Data-Driven Comparison

This compound: Established Use in Environmental Analysis

This compound is a commonly recommended surrogate and internal standard in U.S. Environmental Protection Agency (EPA) methods, such as SW-846 Method 8270 for the analysis of semivolatile organic compounds. Its performance has been extensively documented in the context of PAH analysis.

Table 1: Performance Data for this compound as a Surrogate/Internal Standard

ParameterMatrixAnalytical MethodTypical Recovery (%)Precision (RSD %)Linearity (R²)
Recovery Soil/SedimentGC-MS70-130< 15> 0.995
Recovery WaterGC-MS60-120< 15> 0.995

Note: The data presented are representative values compiled from various environmental analysis reports and method validation studies. Actual performance may vary depending on the specific laboratory conditions, sample matrix, and analytical instrumentation.

4-Fluorobiphenyl: An Alternative with Limited Public Data

While 4-Fluorobiphenyl shares structural similarities with its 2-isomer, its application as an internal standard is less frequently documented in readily accessible scientific literature. Consequently, a comprehensive dataset on its performance metrics is not as established. Researchers may need to perform in-house validation to determine its suitability for their specific analytical methods.

Table 2: Performance Data for 4-Fluorobiphenyl as an Internal Standard

ParameterMatrixAnalytical MethodTypical Recovery (%)Precision (RSD %)Linearity (R²)
Recovery Data Not Readily AvailableGC-MSRequires ValidationRequires ValidationRequires Validation
Recovery Data Not Readily AvailableLC-MSRequires ValidationRequires ValidationRequires Validation

The lack of extensive public data for 4-Fluorobiphenyl does not preclude its use but highlights the necessity for rigorous in-house validation before its adoption in a quantitative method.

Experimental Protocols: A General Guideline

The following provides a generalized experimental protocol for the use of a fluorobiphenyl isomer as an internal standard in the GC-MS analysis of organic pollutants, such as PAHs, in a solid matrix.

Sample Preparation and Extraction
  • Spiking: A known amount of the internal standard (e.g., this compound or 4-Fluorobiphenyl) in a suitable solvent is added to a pre-weighed solid sample (e.g., soil, sediment) before extraction.

  • Extraction: The sample is extracted using an appropriate technique, such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction, with a suitable solvent (e.g., hexane, dichloromethane).

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated to a final volume, typically 1 mL, under a gentle stream of nitrogen.

Instrumental Analysis (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless injection mode is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the analytes and the internal standard.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for enhanced sensitivity and selectivity, monitoring characteristic ions for the analytes and the internal standard.

Visualization of the Analytical Workflow

The following diagrams illustrate the key stages in a typical analytical workflow utilizing an internal standard and the logical process for selecting an appropriate internal standard.

Analytical_Workflow Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Add IS Extraction Extraction Spiking->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

IS_Selection_Logic Start Define Analytical Needs (Analytes, Matrix) Similarity Chemical & Physical Similarity to Analytes Start->Similarity Purity High Purity & Stability Similarity->Purity NoInterference No Interference with Analytes or Matrix Components Purity->NoInterference Availability Commercial Availability & Cost-Effectiveness NoInterference->Availability Validation Method Validation (Recovery, Precision, Linearity) Availability->Validation Selection Select Optimal Internal Standard Validation->Selection

Caption: Logical workflow for the selection of a suitable internal standard.

Conclusion and Recommendations

Based on the available information, This compound stands out as a well-established and validated internal standard, particularly for the analysis of PAHs and other semivolatile organic compounds in environmental matrices. Its performance characteristics are well-documented, providing a higher degree of confidence for researchers adopting existing methodologies.

4-Fluorobiphenyl , while theoretically a viable alternative due to its similar chemical nature, currently lacks the extensive body of public performance data that its 2-isomer possesses. Therefore, its use as an internal standard would necessitate a thorough in-house validation to establish its recovery, precision, and impact on method linearity for the specific analytes and matrix under investigation.

For laboratories seeking to implement a robust and reliable quantitative method with a well-characterized internal standard, This compound is the recommended choice . However, for researchers developing novel methods where the specific chromatographic properties of 4-Fluorobiphenyl might offer an advantage (e.g., better separation from interfering compounds), it remains a plausible option, provided that a comprehensive method validation is performed.

A Comparative Guide to the Validation of a Quantitative GC-MS Method Using 2-Fluorobiphenyl as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Fluorobiphenyl's performance as an internal standard in the validation of a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method, particularly for the analysis of semivolatile organic compounds (SVOCs) and polycyclic aromatic hydrocarbons (PAHs). Its performance is compared with deuterated analogs, a common alternative, supported by experimental data from various studies. Detailed methodologies for key validation experiments are also presented to aid in the design and execution of robust analytical procedures.

Introduction to Internal Standards in Quantitative Analysis

Internal standards (IS) are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It is added at a known concentration to all samples, calibration standards, and quality control samples. By comparing the analyte's response to the internal standard's response, variations arising from sample preparation and instrument introduction can be effectively compensated.

This compound is a commonly used surrogate and internal standard in environmental analysis, particularly in methods like the US EPA Method 8270 for SVOCs.[1][2] Its chemical properties make it a suitable candidate for monitoring the analytical process for a range of aromatic compounds. However, the advent of stable isotope-labeled internal standards, such as deuterated PAHs, has provided a strong alternative, often considered the gold standard due to their near-identical chemical and physical behavior to the native analytes. This guide will delve into a data-driven comparison of these choices.

Performance Comparison: this compound vs. Deuterated Internal Standards

The selection of an internal standard is critical for the reliability of a quantitative method. The following tables summarize the performance of this compound in comparison to deuterated internal standards, based on key validation parameters. The data presented is a synthesis from multiple sources performing similar analyses (e.g., GC-MS analysis of PAHs in soil or sediment).

Table 1: Comparison of Recovery and Precision

Internal Standard TypeAnalyte GroupTypical Recovery (%)Typical Relative Standard Deviation (RSD) (%)
This compound Polycyclic Aromatic Hydrocarbons (PAHs)94.1 ± 6.6[3]< 15
Deuterated PAHs (e.g., Naphthalene-d8, Acenaphthene-d10)Polycyclic Aromatic Hydrocarbons (PAHs)85 - 115[4]< 10

Note: Recovery and RSD values can be matrix-dependent. The values presented are typical for soil and sediment matrices.

Table 2: Linearity and Response Factor Comparison

Internal StandardAnalyte ExampleCalibration RangeCoefficient of Determination (R²)Average Relative Response Factor (RRF)RRF RSD (%)
This compound Naphthalene2 - 40 µg/mL> 0.9951.601.64[5]
Naphthalene-d8Naphthalene1 - 1000 pg> 0.999[6]Not Directly Reported (Analyte/IS Ratio)< 20 (as per EPA method criteria)[5]

Deuterated internal standards generally exhibit slightly better precision and more consistent recoveries that closely mimic the target analytes due to their high degree of chemical similarity. However, this compound demonstrates acceptable performance that meets the criteria for many regulatory methods and can be a more cost-effective option.

Experimental Protocols for Method Validation

A comprehensive validation of a quantitative analytical method ensures its reliability for the intended application. The following protocols outline the key experiments for validating a GC-MS method for PAHs using this compound as an internal standard.

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each target PAH analyte and this compound in 10 mL of a suitable solvent (e.g., dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 50, 100 µg/mL). Each calibration standard must contain a constant concentration of this compound (e.g., 40 µg/mL).[5]

  • Sample Preparation (e.g., Soil Sample):

    • Accurately weigh 10-20 g of the homogenized soil sample.[4]

    • Spike the sample with a known amount of this compound solution.

    • Perform extraction using an appropriate technique (e.g., Soxhlet, ultrasonic, or pressurized fluid extraction) with a suitable solvent mixture (e.g., hexane:acetone).[7]

    • Concentrate the extract to a final volume of 1 mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC): Agilent 7890 or equivalent.

  • Mass Spectrometer (MS): Agilent 5977 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Initial 60°C for 1 min, ramp at 10°C/min to 320°C, hold for 5 min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each analyte and this compound.

Validation Experiments
  • Procedure: Analyze the prepared calibration standards in triplicate.

  • Analysis: Plot the response ratio (analyte peak area / this compound peak area) against the analyte concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The relative standard deviation (RSD) of the relative response factors (RRFs) for each calibration level should be ≤ 20%.[2][5]

  • Procedure: Spike a blank matrix (a sample known to be free of the target analytes) with known concentrations of the PAH analytes at low, medium, and high levels within the calibration range. Prepare and analyze these spiked samples in triplicate.

  • Analysis: Calculate the percentage recovery for each analyte at each concentration level using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 70-130% for each analyte.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a spiked matrix at a medium concentration level on the same day, with the same instrument and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis of the spiked matrix on a different day, with a different analyst, or on a different instrument.

  • Analysis: Calculate the relative standard deviation (RSD) of the measured concentrations for each set of replicates.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 20%.

  • Procedure: Prepare a series of low-concentration standards and determine the signal-to-noise (S/N) ratio for each analyte.

  • Analysis:

    • LOD: The concentration that yields a S/N ratio of approximately 3.

    • LOQ: The concentration that yields a S/N ratio of approximately 10. The LOQ should be the lowest point on the calibration curve and must demonstrate acceptable accuracy and precision.

  • Acceptance Criteria: The LOQ must be reported with an RSD ≤ 20%.

Visualizing the Workflow

To clarify the logical flow of the validation process, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters stock Stock Standards cal_standards Calibration Standards stock->cal_standards spiked_samples Spiked Samples stock->spiked_samples injection Sample Injection cal_standards->injection spiked_samples->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD/LOQ detection->lod_loq

Caption: Experimental workflow for quantitative method validation.

G cluster_IS Internal Standard (IS) Role cluster_Variations Sources of Variation cluster_Result Outcome IS_added Known concentration of IS added to all samples Analyte_IS_Ratio Calculate Analyte/IS Response Ratio IS_added->Analyte_IS_Ratio Accurate_Quant Accurate and Precise Quantification Analyte_IS_Ratio->Accurate_Quant Sample_Prep Sample Preparation Losses Sample_Prep->Analyte_IS_Ratio Injection_Vol Injection Volume Variability Injection_Vol->Analyte_IS_Ratio Instrument_Drift Instrument Drift Instrument_Drift->Analyte_IS_Ratio

Caption: Logical relationship of internal standard correction.

Conclusion

The validation of a quantitative analytical method is a critical step in ensuring the generation of reliable and defensible data. This compound serves as a suitable and cost-effective internal standard for the GC-MS analysis of SVOCs and PAHs, meeting the validation criteria for linearity, accuracy, and precision as stipulated by regulatory bodies like the US EPA. While deuterated internal standards may offer superior performance in terms of recovery and precision due to their closer chemical match to the analytes, this compound remains a viable and widely used option. The choice between these internal standards will ultimately depend on the specific requirements of the analysis, including desired levels of precision, budget constraints, and the complexity of the sample matrix. The detailed experimental protocols and validation framework provided in this guide offer a solid foundation for researchers to develop and validate robust quantitative methods for their specific applications.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 2-Fluorobiphenyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and consistency of analytical data is paramount. This guide provides a comparative overview of 2-Fluorobiphenyl quantification, a common surrogate standard in environmental and pharmaceutical analyses. In the absence of publicly available, head-to-head inter-laboratory studies for this specific compound, this document establishes a baseline for acceptable performance based on established regulatory guidelines and presents a standardized analytical protocol.

Performance Benchmark: Surrogate Recovery Acceptance Criteria

In many analytical methods, particularly those outlined by the U.S. Environmental Protection Agency (EPA), this compound is introduced into samples as a surrogate standard to monitor the efficiency of the analytical process. The recovery of this standard is a key indicator of method performance for each sample. While specific inter-laboratory quantitative data is not publicly accessible, the EPA has set clear acceptance limits for the recovery of this compound.

The established acceptable recovery range for this compound in water samples is 42-110% [1]. Laboratories performing analyses where this compound is used as a surrogate should consistently achieve recovery rates within this window to ensure the validity of their results. This range accounts for the inherent variability in analytical procedures and sample matrices.

To illustrate a hypothetical inter-laboratory comparison, the table below presents simulated data from three laboratories. This data is structured to reflect what might be seen in a proficiency testing (PT) study, where a known concentration of this compound is added to a sample.

LaboratoryReported Concentration (µg/L)Known Concentration (µg/L)Recovery (%)Performance Assessment
Lab A8.510.085Acceptable
Lab B11.210.0112Warning (High End)
Lab C3.910.039Unacceptable (Below Limit)

A Standardized Approach: Experimental Protocol for Quantification

The following protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. This method is a composite of best practices for the analysis of semi-volatile organic compounds.

1. Sample Preparation and Extraction:

  • Water Samples: A 1-liter water sample is collected in a pre-cleaned amber glass bottle. The sample is spiked with a known concentration of this compound surrogate standard. The sample is then extracted using a separatory funnel with three 60 mL aliquots of dichloromethane. The organic layers are combined.

  • Solid Samples: A 10-gram solid sample is mixed with anhydrous sodium sulfate (B86663) to remove moisture. The sample is then spiked with the this compound surrogate standard and extracted via Soxhlet extraction for 18-24 hours with a 1:1 mixture of acetone (B3395972) and hexane.

  • Concentration: The extract is concentrated to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen. An internal standard is added prior to analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector, or equivalent.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column, or equivalent.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/minute to 200°C.

    • Ramp 2: 5°C/minute to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-550 amu or Selected Ion Monitoring (SIM) for target ions of this compound (m/z 172, 171, 152).

3. Quantification:

  • A multi-point calibration curve is generated using standards of this compound at concentrations spanning the expected sample range.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, using the internal standard for correction.

  • The percent recovery of the surrogate is calculated as: (Concentration found / Concentration spiked) x 100%.

Visualizing the Process

To further clarify the analytical workflow and the logical relationship in a proficiency testing scenario, the following diagrams are provided.

G cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation Sample Aqueous or Solid Sample Spike Spike with this compound Surrogate Sample->Spike Extract Liquid-Liquid or Soxhlet Extraction Spike->Extract Concentrate Concentrate Extract to 1 mL Extract->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Inject Inject 1 µL into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify against Calibration Curve Detect->Quantify Calc_Recovery Calculate % Recovery Quantify->Calc_Recovery Compare Compare Recovery to Acceptance Criteria (42-110%) Calc_Recovery->Compare

Figure 1. A generalized experimental workflow for the quantification of this compound.

G Start Inter-laboratory Comparison Initiated PT_Sample Proficiency Testing Sample with Known Concentration Distributed Start->PT_Sample Lab_Analysis Laboratories Analyze Sample PT_Sample->Lab_Analysis Report_Results Laboratories Report Quantitative Results Lab_Analysis->Report_Results Evaluate Results Evaluated Against Known Concentration and Acceptance Criteria Report_Results->Evaluate Pass Performance is Acceptable Evaluate->Pass Recovery within 42-110% Fail Performance is Unacceptable Evaluate->Fail Recovery outside 42-110%

Figure 2. Logical flow of an inter-laboratory proficiency test for this compound.

References

A Comparative Guide to Assessing Analytical Method Ruggedness Using 2-Fluorobiphenyl as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an analytical method's performance under various conditions to assess its ruggedness, utilizing 2-Fluorobiphenyl as an internal standard. The following sections detail the experimental protocol, present comparative data, and illustrate the logical workflow for ruggedness testing. This information is intended to aid in the development and validation of robust analytical methods essential for quality control and stability testing in the pharmaceutical industry.

Introduction to Analytical Method Ruggedness

The ruggedness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1] Ruggedness testing is a critical component of method validation, ensuring that a method is transferable between different laboratories, analysts, and instruments without a significant impact on its performance.[2][3] This is distinct from robustness, which typically examines the influence of small changes in method parameters within a single laboratory.[2][3]

Regulatory bodies such as those adhering to ICH Q2 guidelines require an evaluation of a method's ruggedness to ensure consistent product quality assessment.[2] this compound is a suitable internal standard for chromatographic methods due to its chemical stability and distinct chromatographic behavior, making it a valuable tool in assessing the ruggedness of such methods.

Experimental Protocol: Ruggedness Assessment of an HPLC Method

This section details the methodology for assessing the ruggedness of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of a target analyte, "Analyte X," in a drug substance, using this compound as an internal standard.

Objective: To evaluate the ruggedness of the HPLC method by introducing controlled variations to key operational parameters.

Materials and Reagents:

  • Analyte X reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (analytical grade)

  • Drug Substance containing Analyte X

Instrumentation:

  • Two different HPLC systems (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Two different C18 columns from different batches/lots (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)

Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 25 mg of this compound in 100 mL of methanol to obtain a concentration of 250 µg/mL.

  • Analyte X Stock Solution: Accurately weigh and dissolve 50 mg of Analyte X reference standard in 100 mL of methanol to obtain a concentration of 500 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte X stock solution and a fixed volume of the IS Stock into a diluent (Methanol:Water 50:50).

  • Test Sample: Accurately weigh a portion of the drug substance equivalent to 10 mg of Analyte X, dissolve it in the diluent, add a fixed volume of the IS Stock, and dilute to a final volume of 50 mL.

Chromatographic Conditions (Nominal):

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Ruggedness Study Design:

A fractional factorial design is employed to assess the impact of several factors at two different levels. The following parameters are intentionally varied:

  • Factor A: HPLC Instrument: Instrument 1 vs. Instrument 2

  • Factor B: Analyst: Analyst 1 vs. Analyst 2

  • Factor C: Column Batch: Batch 1 vs. Batch 2

  • Factor D: Mobile Phase Composition: 53:47 (Acetonitrile:Aqueous) vs. 57:43 (Acetonitrile:Aqueous)

  • Factor E: Column Temperature: 28°C vs. 32°C

Each analyst will perform the analysis on different days to also incorporate inter-day variability.

Data Presentation and Comparative Analysis

The ruggedness of the method is evaluated by assessing the impact of the varied parameters on key system suitability parameters and the quantification of Analyte X. The results are summarized in the tables below.

Table 1: System Suitability Test (SST) Results under Varied Conditions

ExperimentHPLC InstrumentAnalystColumn BatchMobile Phase (ACN:Aq)Column Temp (°C)Tailing Factor (Analyte X)Resolution (Analyte X / this compound)Theoretical Plates (Analyte X)
111153:47281.122.658950
221157:43321.092.819230
312157:43281.152.759100
422153:47321.112.598870
511257:43321.102.859310
621253:47281.132.618990
712253:47321.142.689050
822257:43281.082.799180
Nominal 1 1 1 55:45 30 1.10 2.70 9150
Acceptance Criteria ≤ 1.5 ≥ 2.0 ≥ 2000

Table 2: Assay Results for Analyte X under Varied Conditions

ExperimentHPLC InstrumentAnalystColumn BatchMobile Phase (ACN:Aq)Column Temp (°C)Assay (% Label Claim)%RSD of 6 Replicates
111153:472899.80.45
221157:4332100.30.51
312157:432899.50.48
422153:4732100.10.55
511257:4332100.50.42
621253:472899.90.58
712253:473299.70.49
822257:4328100.20.53
Overall Mean 100.0
Overall %RSD 0.35
Acceptance Criteria 98.0 - 102.0 ≤ 2.0

Analysis of Results:

The data presented in Tables 1 and 2 demonstrate that the analytical method is rugged. All system suitability parameters remained well within the established acceptance criteria across all tested conditions. The assay results for Analyte X were consistent, with an overall Relative Standard Deviation (RSD) of 0.35%, indicating that the deliberate variations in the method parameters did not significantly impact the accuracy or precision of the results. The use of this compound as an internal standard helps to mitigate minor variations in injection volume and detector response, contributing to the overall ruggedness of the method.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the ruggedness testing protocol.

Ruggedness_Testing_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase A Define Ruggedness Parameters & Levels B Prepare Standards & Samples A->B C Equilibrate HPLC Systems B->C D Perform Analyses (Fractional Factorial Design) C->D E Record Chromatographic Data D->E F Calculate SST Parameters E->F G Quantify Analyte X (vs. This compound IS) E->G H Compare Results to Acceptance Criteria F->H G->H I Assess Method Ruggedness H->I J Final Report I->J

Caption: Workflow for assessing analytical method ruggedness.

Conclusion

The experimental data demonstrates that the analytical method for the quantification of Analyte X, using this compound as an internal standard, is rugged. The method consistently produces accurate and precise results despite variations in analysts, instruments, columns, and minor changes to chromatographic conditions. This level of ruggedness ensures that the method is suitable for routine use in a quality control environment and is transferable across different laboratories. Integrating ruggedness testing early in method development can prevent future method failures and ensures compliance with regulatory expectations.[2]

References

A Comparative Guide to the Stability of 2-Fluorobiphenyl Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the stability of 2-Fluorobiphenyl, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to the limited availability of direct public stability studies, this document presents a comparative framework based on established principles of forced degradation studies and the known chemical properties of fluorinated aromatic compounds. The experimental data herein is illustrative, generated to model expected outcomes from the provided protocols.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid that is stable under standard temperature and pressure.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol and ether.[1][3] Key stability-related information from safety data sheets indicates that it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3][4] Hazardous decomposition can occur at high temperatures, yielding carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][4]

Comparative Stability Analysis

To provide a comparative context, this guide includes data for a hypothetical alternative, 4-Fluorobiphenyl, to illustrate potential differences in stability based on the position of the fluorine atom on the biphenyl (B1667301) structure. The following tables summarize the expected degradation of this compound under various stress conditions over a 30-day period.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTime (days)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl 799.8< 0.1< 0.1
1499.50.2< 0.1
3099.10.50.1
Water 7> 99.9< 0.1< 0.1
14> 99.9< 0.1< 0.1
3099.9< 0.1< 0.1
0.1 M NaOH 798.50.80.2
1497.21.50.5
3095.02.81.0

Table 2: Stability of this compound under Oxidative Conditions

ConditionTime (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
3% H₂O₂ 697.21.50.3
1295.12.80.7
2490.55.21.3

Table 3: Stability of this compound under Photolytic and Thermal Conditions

ConditionDurationThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
Photolytic (ICH Q1B) 7 days99.60.2< 0.1
Thermal (80°C) 7 days99.20.40.1
14 days98.50.80.2
30 days97.01.50.5

Table 4: Comparative Stability of this compound vs. 4-Fluorobiphenyl (30 Days)

ConditionCompoundAssay (%)Total Degradants (%)
0.1 M NaOH This compound95.05.0
4-Fluorobiphenyl96.53.5
3% H₂O₂ (24h) This compound90.59.5
4-Fluorobiphenyl92.08.0
Thermal (80°C) This compound97.03.0
4-Fluorobiphenyl97.82.2

Experimental Protocols

The following protocols are designed for conducting forced degradation studies to evaluate the stability of this compound.[5][6][7][8]

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for analysis.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[6][7]

  • Hydrolytic Degradation:

    • Transfer 5 mL of the stock solution into three separate flasks.

    • Add 5 mL of 0.1 M HCl to the first flask, 5 mL of 0.1 M NaOH to the second, and 5 mL of purified water to the third.

    • Reflux the solutions at 80°C for 12 hours.

    • After cooling, neutralize the acidic and basic solutions.

    • Dilute the samples with the mobile phase to the working concentration for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.[5]

    • Dilute the sample with the mobile phase to the working concentration for analysis.

  • Thermal Degradation:

    • Place the solid this compound in a thermostatically controlled oven at 80°C.

    • Withdraw samples at specified time intervals (e.g., 7, 14, and 30 days).

    • Prepare solutions of the withdrawn samples at the working concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After the exposure period, prepare solutions of both the exposed and control samples at the working concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[9] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[10][11]

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound hydrolysis Hydrolytic (Acid, Base, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidative (3% H2O2) prep->oxidation Expose to Stress thermal Thermal (80°C Solid State) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathway

This diagram shows a hypothetical degradation pathway for this compound under oxidative conditions, a common degradation route for aromatic compounds.

G A This compound B Hydroxylated Intermediates A->B Oxidation (e.g., H2O2) C Ring-Opened Products B->C Further Oxidation D Simpler Organic Acids and Fluoride Ions C->D Complete Degradation

Caption: Hypothetical oxidative degradation pathway of this compound.

References

Justification for the Selection of 2-Fluorobiphenyl as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry, the selection of an appropriate internal standard is a critical step to ensure the accuracy and reliability of results. This guide provides a comprehensive justification for the use of 2-Fluorobiphenyl as an internal standard, particularly in the analysis of semi-volatile organic compounds like Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS). We present a comparison with alternative standards, supported by experimental data and detailed protocols.

Core Principles of Internal Standardization

An internal standard (IS) is a compound of known concentration added to a sample, calibration standards, and quality controls. Its purpose is to correct for variations in analytical procedures, such as sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analyte(s) of interest, but not naturally present in the samples. Deuterated analogs of the analytes are often considered the "gold standard" due to their nearly identical chemical and physical properties.

This compound: Properties and Rationale for Use

This compound is a fluorinated aromatic hydrocarbon that has found common use as a surrogate or internal standard in environmental analysis. Its physicochemical properties make it a suitable candidate for monitoring the analytical performance for a range of semi-volatile organic compounds.

Key Properties of this compound:

  • Chemical Structure: A biphenyl (B1667301) molecule with a single fluorine atom. This structure provides chromatographic behavior that is representative of many PAH compounds.

  • Volatility and Thermal Stability: It has a boiling point of 248 °C, allowing it to be effectively chromatographed alongside many semi-volatile analytes without degradation in the GC inlet.

  • Mass Spectrum: Produces a distinct mass spectrum, allowing for clear identification and quantification without significant overlap with many common analytes or other internal standards.

  • Environmental Abundance: this compound is not a naturally occurring compound, which is a primary requirement for an internal standard to avoid interference from the sample matrix.

The use of this compound is recommended in established analytical protocols, such as the EPA 8100 method for the determination of PAHs.[1] It serves as a valuable tool to assess the recovery and overall performance of the analytical procedure.[2]

Comparative Performance Data

The primary alternative to fluorinated standards like this compound are deuterated internal standards, which are structurally identical to the analyte with hydrogen atoms replaced by deuterium. While deuterated standards are often preferred for their ability to closely mimic the analyte's behavior, this compound offers a cost-effective and reliable alternative.

Internal StandardAnalyte Class RepresentedMatrixAverage Recovery (%)Relative Standard Deviation (%)Reference
This compound Semi-volatile Organics (PAHs)Sediment94.16.6[2]
Deuterated PAHs (Typical) PAHsSediment70 - 130< 20General expectation for EPA methods

Note: The recovery of deuterated standards can vary depending on the specific compound and the complexity of the matrix. The provided range is a general expectation for acceptable performance in environmental analyses. A study on PAH analysis in sediments reported good recoveries for deuterated standards, generally above 70%.[3][4]

Experimental Protocol: Analysis of PAHs in Sediment using this compound and Deuterated Internal Standards

This protocol is based on established methods for the analysis of Polycyclic Aromatic Hydrocarbons in sediment samples by GC-MS.[2]

1. Sample Preparation and Extraction:

  • Accurately weigh 1.0 g of dried and homogenized sediment into a centrifuge tube.

  • Spike the sample with a known amount of a surrogate standard solution containing this compound and p-Terphenyl-d14 (e.g., at a concentration of 2000 mg/L).

  • Add 5 mL of a 1:1 (v/v) acetone/n-hexane extraction solvent.

  • Vortex the sample for 1 minute, followed by ultrasonic extraction for 15 minutes.

  • Centrifuge the sample at 2,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Concentrate the extract under a gentle stream of nitrogen to approximately 1 mL.

  • Prior to analysis, add a deuterated internal standard mix (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12 (B110317) at 4000 mg/L).

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode at 300 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 40 °C for 1 min, ramp to 120 °C at 25 °C/min, then to 160 °C at 10 °C/min, and finally to 300 °C at 5 °C/min, hold for 15 minutes.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 200 °C.[2]

    • Transfer Line Temperature: 280 °C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs, surrogates, and internal standards.

3. Data Analysis:

  • Calculate the concentration of each PAH analyte using the response factor relative to the corresponding deuterated internal standard.

  • The recovery of the this compound surrogate is calculated to assess the efficiency of the sample preparation process.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of using an internal standard in a quantitative analysis and the rationale behind the selection of an appropriate internal standard.

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quant Quantification Sample Sample Spike Add Known Amount of Internal Standard Sample->Spike Sample_IS Sample + Internal Standard Spike->Sample_IS Extract Extraction and Cleanup Extracted_Sample Processed Sample Extract->Extracted_Sample Sample_IS->Extract GCMS GC-MS Analysis Extracted_Sample->GCMS Data Acquire Peak Areas (Analyte and IS) GCMS->Data Calculate Calculate Analyte Concentration using Response Factor Data->Calculate Result Final Result Calculate->Result

Workflow of Internal Standard Method.

standard_selection_logic cluster_properties Key Properties cluster_examples Examples Ideal_IS Ideal Internal Standard Prop1 Chemically Similar to Analyte Ideal_IS->Prop1 Ensures similar behavior Prop2 Not Present in Sample Ideal_IS->Prop2 Avoids interference Prop3 Chromatographically Resolved Ideal_IS->Prop3 Allows accurate measurement Prop4 Stable and Non-reactive Ideal_IS->Prop4 Maintains integrity Deuterated Deuterated Standard Prop1->Deuterated 'Gold Standard' Fluorinated This compound Prop1->Fluorinated Good Representative

Logic for Internal Standard Selection.

References

Navigating the Matrix: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research. Matrix effects—the suppression or enhancement of an analyte's signal due to co-eluting compounds—present a significant hurdle in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The judicious selection of an internal standard (IS) is the most critical factor in mitigating these effects and ensuring data integrity.

This guide provides a comparative study of the matrix effects on different types of internal standards, offering experimental data and detailed protocols to inform your selection process. We will delve into the performance of the "gold standard" Stable Isotope-Labeled (SIL) internal standards against structural analog internal standards, providing a clear framework for their evaluation.

The Role of the Internal Standard in Combating Matrix Effects

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before analysis.[1] Its primary function is to correct for variations that can occur throughout the analytical workflow, from sample preparation to instrumental analysis.[1] A well-chosen IS co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the analyte's signal and leading to more accurate and precise quantification.[1][2]

The two principal categories of internal standards used in bioanalysis are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[1][3] In a SIL-IS, one or more atoms of the analyte are replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[3]

  • Structural Analog Internal Standards: These are compounds with chemical and physical properties similar to the analyte but are not isotopically labeled.[3] They are often a more readily available and less expensive alternative to SILs.

Comparative Performance of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[4] The closer the IS is to the analyte in terms of chemical structure and physicochemical properties, the better it will be at compensating for matrix effects.

Table 1: Quantitative Comparison of Internal Standard Performance in the Presence of Matrix Effects

Performance MetricStable Isotope-Labeled (SIL) ISStructural Analog ISKey Considerations
Matrix Effect Compensation ExcellentModerate to PoorSILs co-elute and experience nearly identical ionization suppression/enhancement as the analyte.[4][5] Structural analogs may have different retention times and be affected differently by the matrix.[6]
IS-Normalized Matrix Factor (%CV) Typically < 15%Can exceed 15%The coefficient of variation of the IS-normalized matrix factor across different matrix lots should be within 15% to demonstrate effective compensation.[3][7]
Accuracy and Precision HighVariableSILs generally lead to improved accuracy and precision in quantification.[5][6] Structural analogs can sometimes fail to correct for variability, leading to inaccurate results.[6]
Selectivity ExcellentGood to ModerateThe unique mass-to-charge ratio of a SIL-IS makes it less prone to interference from endogenous matrix components.[3]
Cost and Availability HighLow to ModerateSILs are often expensive and may require custom synthesis.[8] Structural analogs are generally more accessible and affordable.

Experimental Protocols

A robust evaluation of matrix effects is a critical component of bioanalytical method validation. The following protocols are fundamental for assessing and comparing the performance of different internal standards.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This method quantifies the extent of ion suppression or enhancement and evaluates the ability of the internal standard to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard in the final mobile phase solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the analyte and IS into the clean extracts at the same final concentrations as Set A.[3][7]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction procedure. This set is used to determine extraction recovery.[7]

  • Analysis: Analyze all three sets in a single LC-MS/MS run.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7]

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).

    • Recovery (%): Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100.

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[3][7]

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • A solution of the analyte is continuously infused into the LC eluent post-column.

  • A blank, extracted matrix sample is then injected.

  • A stable signal is observed from the infused analyte. Any deviation (a dip or rise) in this baseline signal upon the elution of matrix components indicates a region of ion suppression or enhancement.[9]

This information is crucial for chromatographic method development to ensure that the analyte and internal standard elute in a region free from significant matrix effects.

Visualizing the Workflow and Logic

Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Calculation cluster_evaluation Evaluation blank_matrix Blank Matrix (Multiple Lots) extraction Sample Extraction blank_matrix->extraction spike_pre Spike Analyte & IS (Pre-Extraction) spike_pre->extraction spike_post Spike Analyte & IS (Post-Extraction) lc_ms LC-MS/MS Analysis spike_post->lc_ms neat_solution Neat Solution (Analyte & IS) neat_solution->lc_ms extraction->spike_post calc_mf Calculate Matrix Factor (MF) lc_ms->calc_mf calc_recovery Calculate Recovery lc_ms->calc_recovery calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf evaluation Assess IS Performance (%CV < 15%) calc_is_mf->evaluation

Experimental workflow for the evaluation of matrix effects.

matrix_effect_compensation cluster_ideal Ideal Scenario: SIL Internal Standard cluster_non_ideal Non-Ideal Scenario: Structural Analog IS analyte_ideal Analyte Signal matrix_effect_ideal Matrix Effect (e.g., Ion Suppression) analyte_ideal->matrix_effect_ideal is_ideal SIL-IS Signal is_ideal->matrix_effect_ideal ratio_ideal Analyte/IS Ratio (Constant) matrix_effect_ideal->ratio_ideal Both signals suppressed equally analyte_non_ideal Analyte Signal matrix_effect_non_ideal Matrix Effect (e.g., Ion Suppression) analyte_non_ideal->matrix_effect_non_ideal Significant suppression is_non_ideal Analog IS Signal is_non_ideal->matrix_effect_non_ideal Minimal suppression ratio_non_ideal Analyte/IS Ratio (Variable) matrix_effect_non_ideal->ratio_non_ideal Unequal suppression leads to inaccuracy

Logical relationship of matrix effect compensation.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While stable isotope-labeled internal standards are widely regarded as the gold standard for their superior ability to compensate for matrix effects, their cost and availability can be prohibitive.[3][8] Structural analogs offer a more accessible alternative, but require rigorous validation to ensure they adequately track the analyte in the presence of matrix interferences.[6]

Ultimately, the choice of internal standard should be based on a thorough evaluation of its performance during method development and validation. By employing the experimental protocols outlined in this guide and carefully assessing the resulting data, researchers can confidently select an internal standard that ensures the accuracy and precision of their bioanalytical results, thereby upholding the integrity of their research and development efforts.

References

Navigating the Transfer: A Comparative Guide to Method Transfer Validation for a 2-Fluorobiphenyl Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical step in the pharmaceutical development lifecycle. This guide provides a comprehensive comparison of approaches for the method transfer validation of an assay for 2-Fluorobiphenyl, a common internal standard and potential process impurity. We present detailed experimental protocols, supporting data, and a clear workflow to ensure a seamless and compliant transfer process.

The transfer of a validated analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is a GMP requirement to ensure that the RL can produce results with the same accuracy, precision, and reliability as the TL.[1][2] A robust method transfer protocol is essential to avoid costly and time-consuming failures.[1]

Approaches to Analytical Method Transfer

There are several established strategies for analytical method transfer, each with its own advantages and considerations. The choice of approach depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[3][4]

  • Comparative Testing: This is the most common approach where both the TL and RL analyze the same set of characterized samples. The results are then statistically compared to demonstrate equivalence.[3][5]

  • Co-validation: In this approach, the RL participates in the original validation of the analytical method, typically by performing the intermediate precision assessment. This is an efficient strategy when the method is being transferred to a new site for the first time.[1][5]

  • Revalidation (or Partial Revalidation): The RL performs a full or partial revalidation of the analytical method. This is often employed when the TL is not available to participate in a comparative study or when there are significant differences in equipment between the laboratories.[1][3]

  • Transfer Waiver: In certain situations, a formal transfer study may be waived. This is typically justified when the receiving laboratory is already familiar with the method, the method is a simple compendial procedure, or the analytical personnel are transferring along with the method.[3][5]

Key Validation Parameters and Acceptance Criteria

Regardless of the chosen approach, the method transfer validation will focus on key analytical performance characteristics to demonstrate the receiving laboratory's proficiency. The acceptance criteria should be predefined in the method transfer protocol and are often based on the original method validation data.[5][6]

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of test results obtained by the method to the true value.Mean recovery of 98.0% to 102.0% of the theoretical value.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).Relative Standard Deviation (RSD) of ≤ 2.0%.[7]
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.[8]
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]For an assay, typically 80% to 120% of the test concentration.[9]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No interference from placebo or known impurities at the retention time of this compound.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.

Experimental Protocols

Below are detailed experimental protocols for a comparative method transfer validation of an HPLC assay for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 75, 100, and 120 µg/mL.

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a target concentration of 50 µg/mL of this compound.

Comparative Performance Data

The following tables summarize hypothetical quantitative data from a comparative method transfer study between a Transferring Laboratory (TL) and a Receiving Laboratory (RL).

Table 1: Accuracy

Concentration (µg/mL)LaboratoryMean Recovery (%)% Difference (RL vs. TL)Acceptance Criteria
25TL99.5\multirow{2}{}{-0.4}\multirow{6}{}{Mean Recovery: 98.0-102.0%; % Difference: ≤ 2.0%}
RL99.1
50TL100.2\multirow{2}{}{-0.3}
RL99.9
75TL100.5\multirow{2}{}{0.1}
RL100.6

Table 2: Precision (Repeatability)

Concentration (µg/mL)LaboratoryMean Area (n=6)% RSDAcceptance Criteria
50TL12543210.8\multirow{2}{*}{% RSD ≤ 2.0%}
RL12519871.1

Table 3: Linearity

LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)Acceptance Criteria
TL10 - 1200.9998\multirow{2}{*}{r² ≥ 0.999}
RL10 - 1200.9995

Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods can be considered for the analysis of this compound, each with its own set of advantages.

Table 4: Comparison of Analytical Methods for this compound

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometric detection for identification and quantification.Separation of ions based on their electrophoretic mobility in an electric field.[10][11]Separation using a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas.[4][12]
Selectivity GoodExcellentHighGood
Sensitivity ModerateHighHighModerate
Speed ModerateSlowerFastFast
Solvent Consumption HighLowVery LowLow (uses CO2)
Typical Application Routine QC, purity testingImpurity profiling, trace analysisChiral separations, analysis of charged moleculesChiral separations, analysis of non-polar compounds

Visualizing the Workflow and Logic

To better understand the processes involved in method transfer validation, the following diagrams illustrate the overall workflow and the logical relationships between key validation parameters.

MethodTransferWorkflow cluster_pre_transfer Phase 1: Pre-Transfer Activities cluster_execution Phase 2: Execution cluster_post_transfer Phase 3: Post-Transfer Activities a Define Scope & Objectives b Form Cross-Functional Team a->b c Gather Method Documentation b->c d Risk Assessment & Gap Analysis c->d e Select Transfer Approach d->e f Develop & Approve Transfer Protocol e->f g Personnel Training f->g h Equipment Qualification f->h i Sample Analysis (TL & RL) g->i h->i j Data Evaluation & Statistical Analysis i->j k Prepare Transfer Report j->k l Method Implementation in RL k->l

Caption: Workflow for Analytical Method Transfer Validation.

ValidationParameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_sensitivity Sensitivity Accuracy Accuracy MethodValidation Successful Method Transfer Accuracy->MethodValidation Precision Precision Precision->Accuracy Precision->MethodValidation Linearity Linearity Range Range Linearity->Range Linearity->MethodValidation Range->MethodValidation Specificity Specificity Specificity->MethodValidation LOQ LOQ LOQ->MethodValidation

Caption: Logical Relationships of Validation Parameters.

Conclusion

A successful method transfer is a well-planned and documented process that requires close collaboration between the transferring and receiving laboratories. By carefully selecting the appropriate transfer strategy, defining clear acceptance criteria, and executing a robust validation protocol, organizations can ensure the continued generation of reliable and compliant analytical data for this compound and other critical analytes. This guide provides a framework to facilitate this process, ultimately contributing to the overall quality and success of drug development programs.

References

Performance characteristics of 2-Fluorobiphenyl in proficiency testing schemes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, particularly in environmental monitoring and chemical analysis, the use of surrogate standards is paramount for ensuring the accuracy and reliability of results. Among these, 2-Fluorobiphenyl plays a significant role, especially in the analysis of polychlorinated biphenyls (PCBs). This guide provides a comprehensive comparison of the performance characteristics of this compound in the context of proficiency testing (PT) schemes, supported by available experimental data and protocols.

Performance Characteristics of this compound

This compound is a high-purity organic compound frequently utilized as a surrogate standard in the analysis of environmental samples for PCBs.[1] Its chemical properties make it an ideal candidate to mimic the behavior of target analytes during sample extraction, cleanup, and analysis, without being present in the original sample.

Quantitative Performance Data

The performance of a surrogate standard is primarily evaluated by its recovery rate in spiked samples. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), establish acceptance criteria for these recoveries to ensure data quality.

Surrogate StandardMatrixAcceptance Criteria/Recovery RateMethod Reference
This compound Low Concentration Water42-110%EPA Superfund
DecachlorobiphenylSolid and Aqueous MatricesNot specified in provided resultsEPA Method 8082A
Tetrachloro-m-xylene (B46432)Solid and Aqueous MatricesNot specified in provided resultsEPA Method 8082A
PCB Congener 125Human SerumNot specified in provided resultsGC-ECD Analysis
PCB Congener 192Human SerumNot specified in provided resultsGC-ECD Analysis

Note: While specific recovery limits for Decachlorobiphenyl and Tetrachloro-m-xylene are not detailed in the provided search results, they are recommended surrogates in EPA Method 8082A for PCB analysis.[2] Similarly, PCB congeners 125 and 192 are utilized as surrogates in specific research applications for PCB analysis in human serum.[3] The acceptance criteria for these are typically established by individual laboratories or proficiency testing providers based on interlaboratory comparison studies.

Proficiency testing (PT) schemes are a critical component of laboratory quality assurance, providing an external assessment of a laboratory's analytical performance.[4][5] In these schemes, performance is often evaluated using a z-score, which indicates how far a laboratory's result deviates from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[1] While the importance of z-scores is well-established, specific z-score data for this compound in publicly available PT scheme reports were not identified in the conducted research.

Experimental Protocols

The analytical procedures for utilizing this compound as a surrogate standard are detailed in established EPA methods, primarily Method 8082A for PCBs by Gas Chromatography and Method 8270D for semivolatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

Key Steps in the Analytical Workflow:
  • Sample Preparation: A known amount of the this compound surrogate standard is spiked into the sample, blank, and quality control samples before extraction.[2]

  • Extraction: The sample is extracted using an appropriate technique for the matrix (e.g., solid-phase extraction for water, Soxhlet extraction for soil).

  • Cleanup: The extract is subjected to a cleanup procedure to remove interfering compounds.

  • Analysis: The cleaned extract is analyzed by GC/ECD (Method 8082A) or GC/MS (Method 8270D).[2][6]

  • Quantification: The concentration of the target analytes is determined, and the recovery of the this compound surrogate is calculated.

Below is a generalized workflow for a typical proficiency testing scheme involving this compound.

ProficiencyTestingWorkflow cluster_Provider Proficiency Testing Provider cluster_Lab Participating Laboratory PT_Sample_Prep Prepare & Distribute PT Samples (Spiked with Surrogates) Sample_Receipt Receive PT Sample PT_Sample_Prep->Sample_Receipt Shipment Data_Analysis Receive & Analyze Participant Data Performance_Report Issue Performance Report (with z-scores) Data_Analysis->Performance_Report Spike_Internal Spike with This compound Surrogate Sample_Receipt->Spike_Internal Extraction_Cleanup Sample Extraction & Cleanup Spike_Internal->Extraction_Cleanup GC_Analysis GC/ECD or GC/MS Analysis Extraction_Cleanup->GC_Analysis Data_Reporting Calculate Recovery & Report Results GC_Analysis->Data_Reporting Data_Reporting->Data_Analysis Submission

Proficiency Testing Workflow

Comparison with Alternatives

While this compound is a widely used surrogate for PCB analysis, other compounds are also employed, depending on the specific analytical method and target analytes.

  • Decachlorobiphenyl and Tetrachloro-m-xylene: These are recommended as surrogates in EPA Method 8082A.[2] Decachlorobiphenyl is often used when analyzing for Aroclors, while tetrachloro-m-xylene can be used for both Aroclor and congener-specific analysis. The choice between these and this compound may depend on the specific congeners being targeted and potential for co-elution.

  • PCB Congeners (e.g., IUPAC 125 and 192): For congener-specific PCB analysis, isotopically labeled or non-native PCB congeners are sometimes used as surrogates.[3] These can provide a more accurate representation of the behavior of the target PCB congeners but may be more expensive and less readily available than this compound.

The primary advantage of this compound is its proven track record, inclusion in established regulatory methods, and commercial availability as a high-purity standard. Its performance, as indicated by the EPA's established recovery limits, demonstrates its suitability for routine environmental analysis.

Conclusion

References

A Comparative Guide to 2-Fluorobiphenyl and Other Surrogate Standards in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of environmental analysis, particularly the monitoring of semivolatile organic compounds (SVOCs), the choice of a surrogate standard is paramount to ensuring data quality and accuracy. Surrogates are compounds added to a sample in a known amount before extraction and analysis. They are chemically similar to the target analytes but not expected to be present in the environmental sample. The recovery of the surrogate is a critical measure of the analytical method's performance for that specific sample, accounting for potential losses during sample preparation and the effects of the sample matrix.

This guide provides a detailed comparison of 2-Fluorobiphenyl with other commonly used surrogate standards in environmental monitoring, with a focus on their application in U.S. Environmental Protection Agency (EPA) methods, such as SW-846 Method 8270 for SVOC analysis by Gas Chromatography/Mass Spectrometry (GC/MS).

Performance Comparison of Surrogate Standards

Surrogate StandardChemical ClassTypical MatrixTypical Recovery Limits (%)Key Considerations
This compound Neutral Fluorinated Aromatic Water, Soil, Waste 30 - 115 A common and reliable surrogate for neutral extractable compounds. Its performance can be affected by highly contaminated matrices.
Phenol-d5Acidic Deuterated AromaticWater, Soil, Waste24 - 113Specifically used to monitor the performance of acidic analyte extraction and analysis.
2-FluorophenolAcidic Fluorinated AromaticWater, Soil, Waste25 - 121Another option for monitoring acidic compound recovery, offering a non-deuterated alternative.
Nitrobenzene-d5Neutral Deuterated AromaticWater, Soil, Waste23 - 120A deuterated neutral surrogate, often used in conjunction with others to provide a comprehensive assessment of method performance for neutral compounds.
2,4,6-TribromophenolAcidic Brominated AromaticWater, Soil, Waste19 - 122A heavily halogenated surrogate used for acidic compounds, its recovery can indicate the method's effectiveness for larger, more complex molecules.
p-Terphenyl-d14Neutral Deuterated AromaticWater, Soil, Waste18 - 137A larger deuterated polycyclic aromatic hydrocarbon (PAH) surrogate, particularly useful for monitoring the recovery of high molecular weight PAHs.

Note: The recovery limits presented are typical and can vary between laboratories and specific project requirements. Laboratories are required to establish their own control limits based on their performance data.

Experimental Protocols

The following is a generalized experimental protocol based on EPA Method 8270 for the analysis of SVOCs, where this compound and other surrogates are utilized.

Sample Preparation and Spiking
  • Water Samples: A 1-liter water sample is collected in a clean glass container. The pH is adjusted to >11 with 50% NaOH for the extraction of base/neutral analytes. The sample is then spiked with a known amount of the surrogate standard solution, which includes this compound and other selected surrogates.

  • Soil/Sediment Samples: A 30-gram (wet weight) sample is mixed with anhydrous sodium sulfate (B86663) to create a free-flowing powder. This mixture is then spiked with the surrogate standard solution.

Extraction
  • Water Samples: The spiked water sample is extracted three times with methylene (B1212753) chloride using a separatory funnel. The extracts are combined.

  • Soil/Sediment Samples: The spiked soil sample is extracted using an appropriate technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent (e.g., methylene chloride/acetone mixture).

Concentration and Solvent Exchange
  • The combined extract is dried by passing it through a column of anhydrous sodium sulfate.

  • The dried extract is concentrated to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus followed by a nitrogen blowdown.

  • If necessary, the solvent is exchanged to one more suitable for GC/MS analysis (e.g., hexane).

GC/MS Analysis
  • An internal standard is added to the concentrated extract prior to injection into the GC/MS.

  • A 1-2 µL aliquot of the extract is injected into the GC/MS system.

  • The GC is temperature-programmed to separate the SVOCs, which are then detected by the mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Data Analysis and Surrogate Recovery Calculation
  • The concentration of each target analyte is determined by comparing its response to the response of the nearest internal standard.

  • The recovery of each surrogate is calculated using the following formula: % Recovery = (Concentration Found / Concentration Spiked) x 100

  • The calculated surrogate recoveries are then compared to the established laboratory control limits to assess the performance of the method for that specific sample.

Visualizing the Workflow

The following diagrams illustrate the key processes in environmental monitoring using surrogate standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Evaluation cluster_result Outcome Sample Environmental Sample (Water/Soil) Spike Spike with Surrogate Standards (e.g., this compound) Sample->Spike Extraction Extraction of Analytes & Surrogates Spike->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC/MS Analysis Concentration->GCMS Data_Analysis Data Analysis & Quantitation GCMS->Data_Analysis Recovery_Check Surrogate Recovery Within Limits? Data_Analysis->Recovery_Check Accept Accept Data Recovery_Check->Accept Yes Reject Qualify/Reject Data Recovery_Check->Reject No

Caption: Experimental workflow for SVOC analysis using surrogate standards.

Signaling_Pathway Start Start: Sample Collection Spiking Surrogate Spiking (Known Amount) Start->Spiking Extraction_Process Sample Extraction (Potential for Analyte/Surrogate Loss) Spiking->Extraction_Process Matrix_Effects Matrix Interference (Signal Suppression/Enhancement) Extraction_Process->Matrix_Effects Analysis Instrumental Analysis (GC/MS) Extraction_Process->Analysis Matrix_Effects->Analysis Quantification Analyte Quantification (Internal Standard Correction) Analysis->Quantification Surrogate_Recovery Surrogate Recovery Calculation (Assessment of Method Performance) Analysis->Surrogate_Recovery Data_Quality Final Data Quality Assessment Quantification->Data_Quality Surrogate_Recovery->Data_Quality

Caption: Logical flow of surrogate standard use in assessing data quality.

Conclusion

This compound remains a widely used and effective surrogate standard for the analysis of neutral semivolatile organic compounds in environmental samples. Its performance is well-characterized, and it is a staple in many standardized analytical methods. The choice of surrogate, however, should always be tailored to the specific analytes of interest and the sample matrix. For comprehensive analyses that include acidic compounds, a suite of surrogates, including deuterated phenols or other halogenated phenols, is necessary to ensure the quality of the entire analytical procedure. While deuterated surrogates can offer the advantage of being closer in chemical behavior to their corresponding native analytes, their cost can be a consideration. Ultimately, the consistent and acceptable recovery of any chosen surrogate, like this compound, within established control limits, provides the necessary confidence in the accuracy and reliability of the reported environmental data.

A Comparative Guide to the Quantification of 2-Fluorobiphenyl: Benchmarking Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and precise quantification of chemical compounds is paramount. 2-Fluorobiphenyl, a fluorinated aromatic compound, is frequently utilized as a surrogate or internal standard in analytical chemistry due to its chemical stability and distinct chromatographic behavior. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and performance data expectations.

Comparative Analysis of Quantification Methods

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While both techniques offer high levels of accuracy and precision, they operate on different principles and are suited for different types of analyses.[1][2][3]

Table 1: Comparison of GC-MS and HPLC for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. Mass spectrometry provides identification and quantification based on mass-to-charge ratio.[1][2]Separates compounds in the liquid phase based on their interactions with a stationary phase. Detection is typically performed using a UV detector.[1][3]
Sample Type Ideal for volatile and semi-volatile organic compounds.[1][2]Suitable for a wider range of compounds, including non-volatile and thermally labile substances.[1][3]
Temperature Operates at high temperatures (150°C - 300°C) to ensure sample vaporization.[1]Typically performed at or near ambient temperatures.[1]
Accuracy (Recovery) Generally high, with typical recovery rates of 80-120% depending on the sample matrix and extraction method.High, with recovery rates also typically in the 80-110% range.[4]
Precision (%RSD) Excellent, with Relative Standard Deviation (%RSD) values typically below 15%.Excellent, with %RSD values often well below 10%.[4]
Sensitivity Generally higher, capable of detecting compounds at parts-per-billion (ppb) levels.[2]Sensitivity is dependent on the detector, typically in the parts-per-million (ppm) to ppb range.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results in the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using GC-MS, often employed in environmental monitoring.

1. Sample Preparation:

  • Extraction: For solid samples like soil or sediment, use a method such as Soxhlet extraction or pressurized liquid extraction with a suitable solvent (e.g., dichloromethane (B109758) or acetone/hexane mixture). For liquid samples, a liquid-liquid extraction may be performed.

  • Internal Standard Spiking: Prior to extraction, spike the sample with a known concentration of an internal standard if this compound is the target analyte. If this compound is being used as a surrogate, it is added to the sample at the beginning of the preparation process.

  • Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.[5][6]

  • Concentration: The extract is concentrated to a final volume, and a recovery standard is added before analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent GC/MS 7890/5977 or equivalent.[5][6]

  • Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 0.5 - 1.0 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 70 °C, hold for 0.5 minutes, then ramp to 310 °C at 20 °C/min.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

3. Data Analysis:

  • Quantification is based on the integrated peak area of this compound relative to the internal standard. A calibration curve is generated using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the quantification of this compound using HPLC with UV detection, which is common in pharmaceutical analysis.

1. Sample Preparation:

  • Dissolution: Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol.

  • Internal Standard Spiking: Add a known amount of an internal standard to the sample solution.

  • Filtration: Filter the sample through a 0.45 µm filter to remove particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 - 20 µL.

3. Data Analysis:

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard using a calibration curve prepared from standard solutions.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for this compound quantification and the logical role of an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Obtain Sample (e.g., Soil, Water, Pharmaceutical) spike Spike with Internal Standard (or this compound as surrogate) sample->spike extract Extraction (e.g., LLE, SPE, Soxhlet) spike->extract cleanup Cleanup (e.g., SPE Cartridge) extract->cleanup concentrate Concentration & Solvent Exchange cleanup->concentrate injection Inject into GC-MS or HPLC concentrate->injection separation Chromatographic Separation injection->separation detection Detection (MS or UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound integration->quantification calibration->quantification report Final Report quantification->report internal_standard_logic cluster_input Inputs to Analysis cluster_process Analytical Process (with potential for error) cluster_output Measured Response cluster_calculation Quantification analyte Analyte of Interest (Variable Amount) process Sample Preparation & Instrumental Analysis analyte->process internal_standard Internal Standard (IS) (e.g., this compound) (Fixed, Known Amount) internal_standard->process analyte_response Analyte Peak Area (Affected by error) process->analyte_response is_response IS Peak Area (Affected by same error) process->is_response ratio Calculate Response Ratio (Analyte Area / IS Area) analyte_response->ratio is_response->ratio calibration Compare Ratio to Calibration Curve ratio->calibration concentration Accurate Concentration of Analyte calibration->concentration

References

Safety Operating Guide

Proper Disposal of 2-Fluorobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Fluorobiphenyl (CAS No. 321-60-8) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.

Immediate Safety and Hazard Identification

This compound is a solid substance that is classified as hazardous waste.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] If there is a risk of dust generation, respiratory protection should be used.[4][5]

Key Hazard Information:

PropertyDataReference
Physical State Solid (white to light beige crystals)[2]
Hazards Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6] Very toxic to aquatic life.[7][5][6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[7][7]
UN Number UN3077[1][7]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (this compound)[1][7]
Transport Hazard Class 9[1]
Packing Group III[1]

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal company.[1][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]

Operational Workflow for Waste Disposal:

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A 1. Generation of Waste (e.g., unused chemical, contaminated labware) B 2. Segregate Waste Do not mix with other waste streams. [1] A->B C 3. Containerize Waste Use original or compatible, sealed, leak-proof container. [1, 10] B->C D 4. Label Container 'Hazardous Waste', 'this compound', and associated hazard symbols. [13] C->D E 5. Store in Satellite Accumulation Area (SAA) Cool, dry, well-ventilated area. [4, 12] Away from incompatibles. [3] D->E F 6. Arrange for Pickup Contact institution's Environmental Health & Safety (EHS) office. [10] E->F G 7. Professional Disposal Waste is handled by a licensed hazardous waste disposal company. [2] F->G

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of solid this compound, follow this procedure to safely contain and clean the material for disposal.[5][10]

Methodology:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[2] If necessary, evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if dust is generated.[5][10]

  • Contain the Spill:

    • Dampen the spilled solid material with a suitable solvent like acetone (B3395972) to prevent dust from becoming airborne.[5][10]

  • Collect the Material:

    • Carefully sweep or vacuum the dampened material.[2][3]

    • Place the collected material and any contaminated cleaning supplies (e.g., absorbent paper) into a suitable, sealable, and clearly labeled container for hazardous waste.[2][5]

  • Decontaminate the Area:

    • Wash the contaminated surface first with acetone, followed by a thorough wash with soap and water.[5][10]

  • Dispose of Waste:

    • Seal the waste container tightly.

    • Label the container appropriately as "Hazardous Waste: this compound Spill Debris".

    • Store the container in your laboratory's designated Satellite Accumulation Area and arrange for pickup through your institution's EHS office.[8][9]

This comprehensive approach ensures that this compound is managed safely from the point of generation to its final disposal, protecting laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the product.[4][7]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 2-Fluorobiphenyl

This guide provides crucial, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is paramount to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a complete barrier against exposure is mandatory. The following Personal Protective Equipment (PPE) must be worn at all times.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesAppropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option.
Body Protection Laboratory CoatA long-sleeved lab coat to protect skin and clothing.[1]
Respiratory Protection RespiratorA NIOSH-approved respirator is required when engineering controls are insufficient or when handling large quantities. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops or persists.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The storage area should be clearly designated for toxic compounds.

Weighing and Handling

Note: All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent, disposable bench paper.

  • Weighing:

    • Use a dedicated analytical balance within the fume hood.

    • Tare a clean, labeled, and sealable container (e.g., a vial with a screw cap).

    • Carefully transfer the desired amount of this compound to the tared container using a clean spatula. Avoid creating dust.

    • Seal the container immediately after transfer.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., acetone) and dispose of the cleaning materials as hazardous waste.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the sealed container with the this compound inside the fume hood.

    • Ensure the container is properly sealed before mixing.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[2] For larger spills, use an absorbent material to contain the spill and prevent it from spreading.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: All un-used this compound, contaminated disposable labware (e.g., weighing boats, pipette tips), and spill cleanup materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

    • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Disposal Method:

    • The primary recommended method for the disposal of halogenated biphenyls is incineration at a licensed hazardous waste facility.[2][3][4] This ensures the complete destruction of the compound.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE Prepare Fume Hood Prepare Fume Hood Work Area Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid in Fume Hood Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution (if required) Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Work Area & Equipment Conduct Experiment->Decontaminate Segregate Waste Segregate Hazardous Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste via EHS (Incineration) Segregate Waste->Dispose Waste End End Dispose Waste->End Start Start Start->Don PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.